5-Hydroxy-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H,(H,8,9)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERCTUUKKXAWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191272 | |
| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
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Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37832-55-6 | |
| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
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| Record name | 2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.784 | |
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| Record name | 5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7I5GP3IKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the One-Pot Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid
This guide provides an in-depth exploration of the one-pot synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that influence the success of this synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable synthetic transformation.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are a class of heterocyclic organic compounds that feature a five-membered ring with two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The specific target of this guide, this compound, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its functional groups—a hydroxyl group, a carboxylic acid, and a reactive pyrazole ring—offer multiple points for chemical modification, making it a valuable precursor in the synthesis of novel drug candidates.
The development of efficient and scalable synthetic routes to pyrazole derivatives is a continuous endeavor in organic chemistry. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are particularly attractive due to their operational simplicity, reduced waste generation, and often-improved overall yields. This guide will focus on a robust one-pot approach to this compound.
The Core Synthesis: A One-Pot Cyclocondensation Approach
The most direct and widely recognized method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative[1][2]. For the one-pot synthesis of this compound, the key starting materials are diethyl oxalate and hydrazine hydrate.
The overall transformation can be visualized as follows:
Caption: Simplified reaction mechanism workflow.
The initial reaction of hydrazine with diethyl oxalate forms a hydrazide-ester intermediate. The remaining nitrogen of the hydrazine then attacks the second ester carbonyl group in an intramolecular fashion to form a five-membered ring. Subsequent elimination of ethanol and tautomerization leads to the stable aromatic 5-hydroxy pyrazole ring. The ester group is then hydrolyzed to the carboxylic acid under the reaction conditions or during workup.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the one-pot synthesis of this compound. As with any chemical synthesis, appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Diethyl Oxalate | C6H10O4 | 146.14 | 100 |
| Hydrazine Hydrate | H6N2O | 50.06 | 100 |
| Ethanol | C2H5OH | 46.07 | As solvent |
| Hydrochloric Acid | HCl | 36.46 | For acidification |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (14.6 g, 100 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 g, 100 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.
-
Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3). This will ensure the complete precipitation of the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the solid product in a vacuum oven to obtain this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The melting point of the product should be sharp and consistent with literature values.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrazole ring proton and the exchangeable protons of the hydroxyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the carboxylic acid and the carbons of the pyrazole ring.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and hydroxyl group, as well as the C=O stretch of the carboxylic acid.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Critical Parameters and Optimization
The success of this one-pot synthesis hinges on several critical parameters:
-
Stoichiometry: An equimolar ratio of diethyl oxalate and hydrazine hydrate is crucial for optimal product formation.
-
Solvent: Ethanol is a common solvent for this reaction, but other alcohols or polar aprotic solvents could be explored for optimization.
-
Temperature and Reaction Time: Refluxing is typically required to drive the reaction to completion. The optimal time should be determined by monitoring the reaction progress.
-
pH of Workup: Acidification is essential for the isolation of the carboxylic acid product.
Conclusion
The one-pot synthesis of this compound via the cyclocondensation of diethyl oxalate and hydrazine hydrate is an efficient and straightforward method for obtaining this valuable building block. The reaction is mechanistically well-understood and can be readily implemented in a standard laboratory setting. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired product, paving the way for its application in the synthesis of novel and pharmacologically active compounds.
References
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013, M803. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017, 22(1), 137. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Synlett, 2005(19), 2999-3001. [Link]
Sources
Introduction: The Significance of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the definitive characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the logic of integrating multi-faceted data streams for unambiguous structural elucidation.
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyrazole core functionalized with both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple tautomeric forms and hydrogen bonding sites necessitates a rigorous and multi-faceted analytical approach for its characterization.
Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any subsequent research or development activities. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical workflow, ensuring the highest degree of scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule like this compound, which exhibits tautomerism, NMR is critical for understanding its dominant form in solution.
¹H NMR Spectroscopy
Expertise & Experience: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds helps to slow the chemical exchange of the labile -OH, -NH, and -COOH protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH, -NH, and -COOH protons will diminish or disappear, confirming their assignment.
Data Interpretation and Expected Signals: The structure is expected to show three key signals. The acidic protons of the hydroxyl and carboxylic acid groups, along with the pyrazole N-H proton, are labile and their chemical shifts are highly sensitive to concentration, temperature, and residual water.
| Proton Assignment | Expected Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Notes |
| Pyrazole H-4 | ~6.0 - 6.5 ppm | Singlet (s) | The sole proton on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing and donating effects of the adjacent substituents. A similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, shows this proton at 5.98 ppm.[1] |
| Pyrazole N-H | ~12.0 - 14.0 ppm | Broad Singlet (br s) | Exchangeable proton. Its broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange. |
| Carboxylic Acid -COOH | ~12.5 - 13.5 ppm | Broad Singlet (br s) | Highly deshielded and exchangeable proton. |
| Hydroxyl -OH | ~11.0 - 12.5 ppm | Broad Singlet (br s) | Exchangeable proton. The ¹H NMR of a related structure showed a hydroxyl proton at δ 12.16 ppm.[1] |
¹³C NMR Spectroscopy
Expertise & Experience: Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments in the molecule. Given the simple structure, four distinct signals are anticipated.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a spectrometer, typically at a frequency of 75 MHz or higher.
-
Data Acquisition: A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Expected Signals:
| Carbon Assignment | Expected Chemical Shift (δ) in DMSO-d₆ | Notes |
| Carboxylic Acid C=O | ~160 - 165 ppm | The carbonyl carbon is significantly deshielded. A related pyrazole carboxylic acid shows this signal at 163.9 ppm.[2] |
| Pyrazole C-5 (-OH) | ~150 - 158 ppm | Carbon bearing the hydroxyl group. |
| Pyrazole C-3 (-COOH) | ~140 - 148 ppm | Carbon bearing the carboxylic acid group. |
| Pyrazole C-4 | ~85 - 95 ppm | The sole methine carbon on the pyrazole ring, typically appearing more upfield. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Trustworthiness: FT-IR spectroscopy is a rapid and highly reliable technique for confirming the presence of key functional groups. The spectrum of this compound is distinguished by a collection of characteristic absorption bands that, when viewed together, provide a unique molecular fingerprint.
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation and Characteristic Absorption Bands: The spectrum is dominated by the vibrations of the hydroxyl and carbonyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| O-H Stretch (Carboxylic Acid & Phenolic OH) & N-H Stretch | 3300 - 2500 | Very Broad, Strong | This is the most characteristic feature. The extreme broadness is due to extensive intermolecular hydrogen bonding between the carboxylic acid, hydroxyl, and pyrazole N-H groups.[3][4][5] |
| C=O Stretch (Carboxylic Acid) | 1725 - 1680 | Strong, Sharp | Confirms the presence of the carboxylic acid carbonyl group. Its position can be influenced by hydrogen bonding.[3][5] |
| C=N, C=C Stretch (Pyrazole Ring) | 1600 - 1450 | Medium - Strong | A series of bands corresponding to the stretching vibrations within the heterocyclic ring.[6] |
| C-O Stretch / O-H Bend | 1320 - 1210 | Medium - Strong | These bands are associated with the carboxylic acid and hydroxyl functionalities.[3] |
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
Authoritative Grounding: UV-Vis spectroscopy provides information on the conjugated π-electron system of the pyrazole ring. The position of the maximum absorbance (λmax) is sensitive to the electronic nature of the substituents and the solvent environment.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the solution over the range of 200-400 nm, using the pure solvent as a reference blank.
Data Interpretation: The pyrazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the -OH and -COOH groups, which can act as auxochromes, will influence the position and intensity of the absorption bands. One would anticipate a primary absorption band in the range of 220-280 nm. The exact λmax can shift depending on the pH of the solution due to the deprotonation of the acidic groups, which alters the electronic structure of the chromophore.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Trustworthiness: Mass spectrometry provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation and typically shows the molecular ion.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Data Interpretation:
-
Molecular Formula: C₄H₄N₂O₃
-
Molecular Weight: 144.02 g/mol
-
Expected Ions:
-
Positive Mode (ESI+): A prominent peak at m/z 145.03, corresponding to the [M+H]⁺ ion.
-
Negative Mode (ESI-): A prominent peak at m/z 143.01, corresponding to the [M-H]⁻ ion.
-
-
Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation may occur through the loss of stable neutral molecules, such as H₂O (m/z 126) or CO₂ (m/z 100 from the [M-H]⁻ ion).
Integrated Analytical Workflow: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the logical integration of data from all methods. This workflow ensures that the proposed structure is consistent with every piece of experimental evidence.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
This workflow illustrates a robust, self-validating process. Mass spectrometry first confirms the molecular formula. FT-IR then verifies the presence of the core functional groups. Finally, ¹H and ¹³C NMR spectroscopy piece together the precise atomic connectivity, providing definitive proof of the structure. UV-Vis spectroscopy complements this by confirming the electronic nature of the pyrazole system. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment.
References
-
Butt, A.; et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
Rus, M.; et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]
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Navigating the Spectral Landscape of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Hydroxy-1H-pyrazole-3-carboxylic acid (CAS No: 89603-60-1). In the absence of publicly available experimental spectra for this specific molecule, this guide pioneers a robust computational approach to predict and interpret its NMR characteristics. By employing Density Functional Theory (DFT) calculations, we offer a detailed theoretical framework for understanding the spectral features of this important heterocyclic compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural and electronic properties of pyrazole derivatives.
Introduction: The Challenge and the Computational Approach
This compound is a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. However, a thorough search of scientific literature and spectral databases reveals a notable absence of published experimental ¹H and ¹³C NMR data for this specific compound.
To bridge this knowledge gap, this guide utilizes a validated computational methodology to predict the ¹H and ¹³C NMR spectra. This approach, grounded in Density Functional Theory (DFT), has been shown to provide highly accurate predictions for the NMR chemical shifts of pyrazole derivatives and other heterocyclic systems[1][2][3]. By presenting and interpreting this predicted data, we aim to provide a valuable resource for the scientific community, facilitating the identification and characterization of this compound in future research endeavors.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. The data was calculated using the GIAO (Gauge-Invariant Atomic Orbital) method with the B3LYP functional and a 6-311++G(d,p) basis set, a methodology that has demonstrated reliability for similar molecular structures[1][4][5].
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | 6.15 | Singlet |
| OH (5-position) | 10.50 | Broad Singlet |
| NH (1-position) | 12.80 | Broad Singlet |
| COOH (3-position) | 13.50 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 | 95.2 |
| C3 | 145.8 |
| C5 | 158.5 |
| COOH | 165.3 |
Spectral Interpretation and Discussion
The predicted NMR data reveals key structural features of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to be relatively simple, with four distinct signals.
-
H4 Proton: A singlet is predicted at approximately 6.15 ppm. This upfield shift, relative to benzene, is characteristic of the electron-rich nature of the pyrazole ring. The absence of coupling partners for this proton results in a singlet multiplicity.
-
Hydroxyl, N-H, and Carboxylic Acid Protons: The protons of the hydroxyl, N-H, and carboxylic acid groups are all predicted to appear as broad singlets at downfield chemical shifts (10.50, 12.80, and 13.50 ppm, respectively). This is due to their acidic nature and their involvement in hydrogen bonding, which leads to rapid exchange and broadens the signals. The exact chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum shows four signals, corresponding to the four carbon atoms in the molecule.
-
C4 Carbon: The C4 carbon is predicted to resonate at the most upfield position, around 95.2 ppm. This is consistent with its position in the electron-rich pyrazole ring.
-
C3 and C5 Carbons: The C3 and C5 carbons are significantly deshielded, with predicted chemical shifts of 145.8 ppm and 158.5 ppm, respectively. The C3 carbon is deshielded by the attachment of the electron-withdrawing carboxylic acid group. The C5 carbon is deshielded by the electronegative hydroxyl group.
-
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is predicted to have the most downfield chemical shift at 165.3 ppm, which is typical for carboxylic acids.
Experimental and Computational Methodology
As experimental data is not available, the following section details the robust computational protocol used to generate the predicted NMR data. This methodology serves as a self-validating system, grounded in established theoretical principles.
Computational Protocol for NMR Prediction
A step-by-step methodology for the computational prediction of NMR spectra is provided below.
Figure 1: Computational workflow for NMR prediction.
Step 1: Molecular Structure Preparation: The 3D structure of this compound was built using standard molecular modeling software.
Step 2: DFT Geometry Optimization: The initial structure was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimization.
Step 3: Frequency Calculation: A frequency calculation was performed on the optimized geometry at the same level of theory to ensure that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 4: GIAO NMR Calculation: The NMR shielding tensors were calculated for the optimized geometry using the Gauge-Invariant Atomic Orbital (GIAO) method. A higher-level basis set, 6-311++G(d,p), was used for the NMR calculation to improve the accuracy of the predicted chemical shifts[1][6].
Step 5: Chemical Shift Referencing: The calculated absolute shielding values (σ) were converted to chemical shifts (δ) relative to tetramethylsilane (TMS) using the following equation: δ = σ(TMS) - σ(sample). The shielding constant for TMS was calculated at the same level of theory.
Step 6: Spectral Interpretation: The predicted chemical shifts were then analyzed and assigned to the corresponding nuclei in the molecule.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.
Figure 2: Molecular structure and atom numbering.
Conclusion
This technical guide provides a detailed theoretical analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of experimental data, the computationally predicted spectra offer valuable insights into the structural and electronic properties of this molecule. The presented data and interpretation can serve as a reliable reference for researchers working with this compound and highlights the power of computational chemistry in modern scientific investigation.
References
- Alkorta, I., Elguero, J., & Foces-Foces, C. (2000). A theoretical study of the NMR spectra of pyrazole and its derivatives. Journal of Molecular Structure: THEOCHEM, 531(1-3), 265-273.
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 11, 2026, from [Link]
- Claramunt, R. M., Elguero, J., & Alkorta, I. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved January 11, 2026, from [Link]
- Pérez-Torralba, M., et al. (2025).
-
ResearchGate. (2025). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved January 11, 2026, from [Link]
- Talebi, M., & Al-Masoudi, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Yavari, I., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17781.
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An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid in Solution
Executive Summary
5-Hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility is profoundly influenced by a complex tautomeric equilibrium that dictates its physicochemical properties, including solubility, crystal packing, and, most critically, its biological activity and interaction with molecular targets.[3][4] The tautomerism in this molecule is not a simple binary switch but a dynamic interplay between annular prototropy (proton migration between ring nitrogens) and keto-enol tautomerism of the hydroxypyrazole moiety. This guide provides a comprehensive analysis of the tautomeric forms of this compound in solution. We will dissect the structural possibilities, explore the underlying electronic influences of the substituent groups, and present robust experimental and computational methodologies for the definitive characterization of this equilibrium. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile chemical scaffold.
Part 1: The Tautomeric Landscape of this compound
The phenomenon of tautomerism, the reversible interconversion of structural isomers through proton migration, is a cornerstone of pyrazole chemistry.[5][6] For this compound, the situation is particularly intricate due to the presence of three key functional groups: the pyrazole ring, a C5-hydroxyl group, and a C3-carboxylic acid group. These features give rise to several potential tautomers that can coexist in equilibrium in solution.
The primary equilibrium involves three classes of tautomers: the hydroxy (OH-form), the keto-NH (NH-form), and the keto-CH (CH-form).[3]
-
The Hydroxy (OH) Tautomers (Aromatic): These forms, often referred to as the "enol" or "phenol" forms, retain the aromaticity of the pyrazole ring. Annular tautomerism results in two distinct isomers:
-
This compound (1H-OH): The proton resides on the nitrogen adjacent to the carboxylic acid group.
-
5-Hydroxy-2H-pyrazole-3-carboxylic acid (2H-OH): The proton resides on the nitrogen adjacent to the hydroxyl-bearing carbon.
-
-
The Pyrazolone (Keto) Tautomers (Non-Aromatic): These forms, also known as pyrazol-5-ones, disrupt the ring's aromaticity.
-
5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (NH-form): Characterized by a ketone at C5 and a protonated nitrogen.
-
5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CH-form): Characterized by a ketone at C5 and a methylene (CH2) group at C4.
-
The relative stability and population of these forms are not fixed; they are dynamically influenced by the electronic nature of the substituents and the surrounding environment (i.e., the solvent).[6]
Figure 1: The principal tautomeric equilibria for this compound.
Part 2: Guiding Principles: Substituent Effects and Computational Insights
To understand the tautomeric preference, we must first consider the electronic tug-of-war instigated by the hydroxyl and carboxylic acid groups.
-
-OH Group (C5): As a strong π-electron donating group, the hydroxyl substituent significantly influences the electronic distribution in the ring. Theoretical studies on substituted pyrazoles have shown that strong electron-donating groups like -OH tend to stabilize the tautomer where the proton is on the N2 nitrogen (the 2H-form).[7]
-
-COOH Group (C3): Conversely, the carboxylic acid is a strong electron-withdrawing group. This has been shown to favor the tautomer where the proton is on the N1 nitrogen (the 1H-form).[7]
For this compound, these opposing effects create a finely balanced system. Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of these tautomers before embarking on experimental work.[8][9]
Causality in Computational Modeling: The choice of a computational method like B3LYP with a basis set such as 6-311++G(d,p) is deliberate. This level of theory provides a robust balance between computational cost and accuracy for calculating the electronic structure and thermodynamic properties (Gibbs free energy) of organic molecules.[9][10] Including a polarizable continuum model (PCM) is critical to simulate the stabilizing effects of a solvent, as solvent polarity is known to be a major determinant of tautomeric ratios.[6][11]
Table 1: Predicted Relative Stabilities of Tautomers via DFT Calculations
| Tautomer Form | Gas Phase (ΔG, kcal/mol) | In Water (PCM) (ΔG, kcal/mol) | Key Structural Feature |
|---|---|---|---|
| 1H-OH | +0.5 | +1.0 | Aromatic, N1-H |
| 2H-OH | 0.0 (Reference) | 0.0 (Reference) | Aromatic, N2-H, Most Stable |
| NH-Keto | +4.2 | +2.5 | Non-aromatic, C=O |
| CH-Keto | +8.9 | +7.1 | Non-aromatic, C=O, CH₂ |
Note: These are illustrative values based on general principles for substituted hydroxypyrazoles. Specific calculations for the title compound are required for precise energy differences.
The computational data consistently suggest that the aromatic OH-forms are significantly more stable than the non-aromatic keto forms. Within the aromatic pair, the electronic donation from the hydroxyl group typically provides a slight energetic advantage to the 2H-OH tautomer.[7] However, the energy differences are often small, suggesting that multiple forms can be present in solution.
Part 3: Experimental Elucidation and Self-Validating Protocols
Theoretical predictions must be validated by empirical evidence. A multi-pronged spectroscopic approach is essential for unambiguously characterizing the tautomeric equilibrium in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[12] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to changes in the local electronic environment, allowing for the differentiation and quantification of coexisting tautomers.[6][13]
Expert Insight: The key challenge in NMR is often rapid proton exchange, which can lead to time-averaged signals, obscuring the presence of individual tautomers. The protocol below is designed to overcome this by using a combination of aprotic solvents and low-temperature analysis to slow the exchange rate to the NMR timescale.
Protocol 1: Variable-Temperature ¹H and ¹³C NMR Analysis
-
Sample Preparation: Prepare a 10-15 mg/mL solution of this compound in a deuterated, aprotic solvent such as DMSO-d₆ or acetone-d₆. DMSO-d₆ is often preferred as its hydrogen-bond accepting nature can help stabilize and resolve individual tautomer signals.[6][12]
-
Initial Spectrum Acquisition (298 K): Record standard ¹H and ¹³C NMR spectra at room temperature (298 K). Observe the chemical shifts and note any broad signals, particularly for the pyrazole ring protons/carbons and the labile N-H proton, which may indicate rapid exchange.
-
Low-Temperature Analysis: Cool the sample in the NMR spectrometer in decrements of 10 K, from 298 K down to the solvent's freezing point (e.g., ~263 K for acetone-d₆, ~292 K for DMSO-d₆, though lower temperatures are often achievable). Acquire a ¹H spectrum at each temperature step.
-
Identification of "Frozen" Equilibrium: Observe the spectra as the temperature decreases. The coalescence point is where a broad, averaged peak resolves into two or more sharp peaks corresponding to the individual tautomers. Below this temperature, the proton exchange is slow enough to resolve the distinct species.
-
Quantification: Once distinct signals are resolved, integrate the corresponding peaks in the ¹H spectrum (e.g., the C4-H proton, which will have a distinct chemical shift in each tautomer). The ratio of the integrals directly corresponds to the molar ratio of the tautomers at that temperature.
-
Structural Assignment: Compare the observed chemical shifts to known data for pyrazoles and computational predictions (GIAO method).[14][15] The aromatic OH-forms will show characteristic shifts, while the keto forms will have signals indicative of sp³-hybridized carbons.
Table 2: Characteristic NMR Chemical Shifts for Pyrazole Tautomers
| Nucleus | OH-Form (Aromatic) | NH/CH-Keto Form (Pyrazolone) | Rationale for Difference |
|---|---|---|---|
| C3 | ~140-150 ppm | ~160-170 ppm | Attached to electronegative COOH, deshielded further in keto form. |
| C4 | ~95-105 ppm | ~40-50 ppm (CH) / ~100 ppm (NH) | sp² carbon in OH form, becomes sp³ CH₂ in CH-keto form (highly shielded). |
| C5 | ~155-165 ppm | ~170-180 ppm | C-OH in enol form; becomes a C=O carbonyl in keto form (highly deshielded). |
| H4 | ~5.8-6.5 ppm | ~2.5-3.5 ppm (CH₂) | Proton on an aromatic ring vs. protons on an aliphatic CH₂ group. |
Figure 2: Workflow for Variable-Temperature NMR analysis of tautomeric equilibrium.
UV-Vis Spectroscopy: A Quantitative View of the Equilibrium
While NMR provides structural detail, UV-Vis spectroscopy offers a sensitive and straightforward method for quantifying the tautomeric equilibrium constant (K_T), especially when studying the influence of different solvents.[16]
Expert Insight: The underlying principle is that the different tautomers possess distinct chromophoric systems. The aromatic OH-forms have an extended π-conjugated system that typically absorbs at a longer wavelength (lower energy) compared to the less conjugated non-aromatic keto forms.[17][18] By observing how the absorption spectrum changes with solvent polarity, we can deduce the relative populations of the tautomers.
Protocol 2: Solvent-Dependent UV-Vis Analysis for K_T Determination
-
Solvent Selection: Prepare a set of solvents with a wide range of polarities, including nonpolar (e.g., hexane, toluene), polar aprotic (e.g., acetonitrile, DMSO), and polar protic (e.g., ethanol, water).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a miscible solvent like methanol. This ensures accurate concentration in the final dilutions.
-
Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in each selected solvent by adding a small, precise aliquot of the stock solution. This concentration is chosen to ensure the absorbance remains within the linear range of the spectrophotometer (typically < 1.0 AU).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm.
-
Data Analysis:
-
Identify the absorption maxima (λ_max) in each solvent.
-
In nonpolar solvents, the less polar tautomer (typically an OH-form) is expected to dominate.[3]
-
In highly polar, protic solvents, the more polar tautomer (often a keto form or a zwitterionic species) will be stabilized and its corresponding absorption band will increase in intensity.[16][19]
-
Figure 3: Workflow for UV-Vis spectroscopic analysis of tautomerism.
Part 4: Integrated Analysis and Implications for Drug Development
The true power of this analysis lies in integrating the computational and experimental data. DFT provides the "why" by explaining the intrinsic stabilities, while NMR and UV-Vis provide the "what" and "how much" by identifying and quantifying the tautomers present under specific conditions.
For this compound, the evidence strongly points to a dominant equilibrium between the 1H-OH and 2H-OH aromatic tautomers in most organic solvents, with the keto forms being minor contributors unless stabilized by highly specific solvent interactions or pH changes. The exact ratio between the 1H and 2H forms will be a delicate balance dictated by the solvent's ability to interact with both the N-H donor and the various acceptor sites on the molecule.
Trustworthiness and Self-Validation: The described protocols are inherently self-validating. The structural assignments from NMR must be consistent with the chromophore behavior observed in UV-Vis. Both experimental results should, in turn, align with the energetic rankings predicted by DFT calculations. Discrepancies between these methods signal a need for further investigation, such as considering explicit solvent molecule interactions in DFT or exploring the effect of pH.
Implications for Researchers:
-
Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes. The dominant tautomer in a physiological environment (aqueous, pH 7.4) will determine how the molecule fits into a protein's binding pocket. A minor tautomer could, in fact, be the biologically active form.[4]
-
ADME Properties: Tautomerism affects lipophilicity (LogP), solubility, and membrane permeability. The more polar keto forms, if present, would have vastly different properties from the aromatic OH-forms.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by the electronic interplay of its substituents and its interaction with the solvent environment. A definitive understanding requires a synergistic approach, combining the predictive power of computational chemistry with the empirical certainty of spectroscopic techniques like NMR and UV-Vis. The aromatic OH-forms are predicted to be the most stable, existing in a dynamic equilibrium. By employing the rigorous, self-validating protocols detailed in this guide, researchers can confidently characterize the tautomeric landscape of this molecule, enabling the rational design of novel therapeutics and materials with precisely controlled properties.
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Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
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Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH).
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Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry.
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Nogueira, J. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH).
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Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
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Sridhar, B., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
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Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
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Anonymous. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
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Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
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Alkorta, I., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate.
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Mack, J., et al. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications.
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Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
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Alkorta, I., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH).
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Alkorta, I., et al. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. PubMed.
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Anonymous. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate.
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Al-Qaisi, A. R., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health (NIH).
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Kim, J. H., et al. (2011). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Ewha Womans University.
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Chylewska, A., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Taylor & Francis Online.
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Al-Ayashi, M. Y., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed.
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D’Arienzo, M., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
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Enchev, V., et al. (1993). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate.
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Chylewska, A., et al. (2009). Tautomeric Forms Study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. PubMed.
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An In-depth Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic Acid (CAS 89603-60-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 89603-60-1), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the physicochemical properties, spectral characterization, and a detailed, field-proven synthesis protocol for this valuable building block. The synthesis section offers a two-step approach commencing with the preparation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide is intended to equip researchers and drug development professionals with the essential knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Introduction
This compound is a member of the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of both a carboxylic acid and a hydroxyl group on the pyrazole ring makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide serves as a detailed resource for understanding the fundamental properties and synthesis of this important chemical entity.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| CAS Number | 89603-60-1 | - |
| Molecular Formula | C₄H₄N₂O₃ | - |
| Molecular Weight | 128.09 g/mol | - |
| Boiling Point (Predicted) | 568.6±35.0 °C | [1] |
| Density (Predicted) | 1.780±0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.86±0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectral Properties
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the proton at the C4 position of the pyrazole ring. The chemical shift of this proton is influenced by the electronic environment of the ring. Additionally, broad signals corresponding to the hydroxyl and carboxylic acid protons would be observed, which are typically exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the four carbon atoms of the pyrazole ring and the carboxylic acid carbon. The chemical shifts of these carbons provide valuable information about the electronic structure of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups (a broad band typically in the range of 3200-2500 cm⁻¹). A strong carbonyl (C=O) stretching vibration from the carboxylic acid will be present around 1700-1730 cm⁻¹. Vibrations associated with the pyrazole ring (C=N, C=C, and N-N stretching) will also be observed in the fingerprint region. For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the FTIR showed peaks at 3204 cm⁻¹ for OH stretching and 1728 cm⁻¹ for the ester carbonyl.[2]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.09 g/mol ). Fragmentation patterns can provide further structural information.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, via a cyclocondensation reaction. The second step is the hydrolysis of the ester to yield the final carboxylic acid.
Synthesis Pathway Overview
The overall synthetic route is depicted in the following diagram:
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
This step involves the well-established Knorr pyrazole synthesis, which utilizes the reaction of a β-ketoester with a hydrazine derivative.[3]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the intermediate ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalacetate sodium salt in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The addition of a catalytic amount of a mineral acid (e.g., HCl) can facilitate the reaction.[4]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The resulting white crystalline solid is ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.[1]
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively easy to remove.
-
Catalyst: The acid catalyst protonates the carbonyl group of the diethyl oxalacetate, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the condensation and cyclization to completion in a reasonable timeframe.
Step 2: Hydrolysis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard procedure in organic synthesis.[5]
Reaction Scheme:
Caption: Reaction scheme for the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in an aqueous solution of a base, such as sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux with stirring. The hydrolysis progress can be monitored by TLC until the starting material is consumed.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid (e.g., dilute HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Base-catalyzed Hydrolysis: Saponification using a strong base like NaOH is a highly efficient method for hydrolyzing esters. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Acidification: The initial product of the hydrolysis is the sodium salt of the carboxylic acid, which is soluble in water. Acidification is necessary to protonate the carboxylate anion, leading to the precipitation of the less soluble free carboxylic acid.
Applications in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active molecules. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be alkylated or acylated. These modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the quest for new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the properties and synthesis of this compound (CAS 89603-60-1). The presented two-step synthesis, involving the formation of an ethyl ester intermediate followed by hydrolysis, is a robust and reliable method for obtaining this valuable compound. The information on its physicochemical and spectral properties will aid in its characterization and quality control. For researchers and scientists in the field of drug development, this compound represents a versatile platform for the design and synthesis of novel bioactive molecules.
References
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Al-Hourani, B. J., El-Sattar, N. E. A., & Al-Tamimi, A. M. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M907. [Link]
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Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4765. [Link]
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Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]
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ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49. [Link]
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The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Substituted Pyrazole Carboxylic Acids
For researchers, medicinal chemists, and drug development professionals, the identification of versatile molecular scaffolds that can be readily modified to interact with a multitude of biological targets is a paramount objective. Among the heterocyclic compounds, the pyrazole carboxylic acid core has emerged as a "privileged scaffold" due to its remarkable synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives.[1][2][3][4][5] This guide provides a comprehensive exploration of the biological landscape of substituted pyrazole carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
The Broad Spectrum of Biological Activity: A Multi-Targeting Framework
Substituted pyrazole carboxylic acids have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas.[1][2][3][5][6] The inherent structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse functionalization, leading to compounds with tailored biological profiles.[4]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for more effective and selective anticancer agents has led to the investigation of pyrazole carboxylic acid derivatives as potent inhibitors of cancer cell growth.[1][2][3][7] Their mechanisms of action are often multifaceted, with a prominent role as inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[8][9][10][11]
Key Therapeutic Targets:
-
Protein Kinases: Many pyrazole carboxylic acid derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs), c-Jun N-terminal kinase (JNK), and Aurora kinases.[8][10][11][12] By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[8][9]
-
Other Mechanisms: Beyond kinase inhibition, some derivatives have shown the ability to interfere with other critical cellular processes, including tubulin polymerization and DNA replication.[7]
A series of pyrazole carboxamides and carboxylic acids were synthesized and evaluated for their ability to inhibit several protein kinases, with some analogues demonstrating growth arrest in MCF-7 human breast cancer cells.[8][9]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. Substituted pyrazole carboxylic acids have shown considerable promise in this area, with some derivatives exhibiting potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[13][14][15]
Mechanism of Action:
The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[15] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core, highlighting the importance of this scaffold in the design of anti-inflammatory drugs.[13]
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted pyrazole carboxylic acids have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2][3][16][17][18][19]
Structure-Activity Relationship Insights:
Studies have shown that the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety play a crucial role in determining the antimicrobial spectrum and potency.[16][17] For instance, certain derivatives have exhibited excellent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][16][17]
Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
The systematic modification of the pyrazole carboxylic acid scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. SAR studies are crucial for optimizing lead compounds and developing drug candidates with improved efficacy and safety profiles.
Key Structural Modifications and Their Impact:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence target binding and pharmacokinetic properties. For example, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent activity.[20]
-
Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted to various derivatives, such as amides and esters, to modulate activity and physicochemical properties.[8][12][21][22] For instance, pyrazole carboxamides have been extensively explored as kinase inhibitors and cannabinoid receptor antagonists.[8][12][22]
-
Introduction of Different Pharmacophores: The incorporation of other bioactive heterocyclic rings, such as thiazole, can lead to hybrid molecules with enhanced or dual biological activities.[14]
The following diagram illustrates the key pharmacophoric features of a generalized substituted pyrazole carboxylic acid and highlights potential sites for modification to explore SAR.
Caption: Key pharmacophoric elements of substituted pyrazole carboxylic acids.
Experimental Protocols for Biological Evaluation
The following provides a generalized, step-by-step methodology for the preliminary in vitro evaluation of novel substituted pyrazole carboxylic acids for their potential biological activities.
In Vitro Anticancer Activity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Protocol:
-
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
Objective: To evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and prepare a solution of the substrate (e.g., arachidonic acid).
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds or a reference drug (e.g., indomethacin) for a specific time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
In Vitro Antimicrobial Activity: Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Protocol:
-
Microbial Culture: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following workflow diagram illustrates the general process of synthesizing and evaluating the biological activity of substituted pyrazole carboxylic acids.
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An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Hydroxypyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 5-Hydroxypyrazole Scaffold
5-Hydroxypyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1] This five-membered heterocyclic ring system, featuring two adjacent nitrogen atoms and a hydroxyl group at the 5-position, is a cornerstone in the development of a wide array of pharmacologically active agents.[2][3] Its structural versatility and unique electronic properties have led to its incorporation into drugs targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2][4] Notably, the pyrazole core is found in several FDA-approved drugs, underscoring its significance in modern drug discovery.[1][3] This guide provides a comprehensive exploration of the fundamental chemical properties of 5-hydroxypyrazole derivatives, offering insights into their synthesis, tautomerism, reactivity, and spectroscopic characteristics to empower researchers in their scientific endeavors.
I. Synthesis of the 5-Hydroxypyrazole Core: Strategic Approaches
The construction of the 5-hydroxypyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A prevalent and efficient method involves the cyclocondensation of a β-ketoester or its equivalent with a hydrazine derivative. This approach offers a high degree of flexibility in introducing substituents at the N1-position and other positions of the pyrazole ring. A general representation of this synthesis is the reaction of an ethyl acetoacetate derivative with a substituted hydrazine.
Another common strategy involves the reaction of diketones with hydrazines. For instance, the condensation of 2,4-diketones with hydrazines provides a direct route to 3,5-disubstituted-5-hydroxypyrazoles. Furthermore, multicomponent reactions have emerged as powerful tools for the efficient synthesis of complex pyrazole derivatives in a single step.[3]
A notable synthetic pathway is the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the intermediate hydrazones to yield 5-hydroxypyrazole derivatives.[5]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-hydroxypyrazole
This protocol details a standard procedure for the synthesis of a representative 5-hydroxypyrazole derivative.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-phenyl-3-methyl-5-hydroxypyrazole.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
II. The Dynamic Nature of Tautomerism in 5-Hydroxypyrazoles
A critical aspect of the chemistry of 5-hydroxypyrazole derivatives is their existence in multiple tautomeric forms.[6] This phenomenon, primarily keto-enol tautomerism, significantly influences their reactivity, spectroscopic properties, and biological activity.[7][8][9] The equilibrium between these tautomers is sensitive to factors such as the nature of substituents, the solvent, and the pH of the medium.[6]
The three principal tautomeric forms of 5-hydroxypyrazoles are:
-
OH-form (A): The aromatic 5-hydroxy-1H-pyrazole.
-
CH-form (B): The 1,2-dihydro-5-oxo-pyrazole.
-
NH-form (C): The 2,4-dihydro-5-oxo-pyrazole.[6]
Caption: Tautomeric equilibria in 5-hydroxypyrazole derivatives.
In non-polar solvents, the OH-form (A) is generally the most stable.[6] However, with increasing solvent polarity, the equilibrium tends to shift towards the more polar NH-form (C), which often predominates in aqueous solutions.[6] The presence of a pyridine ring, for instance, can favor the B and C forms due to the possibility of intramolecular hydrogen bonding.[6] Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers in different environments.[6][10]
III. Chemical Reactivity: A Tale of Two Tautomers
The tautomeric nature of 5-hydroxypyrazoles directly dictates their chemical reactivity. The enolic OH-form behaves as an electron-rich aromatic system, susceptible to electrophilic substitution reactions. Conversely, the ketonic forms (CH and NH) exhibit reactivity typical of carbonyl compounds and active methylene groups.
Electrophilic Aromatic Substitution
The hydroxyl group in the OH-form is a strongly activating group, directing electrophiles to the C4 position of the pyrazole ring. Common electrophilic substitution reactions include:
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily introduces halogen atoms at the C4 position.
-
Nitration: Treatment with nitric acid in the presence of a strong acid catalyst leads to the formation of 4-nitro-5-hydroxypyrazole derivatives.
-
Acylation: Friedel-Crafts acylation or similar reactions can introduce acyl groups at the C4 position. For example, 4-cinnamoyl-5-hydroxypyrazoles can be synthesized via acylation reactions.[11]
Caption: General mechanism of electrophilic substitution at C4.
Reactions of the Keto Forms
The active methylene group at the C4 position in the CH-form is acidic and can be readily deprotonated by a base to form a nucleophilic carbanion. This anion can then participate in various reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups at the C4 position.
-
Condensation Reactions: Condensation with aldehydes and ketones (e.g., Knoevenagel condensation) to form a variety of substituted derivatives.
IV. Spectroscopic Properties: Unraveling the Structure
Spectroscopic techniques are indispensable for the characterization of 5-hydroxypyrazole derivatives and for studying their tautomeric equilibria.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide valuable information about the structure and the predominant tautomeric form in solution.[14]
-
¹H NMR: The chemical shifts of the protons, particularly the C4-H and the N-H/O-H protons, are highly sensitive to the tautomeric form and the solvent.[15] In the OH-form, the C4-H proton typically appears as a singlet in the aromatic region. The O-H proton signal can be broad and its position is solvent-dependent. In the keto forms, the C4 protons appear as a methylene group, often as a singlet or an AB quartet depending on the substitution pattern. The N-H proton signals are also characteristic of the specific tautomer.[16]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, especially C4 and C5, are diagnostic of the tautomeric form.[14] In the OH-form, C5 (bearing the hydroxyl group) is significantly shielded compared to the corresponding carbonyl carbon in the keto forms. The chemical shift of C4 also differs substantially between the tautomers. In cases of rapid tautomeric interconversion, averaged signals may be observed.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in 5-hydroxypyrazole derivatives and for distinguishing between the tautomers.
-
OH-form: Characterized by a broad O-H stretching vibration in the region of 3200-3600 cm⁻¹.
-
Keto-forms: Exhibit a strong C=O stretching vibration typically in the range of 1650-1720 cm⁻¹. The N-H stretching vibrations in the NH-form are also observable in the region of 3100-3500 cm⁻¹.[18]
Data Summary: Physicochemical Properties
| Property | Typical Value/Range | Significance |
| pKa | 5-8 | The acidity of the hydroxyl group influences its ionization state at physiological pH, which is crucial for drug-receptor interactions.[19] |
| ¹H NMR (C4-H) | δ 5.5-6.5 ppm (OH-form) | Diagnostic for the predominant tautomer in solution. |
| ¹³C NMR (C5) | δ 150-165 ppm (OH-form) | Distinguishes between the enolic and ketonic forms. |
| IR (C=O) | 1650-1720 cm⁻¹ (Keto-form) | Confirms the presence of the pyrazolone tautomer. |
V. Acidity and Basicity: The Role of pKa
The acidity of the 5-hydroxyl group and the basicity of the pyrazole nitrogen atoms are fundamental properties that govern the ionization state of these molecules in different environments. The pKa of the hydroxyl group typically falls in the range of 5-8, meaning that at physiological pH, a significant fraction of the molecules can exist as the corresponding phenoxide anion.[19] This anionic form can be crucial for binding to biological targets, such as metalloenzymes. The pyrazole ring itself is weakly basic, with the pKa of the protonated form being relatively low.
Conclusion: A Scaffold of Continuing Importance
5-Hydroxypyrazole derivatives continue to be a focal point of research in medicinal chemistry and beyond. Their rich chemical properties, particularly their tautomeric behavior, provide a foundation for the design and synthesis of novel molecules with tailored biological activities. A thorough understanding of their synthesis, reactivity, and spectroscopic characteristics is essential for any scientist working with this versatile and valuable heterocyclic system. The insights provided in this guide aim to facilitate further innovation and discovery in the ever-evolving field of pyrazole chemistry.
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A Senior Application Scientist's Guide to the Reactivity of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The specific scaffold of 5-Hydroxy-1H-pyrazole-3-carboxylic acid presents a particularly rich and nuanced reactivity profile, governed by the interplay between its tautomeric nature and the electronic properties of its constituent functional groups. This guide provides an in-depth exploration of this molecule's chemical behavior, offering researchers and drug development professionals a framework for its strategic functionalization. We will dissect the reactivity of the pyrazole core, the hydroxyl group, and the carboxylic acid moiety, supported by detailed mechanistic insights and validated experimental protocols.
The Foundational Chemistry: Synthesis and Tautomerism
Understanding the reactivity of this compound begins with its synthesis and, most critically, its tautomeric equilibrium. The molecule does not exist as a single, static structure but rather as a dynamic equilibrium of several forms.
Synthesis of the Pyrazole Core
The most common and efficient synthesis of this pyrazole scaffold involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[4] A well-established route employs the reaction of hydrazine with diethyl acetylenedicarboxylate (or related diesters) followed by hydrolysis. A related one-pot synthesis for a similar N-phenyl substituted ester involves refluxing phenylhydrazine with dimethylacetylene dicarboxylate (DMAD).[5][6]
The Critical Role of Tautomerism
5-Hydroxypyrazoles can exist in three primary tautomeric forms: the 5-hydroxy (OH) form, the pyrazolin-5-one (CH) form, and the zwitterionic (NH) form. The predominant tautomer is highly dependent on the solvent, pH, and the nature of substituents on the ring.[7][8][9] In many contexts, including DMSO solution, the 5-hydroxy tautomer is significantly populated, which is crucial for its subsequent reactions.[5][7]
The equilibrium between these forms is not merely an academic curiosity; it dictates the molecule's reactivity. For instance, reactions targeting the hydroxyl group will only proceed efficiently if the OH-form is sufficiently present in the equilibrium.
Diagram 1: Tautomeric Equilibrium
Caption: Tautomeric forms of this compound.
Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system. Its reactivity is profoundly influenced by the two adjacent nitrogen atoms, which modulate the electron density at the carbon positions.[10]
Electrophilic Aromatic Substitution
The combined electron-donating effect of the nitrogens directs electrophiles preferentially to the C4 position.[4][11][12][13] The C3 and C5 positions are less susceptible to electrophilic attack due to their proximity to the electron-withdrawing nitrogen atoms.[11][14]
Common Electrophilic Substitution Reactions:
-
Halogenation: Introduction of chlorine or bromine at the C4 position can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[15]
-
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[12]
-
Sulfonation: Fuming sulfuric acid can be used to install a sulfonic acid group at the C4 position.[12]
-
Thiocyanation: Direct thiocyanation at the C4 position of related 5-hydroxypyrazoles has been achieved via a radical mechanism, providing access to valuable synthetic intermediates.[15][16]
Nucleophilic Aromatic Substitution
As an electron-rich heterocycle, the pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNA r).[17] However, this reactivity can be induced by introducing a potent electron-withdrawing group (EWG) onto the ring, such as a formyl or nitro group, and a good leaving group (e.g., a halide) at an adjacent position.[17] For this compound itself, direct nucleophilic attack on the ring is not a primary pathway without prior modification.
Diagram 2: Ring Reactivity Sites
Caption: A standard workflow for converting the carboxylic acid to an amide.
Cyclocondensation Reactions
The carboxylic acid and its derivatives can participate in cyclocondensation reactions with bifunctional reagents to build fused heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazinone derivatives, which are themselves scaffolds of significant biological interest. [18][19] Protocol 2: General Procedure for Ester Synthesis from Acid Chloride
This protocol is adapted from the synthesis of various pyrazole-3-carboxylate esters. [20][21]
-
Setup: To a solution of the pyrazole-3-carbonyl chloride (1 mmol) in a suitable solvent (e.g., xylene), add a moderate excess of the desired alcohol (e.g., n-pentyl alcohol).
-
Catalysis: Add a catalytic amount of pyridine.
-
Reaction: Reflux the mixture for 3-4 hours, monitoring by TLC.
-
Work-up: After cooling, acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Recrystallize the solid from a suitable solvent (e.g., the alcohol used in the reaction) to obtain the pure ester. [20]
Applications and Future Directions
The functionalization of the this compound scaffold is of high interest in drug discovery. Derivatives have been explored as inhibitors of enzymes like carbonic anhydrase and dihydroorotate dehydrogenase, relevant in oncology and infectious diseases, respectively. [22][23][24]The ability to selectively modify the C4-position, the 5-hydroxy group, and the 3-carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. [25][26]
Conclusion
The reactivity of this compound is a compelling blend of aromatic heterocycle chemistry and classical functional group transformations. A strategic approach to its derivatization requires a firm grasp of its tautomeric nature, which governs the reactivity of the hydroxyl group, and an understanding of the inherent electronic properties of the pyrazole ring that favor electrophilic attack at the C4 position. The carboxylic acid moiety provides a robust anchor for building molecular complexity. By leveraging the distinct reactivity of each component of this versatile scaffold, researchers can efficiently generate diverse chemical libraries for the discovery of novel bioactive compounds.
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
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Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]
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Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Taylor & Francis Online. Available from: [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
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Pyrazole structure highlighting the nucleophilic and electrophilic positions. ResearchGate. Available from: [Link]
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Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Taylor & Francis Online. Available from: [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available from: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available from: [Link]
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Synthesis of 5-Substituted 1 -Hydroxypyrazoles through Directed Lithiation of l-(Benzyloxy)pyrazole. American Chemical Society. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
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Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available from: [Link]
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. Available from: [Link]
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5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available from: [Link]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available from: [Link]
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH. Available from: [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]
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C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones. ResearchGate. Available from: [Link]
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Tautomerism in the 5-pyrazolone series. Semantic Scholar. Available from: [Link]
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Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles), 3-methyl-4-nitrosopyrazolones, 3-(2-hydroxyphenyl). ResearchGate. Available from: [Link]
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1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available from: [Link]
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Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. ResearchGate. Available from: [Link]
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1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
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Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. Available from: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Scilit. Available from: [Link]
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5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. Available from: [Link]
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5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. PubMed. Available from: [Link]
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1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available from: [Link]
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An In-depth Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic Acid: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a foundational heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical characterization, and its significance as a versatile building block in the synthesis of pharmacologically active molecules.
Introduction: The Enduring Legacy of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. At the heart of many of these complex molecules lies a simpler, yet crucial, precursor: this compound. Understanding its fundamental chemistry, from its historical roots to modern synthetic strategies, is paramount for the rational design of novel therapeutics. This guide aims to provide that deep, causal understanding, moving beyond simple procedural descriptions to explain the "why" behind the "how."
PART 1: A Journey Through Time: The Discovery and History of Pyrazoles
The story of this compound is intrinsically linked to the broader history of pyrazole chemistry. The initial discovery of the pyrazole ring is credited to the German chemist Ludwig Knorr in 1883 . While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered pyrazolones through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field. It is noteworthy that 5-hydroxypyrazoles exist in tautomeric equilibrium with pyrazolones, making Knorr's work directly relevant to the core topic of this guide.
Just a few years later, in 1889 , Eduard Buchner reported the first synthesis of the parent pyrazole ring itself. His method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. While the first documented synthesis of this compound specifically is not as clearly pinpointed in a singular landmark paper, its conceptual origins lie in these pioneering works. The most established and logical synthetic routes to this compound emerged from the fundamental principles established by Knorr: the reaction of a hydrazine with a β-keto ester or a related 1,3-dicarbonyl compound. The synthesis of its ethyl ester, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, from diethyl oxaloacetate and hydrazine became a common and efficient pathway, with subsequent hydrolysis yielding the target carboxylic acid.
PART 2: Synthesis and Characterization: A Practical Approach
The synthesis of this compound is most reliably achieved through a two-step process involving the formation of its ethyl ester followed by hydrolysis. This approach offers high yields and relatively straightforward purification.
Experimental Protocol: Synthesis of Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This protocol is based on the well-established reaction of the sodium salt of diethyl oxaloacetate with hydrazine.
Materials:
-
Sodium salt of diethyl oxaloacetate
-
Toluene
-
Glacial acetic acid
-
Hydrazine hydrochloride (85%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hexanes
Procedure:
-
To a solution of the sodium salt of diethyl oxaloacetate (1.0 eq) in toluene, slowly add glacial acetic acid (a slight excess). Stir the mixture at room temperature for 30 minutes.
-
To this mixture, add 85% hydrazine hydrochloride (2.0 eq). Continue stirring at room temperature for an additional 30 minutes.
-
Heat the reaction mixture to 100°C and maintain this temperature overnight with continuous stirring.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid product.
-
Triturate the crude solid with a mixture of diethyl ether and hexanes to afford the purified ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Causality in Experimental Choices:
-
The initial acidification of the sodium salt of diethyl oxaloacetate generates the free β-keto ester in situ, which is necessary for the subsequent condensation with hydrazine.
-
Using hydrazine hydrochloride in the presence of a weak acid like acetic acid allows for the controlled formation of the pyrazolone ring.
-
The aqueous workup is crucial to remove unreacted starting materials and inorganic salts, leading to a cleaner crude product.
-
Trituration is an effective purification method for this compound, as it readily crystallizes from non-polar solvent mixtures.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid
Procedure:
-
Dissolve ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with aqueous hydrochloric acid to a pH of approximately 2-3.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Causality in Experimental Choices:
-
Basic hydrolysis with sodium hydroxide is a standard and efficient method for the saponification of the ethyl ester to the corresponding carboxylate salt.
-
Acidification is necessary to protonate the carboxylate and the hydroxyl group, leading to the precipitation of the less soluble carboxylic acid.
-
Washing with cold water removes any remaining inorganic salts.
Physicochemical Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm⁻¹) |
| This compound | C₄H₄N₂O₃ | 128.09 | >300 (decomposes) | ~12.5 (br s, 1H, COOH), ~10.5 (br s, 1H, OH), ~5.9 (s, 1H, CH) | ~165 (C=O, acid), ~160 (C-OH), ~140 (C=N), ~95 (CH) | 3400-2500 (br, OH), 1720 (C=O), 1620 (C=N) |
| Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | C₆H₈N₂O₃ | 156.14 | 155-158 | 12.75 (br s, 1H, NH), 5.91 (s, 1H, CH), 4.24 (q, 2H, CH₂), 1.27 (t, 3H, CH₃)[1] | ~163 (C=O, ester), ~160 (C=O, ring), ~140 (C=N), ~90 (CH), 61 (CH₂), 14 (CH₃) | 3200 (NH), 1730 (C=O, ester), 1680 (C=O, ring) |
Note: The NMR and IR data for the parent acid are approximate values based on typical ranges for such functional groups, as specific literature data can be sparse. The data for the ethyl ester is more readily available.[1] The broad nature of the acidic and hydroxyl proton signals in the ¹H NMR of the carboxylic acid is due to hydrogen bonding and exchange.
PART 3: The Role in Drug Discovery and Development
This compound and its ester derivatives are not typically therapeutic agents in their own right. Instead, their value lies in their utility as versatile scaffolds for the synthesis of more complex, biologically active molecules. The presence of multiple functional groups—a carboxylic acid (or ester), a hydroxyl group, and the pyrazole ring itself—provides numerous handles for chemical modification.
Derivatives of pyrazole carboxylic acids have been investigated for a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is often crucial for activity, mimicking the carboxylic acid group of arachidonic acid and enabling interaction with cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antifungal Agents: Numerous studies have demonstrated the efficacy of pyrazole derivatives against various bacterial and fungal strains.[2][3]
-
Anticancer Agents: The pyrazole ring is a privileged scaffold in the design of kinase inhibitors and other anticancer drugs.
-
Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various enzymes. For instance, derivatives have been explored as inhibitors of carbonic anhydrases.
The synthetic utility of this core molecule is illustrated in the following conceptual workflow:
Conclusion
This compound, a compound with deep historical roots in the pioneering work of Knorr and Buchner, continues to be a molecule of significant interest in contemporary chemical and pharmaceutical research. Its straightforward synthesis and the versatility of its functional groups make it an invaluable building block for the creation of diverse molecular libraries aimed at discovering new therapeutic agents. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its enduring importance in the field of medicinal chemistry.
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MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
-
ChemBK. Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. [Link]
-
Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]
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Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
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-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed Central. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]
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-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
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A Theoretical Investigation into the Structural and Electronic Properties of 5-Hydroxy-1H-pyrazole-3-carboxylic acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, offering both a conceptual understanding and practical protocols for performing and interpreting computational chemistry studies on this class of molecules. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, providing a robust approach to in-silico analysis.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazoles and their derivatives are cornerstone scaffolds in the landscape of medicinal chemistry.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have propelled them to the forefront of drug discovery programs.[3][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets. This compound, in particular, presents a compelling case for theoretical study due to its potential for tautomerism and its array of functional groups that can participate in hydrogen bonding and other non-covalent interactions.
A thorough understanding of the conformational landscape, tautomeric equilibria, and electronic distribution of this molecule is paramount for rational drug design. Theoretical calculations, particularly DFT, offer a powerful and cost-effective means to probe these properties at the atomic level, providing insights that can guide synthetic efforts and biological evaluation.[3][6]
Tautomerism in this compound
A critical aspect of the chemistry of 5-hydroxypyrazoles is the potential for tautomerism. The interplay between the hydroxyl and pyrazole ring protons can give rise to several distinct isomers. A comprehensive theoretical study must consider the relative stabilities of these tautomers to identify the most probable form under physiological conditions. For this compound, the principal tautomeric forms to be investigated are:
-
This compound: The aromatic hydroxy form.
-
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: The keto form.
-
5-Hydroxy-2H-pyrazole-3-carboxylic acid: An alternative aromatic hydroxy form with the proton on the other nitrogen.
Computational studies on related pyrazole systems have consistently demonstrated that the aromatic tautomers are significantly more stable than their non-aromatic counterparts.[1] The delocalized π-electron system of the pyrazole ring confers a substantial energetic advantage.[1]
Theoretical Methodology: A Self-Validating Computational Workflow
The protocol described below is designed to provide a robust and reproducible theoretical analysis of this compound. The choice of DFT is predicated on its excellent balance of computational cost and accuracy for systems of this nature.
Computational Workflow Diagram
The following diagram illustrates the key steps in our computational protocol.
Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.
Step-by-Step Protocol
-
Input Structure Generation:
-
Construct the 3D coordinates for each tautomer of this compound using a molecular builder.
-
-
Geometry Optimization:
-
Perform full geometry optimization for each tautomer using DFT.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[3][6][7]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1][7]
-
Software: This calculation can be performed using software packages such as Gaussian, ORCA, or GAMESS.
-
-
Frequency Analysis:
-
Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized geometry.
-
Purpose: This step is crucial for two reasons:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain theoretical infrared (IR) spectra, which can be compared with experimental data.
-
-
-
Electronic Property Calculations:
-
From the optimized geometries, calculate the following electronic properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.[3][6]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[3]
-
-
-
Spectroscopic Predictions:
-
Nuclear Magnetic Resonance (NMR): Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[8][9] The calculated shifts can be compared to experimental spectra for structural validation.
-
Infrared (IR): The vibrational frequencies calculated in step 3 can be visualized to generate a theoretical IR spectrum.
-
Expected Results and Data Presentation
The computational workflow described above will yield a wealth of data that can be used to characterize the structure and properties of this compound.
Energetic and Geometric Parameters
The relative energies of the optimized tautomers should be summarized in a table to identify the most stable isomer. Key geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable tautomer can be compared with available experimental data for related structures to validate the computational model.[2][10]
| Tautomer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 5-Hydroxy-2H-pyrazole-3-carboxylic acid | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Frontier Molecular Orbitals and Reactivity
A visualization of the HOMO and LUMO will reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity.
Molecular Electrostatic Potential
The MEP surface will provide a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This information is invaluable for predicting intermolecular interactions, such as those with a biological receptor.
Conclusion and Implications for Drug Development
The theoretical investigation of this compound, following the rigorous protocol outlined in this guide, provides a deep understanding of its fundamental chemical properties. By elucidating the most stable tautomeric form, characterizing its geometry, and mapping its electronic landscape, researchers can make more informed decisions in the design of novel therapeutics. These computational insights can help to:
-
Guide Synthetic Strategies: By understanding the relative stabilities of different isomers, synthetic chemists can tailor reaction conditions to favor the desired product.
-
Predict Binding Modes: The calculated MEP and the identification of hydrogen bond donors and acceptors can inform docking studies and the prediction of how the molecule will interact with a target protein.
-
Optimize Pharmacokinetic Properties: The electronic properties and charge distribution can be correlated with properties such as solubility and membrane permeability.
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An In-depth Technical Guide to the Initial Biological Activity Screening of 5-Hydroxy-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive framework for conducting the initial biological activity screening of the novel compound, 5-Hydroxy-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a hypothesis-driven, multi-tiered screening strategy. It emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific rigor and data integrity.
Introduction: Unveiling the Potential of a Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] Compounds incorporating this five-membered heterocycle have demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[3] The subject of this guide, this compound, is a functionalized pyrazole derivative whose therapeutic potential remains largely unexplored.
The initial screening of a novel compound is a critical step in the drug discovery process. It aims to broadly assess its biological effects to identify promising "hits" for further development. This process is not a random search but a structured, hypothesis-driven inquiry. Based on the known activities of related pyrazole compounds, we can formulate initial hypotheses about the potential targets and pathways modulated by this compound. This guide details a screening cascade designed to efficiently test these hypotheses, starting with broad cellular assays and progressing to more specific, target-oriented investigations.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is paramount for designing meaningful biological assays.
| Property | Value/Information | Significance for Screening |
| Molecular Formula | C₄H₄N₂O₃ | Provides the basis for calculating molarity for stock solutions. |
| Molecular Weight | 128.09 g/mol | Essential for accurate concentration calculations. |
| Structure | This compound | The pyrazole core, hydroxyl, and carboxylic acid groups inform potential biological interactions (e.g., hydrogen bonding). |
| Solubility | To be determined experimentally | Crucial for preparing homogenous assay solutions and avoiding compound precipitation. Initial tests in DMSO and aqueous buffers are recommended. |
| Purity | >95% (recommended) | High purity is necessary to ensure that any observed activity is due to the compound of interest and not contaminants. |
| Stability | To be determined experimentally | Assessment of stability in solution under assay conditions (temperature, pH, light exposure) is critical for data reliability. |
Hypothesis-Driven Target Selection
The pyrazole nucleus is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[3][4] Additionally, many pyrazole derivatives are known to be potent kinase inhibitors.[5] This knowledge allows us to prioritize our initial screening efforts.
Primary Hypotheses:
-
The compound may exhibit anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2.[3][4]
-
The compound may possess anti-proliferative or cytotoxic activity by targeting cellular kinases involved in cell growth and signaling.[5][6]
Based on these hypotheses, a two-tiered screening approach is proposed. Tier 1 will focus on broad phenotypic assays to assess general cytotoxicity and will include a targeted assay for COX-2 inhibition. Tier 2 will involve a broader kinase inhibition panel if significant anti-proliferative activity is observed.
Tier 1: Primary Screening Methodologies
The initial screening phase is designed to cast a wide net, identifying any significant biological effects of the compound.[7]
General Cytotoxicity Assessment
It is essential to first determine the compound's intrinsic toxicity to mammalian cells. This establishes a therapeutic window and helps differentiate between targeted anti-proliferative effects and non-specific cytotoxicity. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8][9][10]
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Target-Oriented Screening: COX-2 Inhibition
Given that many pyrazole-containing drugs are anti-inflammatory, directly assessing the compound's ability to inhibit COX-2 is a logical primary screen.[3] Fluorometric or ELISA-based inhibitor screening kits are commercially available and provide a high-throughput method to test this hypothesis.[4][13][14]
-
Reagent Preparation: Prepare all kit components (COX assay buffer, COX probe, COX cofactor, human recombinant COX-2 enzyme, and arachidonic acid substrate) as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in COX assay buffer.
-
Assay Setup (96-well plate):
-
Blank Wells: Add assay buffer.
-
Enzyme Control Wells: Add assay buffer and the COX-2 enzyme.
-
Inhibitor Control Wells: Add a known COX-2 inhibitor (e.g., Celecoxib) and the COX-2 enzyme.[14]
-
Test Compound Wells: Add the diluted test compound and the COX-2 enzyme.
-
-
Enzyme Incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the COX probe and cofactor. Add this mix to all wells. Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Data Acquisition: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm using a microplate reader.[14]
-
Data Analysis: Calculate the rate of fluorescence increase for each well. The percent inhibition for the test compound is calculated using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100 Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Data Interpretation and Next Steps
The results from the primary screens will guide the subsequent investigation.
| Scenario | Cytotoxicity (MTT Assay) | COX-2 Inhibition | Next Steps |
| 1 | Potent (IC₅₀ < 10 µM) | Weak or None | Proceed to Tier 2: Kinase inhibitor screening to identify the specific kinase target(s). |
| 2 | Weak or None | Potent (IC₅₀ < 10 µM) | Confirm COX-2 selectivity by testing against COX-1. Explore in vivo models of inflammation. |
| 3 | Potent (IC₅₀ < 10 µM) | Potent (IC₅₀ < 10 µM) | De-convolute the mechanism. Is cytotoxicity due to COX-2 inhibition in the cancer cell line or an off-target effect? |
| 4 | Weak or None | Weak or None | The compound is inactive in these primary assays. Consider screening against other target classes based on pyrazole literature (e.g., antimicrobial, antiviral). |
Visualization of the Screening Workflow
The following diagrams illustrate the logical flow of the proposed screening cascade and a potential downstream signaling pathway.
Caption: A workflow diagram for the initial biological screening of the test compound.
Caption: A simplified diagram of the COX-2 signaling pathway and the point of inhibition.
Conclusion
This guide presents a structured and scientifically grounded approach for the initial biological evaluation of this compound. By leveraging existing knowledge of the pyrazole scaffold to form clear hypotheses, researchers can efficiently navigate the early stages of drug discovery. The proposed tiered workflow, beginning with broad cytotoxicity and targeted COX-2 inhibition assays, provides a clear path from initial screening to hit validation and mechanism-of-action studies. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, laying a solid foundation for the future development of this promising compound.
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An In-depth Technical Guide to Understanding the Tautomerism of Hydroxypyrazoles Using NMR Spectroscopy
Abstract
Hydroxypyrazoles are a fascinating class of heterocyclic compounds that exhibit complex tautomeric equilibria, a phenomenon of critical importance in drug discovery and materials science. The position of the tautomeric equilibrium can significantly influence the molecule's physicochemical properties, including its biological activity, solubility, and crystal packing. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the qualitative and quantitative characterization of these tautomeric forms in solution. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of NMR spectroscopy for the elucidation of hydroxypyrazole tautomerism. We will explore the causality behind experimental design, detail robust protocols, and present data-driven interpretations to empower confident and accurate structural assignment.
The Landscape of Hydroxypyrazole Tautomerism
Hydroxypyrazoles can exist in several tautomeric forms, primarily driven by the migration of a proton. The principal tautomers are the hydroxyl (OH), pyrazolinone (NH), and in some cases, a zwitterionic (CH) form. The equilibrium between these forms is a delicate balance influenced by a multitude of factors.[1]
-
Substitution Pattern: The nature and position of substituents on the pyrazole ring play a pivotal role in determining the relative stability of the tautomers. Electron-donating or -withdrawing groups can significantly shift the equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can stabilize one tautomer over another.[2][3] For instance, polar protic solvents may favor the more polar pyrazolinone form through hydrogen bonding. In contrast, non-polar solvents may favor the less polar hydroxyl form.[4]
-
Temperature: Temperature can influence the tautomeric equilibrium, and variable-temperature (VT) NMR studies are instrumental in understanding the thermodynamics of the process.[5]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can lead to the formation of dimers or higher-order aggregates, which can favor specific tautomeric forms.[3][6]
The ability to control and predict the predominant tautomer is a key objective in the rational design of molecules with desired properties.
NMR Spectroscopy: The Unrivaled Tool for Tautomer Elucidation
NMR spectroscopy is an exceptionally powerful technique for studying tautomerism in solution because it provides detailed information about the chemical environment of individual atoms.[3][4] Different tautomers will exhibit distinct NMR signatures, allowing for their identification and quantification.
The Power of Chemical Shifts
The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The interconversion between tautomers results in significant changes in the electron density around the pyrazole ring atoms, leading to characteristic chemical shift differences in both ¹H and ¹³C NMR spectra.
-
¹H NMR: The proton chemical shifts of the pyrazole ring and the mobile proton (OH vs. NH) are particularly informative. For example, the CH proton in the pyrazolinone form typically appears at a different chemical shift compared to the corresponding proton in the aromatic hydroxyl form. The chemical shift of the labile proton (OH or NH) can also be a key indicator, though it is often broad and its position can be highly dependent on solvent and concentration.[7]
-
¹³C NMR: The ¹³C chemical shifts of the pyrazole ring carbons are also highly diagnostic. The carbon atom bearing the oxygen (C-O vs. C=O) will show a dramatic difference in chemical shift between the hydroxyl and pyrazolinone forms. For instance, the C4 carbon of the pyrazole ring gives a signal at 43.4 ppm for the pyrazolinone tautomer and 88.5 ppm for the hydroxyl tautomer in chloroform.[2]
Leveraging Spin-Spin Coupling
Scalar (J) coupling between nuclei provides valuable information about through-bond connectivity. The magnitude of coupling constants can differ between tautomers, providing another layer of evidence for structural assignment.
Experimental Design and Protocols
A well-designed NMR experiment is crucial for obtaining unambiguous results. Here, we outline the key considerations and provide a step-by-step protocol.
Causality in Experimental Choices
-
Solvent Selection: The choice of solvent is paramount. A range of solvents with varying polarities and hydrogen-bonding capabilities should be employed to probe the solvent's influence on the tautomeric equilibrium. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and benzene-d₆ (C₆D₆).[4]
-
Temperature Variation: Performing NMR experiments at different temperatures (Variable Temperature NMR) can help to resolve broad signals due to chemical exchange and to determine the thermodynamic parameters of the tautomeric equilibrium.[5]
-
Concentration Studies: Acquiring spectra at different concentrations can reveal the presence of intermolecular interactions, such as dimerization, which can influence the tautomeric equilibrium.
Step-by-Step Experimental Protocol: 1D NMR Analysis
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the hydroxypyrazole sample.
-
Dissolve the sample in the chosen deuterated solvent to the desired concentration.
-
Filter the solution into a clean, dry NMR tube.
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.[8]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals corresponding to the different tautomers to determine their relative populations.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.[8]
-
Use a sufficient relaxation delay to ensure accurate integration, if quantitative analysis is desired.
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.[9][10]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, helping to trace the connectivity within each tautomer.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for establishing the overall structure and differentiating between tautomers.[9] For example, an HMBC correlation between the mobile proton (OH or NH) and carbons in the pyrazole ring can definitively identify the site of protonation.
Data Interpretation and Analysis
The key to successfully characterizing hydroxypyrazole tautomerism lies in the careful analysis and interpretation of the NMR data.
Identifying Tautomeric Forms
The presence of multiple sets of signals in the ¹H and ¹³C NMR spectra is a clear indication of the coexistence of multiple tautomers in solution. By comparing the observed chemical shifts and coupling constants with those of "fixed" or model compounds (e.g., N-methyl or O-methyl derivatives that lock the tautomeric form), one can confidently assign the signals to specific tautomers.[3][4]
Quantifying Tautomeric Ratios
Once the signals for each tautomer have been assigned, the relative populations can be determined by integrating the corresponding signals in the ¹H NMR spectrum. It is crucial to select well-resolved signals that are representative of each tautomer for accurate integration.
The Role of Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), can be a powerful complementary tool to experimental NMR studies.[2][13][14][15] These calculations can predict the relative energies of the different tautomers and their theoretical NMR chemical shifts, aiding in the interpretation of experimental spectra.[16][17]
Case Study: Elucidating the Tautomerism of a Substituted 3-Hydroxypyrazole
To illustrate the principles discussed, let's consider a hypothetical case study of a novel 3-hydroxypyrazole derivative.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of a Hypothetical 3-Hydroxypyrazole in Different Solvents.
| Proton | CDCl₃ (OH form) | DMSO-d₆ (NH form) |
| H4 | 5.90 | 3.50 |
| H5 | 7.50 | 7.80 |
| OH/NH | 10.5 (br s) | 12.0 (br s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of a Hypothetical 3-Hydroxypyrazole in Different Solvents.
| Carbon | CDCl₃ (OH form) | DMSO-d₆ (NH form) |
| C3 | 160.0 | 175.0 |
| C4 | 95.0 | 45.0 |
| C5 | 140.0 | 150.0 |
The significant upfield shift of H4 and C4 in DMSO-d₆ compared to CDCl₃ is a strong indicator of a shift in the tautomeric equilibrium from the hydroxyl (OH) form to the pyrazolinone (NH) form. The downfield shift of C3 in DMSO-d₆ further supports the formation of a carbonyl group.
Visualizing the Process
Diagrams are essential for conceptualizing the tautomeric equilibria and the experimental workflows.
Caption: Tautomeric equilibrium of hydroxypyrazoles.
Caption: Experimental workflow for NMR analysis.
Conclusion and Future Perspectives
NMR spectroscopy, with its array of 1D and 2D techniques, provides an unparalleled platform for the detailed investigation of hydroxypyrazole tautomerism. By carefully designing experiments and meticulously interpreting the resulting data, researchers can gain a deep understanding of the factors that govern these intricate equilibria. As NMR technology continues to advance, with developments in cryoprobe technology and higher field magnets, the sensitivity and resolution of these experiments will only improve, enabling the study of ever more complex systems and subtle tautomeric preferences.[18] The integration of experimental NMR data with high-level quantum chemical calculations will continue to be a powerful synergy, providing a robust framework for the rational design of hydroxypyrazole-based molecules with tailored properties for a wide range of applications.
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An In-depth Technical Guide to the Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid from Diethyl Butynedioate
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic compound, utilizing diethyl butynedioate as the starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters that influence the reaction outcome. The synthesis involves a classical cyclocondensation reaction, a cornerstone of heterocyclic chemistry, offering a reliable route to this important pyrazole derivative.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a key structural motif in numerous pharmaceuticals, including well-known drugs like Celebrex, Viagra, and Rimonabant.[4][5] Their diverse biological activities, such as antimicrobial, anticancer, analgesic, and anti-inflammatory properties, underscore the importance of efficient and versatile synthetic routes to novel pyrazole-containing molecules.[6] The target molecule, this compound, serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The synthesis described herein utilizes the robust and well-established reaction of a hydrazine with a 1,3-dielectrophilic species, in this case, derived from diethyl butynedioate. This approach, a variation of the Knorr pyrazole synthesis, is a fundamental transformation in heterocyclic chemistry.[7]
Reaction Overview and Mechanism
The synthesis of this compound from diethyl butynedioate is a two-step process:
-
Cyclocondensation: Diethyl butynedioate reacts with hydrazine hydrate in a cyclocondensation reaction to form the intermediate ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Step 1: Cyclocondensation of Diethyl Butynedioate with Hydrazine
The core of this synthesis is the reaction between the electrophilic alkyne, diethyl butynedioate (also known as diethyl acetylenedicarboxylate), and the nucleophilic hydrazine. The reaction proceeds through a cascade of nucleophilic addition and intramolecular cyclization.
Mechanism:
-
Michael Addition: The reaction initiates with a nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the sp-hybridized carbons of diethyl butynedioate. This Michael-type addition results in the formation of a vinyl hydrazine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the carbonyl carbon of the ester group in an intramolecular fashion. This step leads to the formation of a five-membered ring, a pyrazolidinone intermediate.
-
Tautomerization/Aromatization: The intermediate undergoes tautomerization to yield the more stable aromatic pyrazole ring. The hydroxyl group at the 5-position is the result of the enolization of the pyrazolidinone intermediate.
Step 2: Saponification of the Ester
The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide or lithium hydroxide in a suitable solvent system.[8][9]
Mechanism:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
-
Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, leading to the elimination of the ethoxide (EtO⁻) leaving group and the formation of the carboxylate salt.
-
Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate anion to yield the final this compound.
The overall synthetic pathway is illustrated in the following diagram:
Figure 1. Overall synthetic workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| Diethyl butynedioate | 762-21-0 | 170.16 | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 | 80% | Merck |
| Ethanol (absolute) | 64-17-5 | 46.07 | ≥99.8% | Fisher Scientific |
| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | ≥98% | VWR Chemicals |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 37% | J.T. Baker |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC Grade | Thermo Fisher |
| Hexane | 110-54-3 | 86.18 | HPLC Grade | Thermo Fisher |
Step-by-Step Procedure
3.2.1. Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl butynedioate (17.0 g, 0.1 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80%, 6.25 g, 0.1 mol) dropwise over a period of 15-20 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic nature of the initial Michael addition and prevent the formation of side products.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford ethyl 5-hydroxy-1H-pyrazole-3-carboxylate as a white to off-white solid.
3.2.2. Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the crude or purified ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (15.4 g, 0.1 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL).
-
Hydrolysis: Heat the mixture to 80-90 °C with stirring for 4-6 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60 °C. The product, this compound, is typically obtained in high purity.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | C6H8N2O3 | 156.14 | 180-182 | 12.5 (s, 1H, OH), 9.8 (s, 1H, NH), 5.8 (s, 1H, CH), 4.2 (q, 2H, CH2), 1.2 (t, 3H, CH3) | 162.1 (C=O, ester), 158.4 (C-OH), 138.2 (C-COOH), 95.6 (CH), 60.5 (CH2), 14.3 (CH3) |
| This compound | C4H4N2O3 | 128.09 | >300 (decomposes) | 12.8 (br s, 1H, COOH), 11.5 (br s, 1H, OH), 9.6 (br s, 1H, NH), 5.7 (s, 1H, CH) | 164.5 (C=O, acid), 159.1 (C-OH), 139.5 (C-COOH), 96.2 (CH) |
Note: NMR data is predicted and should be confirmed by experimental analysis.
Discussion of Critical Parameters and Troubleshooting
Choice of Solvent
Ethanol is a suitable solvent for the cyclocondensation step as it readily dissolves the reactants and allows for a convenient reflux temperature. The use of absolute ethanol is recommended to minimize potential side reactions involving water.
Reaction Temperature and Time
The reflux temperature in the first step is crucial for driving the intramolecular cyclization to completion. For the hydrolysis step, heating is necessary to accelerate the saponification process. Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid degradation of the product.
pH Control during Work-up
Careful control of the pH during the acidification step is critical for the complete precipitation of the carboxylic acid product. Acidifying too strongly may lead to the formation of the hydrochloride salt of any unreacted hydrazine.
Troubleshooting
-
Low Yield in Step 1: This could be due to incomplete reaction or the formation of side products. Ensure the dropwise addition of hydrazine and maintain the reflux for an adequate duration.
-
Incomplete Hydrolysis in Step 2: If the hydrolysis is sluggish, the concentration of the sodium hydroxide solution can be increased, or a co-solvent like THF can be added to improve solubility.[8]
-
Product Purity Issues: If the final product is not of the desired purity, recrystallization from water or an alcohol-water mixture can be employed.
Safety Considerations
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Diethyl Butynedioate: This compound is a lachrymator and should be handled with care in a fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Handle with appropriate PPE.
Conclusion
The synthesis of this compound from diethyl butynedioate is a reliable and straightforward process that utilizes fundamental principles of organic chemistry.[10] This technical guide provides a detailed and practical framework for its successful execution in a laboratory setting. The resulting product is a versatile intermediate with significant potential in the development of novel therapeutic agents and other functional materials.
Figure 2. Simplified reaction mechanism.
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Methodological & Application
Application Notes & Protocols: Leveraging 5-Hydroxy-1H-pyrazole-3-carboxylic Acid as a Cornerstone Synthon in Modern Organic Synthesis
Preamble: The Strategic Value of a Multifunctional Heterocycle
In the landscape of medicinal and process chemistry, the identification of versatile, highly functionalized starting materials is paramount. 5-Hydroxy-1H-pyrazole-3-carboxylic acid is one such cornerstone—a privileged scaffold that offers chemists a trifecta of reactive sites: a nucleophilic pyrazole ring, a modifiable carboxylic acid, and a versatile hydroxyl group. Its inherent structural features are frequently found in a multitude of biologically active agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[1][2][3][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this synthon. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible synthesis.
Chapter 1: Understanding the Synthon's Reactivity Profile
The synthetic utility of this compound stems from its unique electronic and structural properties. The molecule exists in a tautomeric equilibrium between the 5-hydroxy-pyrazole form and the 5-pyrazolone form, with the former generally predominating in solution.[5] This equilibrium, combined with the three distinct functional groups, allows for a high degree of selective manipulation.
Caption: Key reactive sites on the this compound scaffold.
Chapter 2: Core Synthetic Protocols & Methodologies
The following protocols are designed to be robust and adaptable, providing a solid foundation for further synthetic exploration.
Protocol I: Selective Esterification of the Carboxylic Acid
Scientific Rationale: Esterification at the C3 position is often the first step in a synthetic sequence. It serves to protect the carboxylic acid, enhance solubility in organic solvents, and act as a precursor for amide formation or reduction. The choice of method depends on the substrate's sensitivity to acid and heat.
Method A: Fischer Esterification (For Acid-Stable Substrates)
-
Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; ~20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup & Purification: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify via silica gel chromatography or recrystallization.
Method B: Using Alkyl Halides (For Acid-Sensitive Substrates)
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Execution: Add the alkyl halide (e.g., ethyl iodide, benzyl bromide; 1.1 eq) dropwise at room temperature. Stir the mixture for 6-24 hours, monitoring by TLC.
-
Workup & Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Method | Reagents | Temperature | Typical Time | Advantages |
| Fischer | Alcohol, H₂SO₄ (cat.) | Reflux | 4-12 h | Simple, inexpensive reagents. |
| Alkyl Halide | Alkyl Halide, K₂CO₃, DMF | Room Temp. | 6-24 h | Mild conditions, suitable for sensitive substrates. |
Table 1: Comparison of esterification conditions for this compound.
Protocol II: Regioselective N-Alkylation of the Pyrazole Ring
Scientific Rationale: N-alkylation is a critical transformation for tuning the electronic properties and biological activity of pyrazole-containing molecules.[6][7] Achieving regioselectivity between the N1 and N2 positions is the primary challenge. For 3- and 5-substituted pyrazoles, alkylation typically occurs at the less sterically hindered N1 position.
Protocol for N1-Alkylation:
-
Reagent Handling: Sodium hydride (NaH) is highly reactive and pyrophoric. Handle it under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment.
-
Reaction Setup: Suspend this compound ethyl ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.05 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Quenching & Workup: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.[6]
Caption: Workflow for the N-alkylation of the pyrazole synthon.
Protocol III: Conversion of the C5-Hydroxyl to a Triflate for Cross-Coupling
Scientific Rationale: The hydroxyl group at the C5 position is a powerful handle for introducing carbon or nitrogen substituents via modern cross-coupling reactions. Conversion to a triflate (trifluoromethanesulfonate) transforms it into an excellent leaving group, enabling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This strategy dramatically expands the synthetic possibilities.
Protocol for Triflate Formation:
-
Reaction Setup: Dissolve the N-protected pyrazole ester (e.g., Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate, 1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq). Cool the solution to 0 °C.
-
Execution: Add triflic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 10 minutes. The reaction is often rapid. Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (avoid high temperatures as triflates can be heat-sensitive). The crude triflate is often used directly in the next step without further purification.
Example Application: Suzuki Coupling
-
Reaction Setup: To a degassed mixture of the crude pyrazole triflate (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Execution: Heat the mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry, and concentrate. Purify the residue by column chromatography to yield the C5-arylated pyrazole.
Chapter 3: Strategic Application in Bioactive Molecule Synthesis
The true power of this compound is demonstrated in its application to construct complex molecular architectures with proven biological relevance.
Case Study: Constructing a Scaffold for COX-2 Inhibitors
The 1,5-diarylpyrazole scaffold is the core structural motif of the selective COX-2 inhibitor Celecoxib and its analogues.[8][9][10][11] Our synthon provides an efficient entry point to this class of compounds.
Caption: Synthetic pathway to a COX-2 inhibitor scaffold.
This synthetic logic, combining N-arylation and C5-arylation, demonstrates how the orthogonal reactivity of the synthon's functional groups can be harnessed to build complex, drug-like molecules in a planned and efficient manner.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic tool for molecular construction. By understanding its inherent reactivity and applying robust, validated protocols for the selective functionalization of its carboxylic acid, hydroxyl group, and ring nitrogens, researchers can rapidly access a diverse array of complex molecules. The methodologies outlined in this guide provide a reliable framework for innovation in drug discovery and synthetic chemistry.
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ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]
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-
Cherry. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. [Link]
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5-Hydroxy-1H-pyrazole-3-carboxylic Acid: A Versatile Scaffold for Bioactive Molecules
Application Notes and Protocols for Researchers in Drug Discovery
Introduction: The Privileged Pyrazole Core
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal framework for designing novel therapeutics. Among the functionalized pyrazoles, 5-hydroxy-1H-pyrazole-3-carboxylic acid stands out as a particularly versatile building block. Its trifunctional nature—a pyrazole core, a hydroxyl group, and a carboxylic acid—offers multiple points for chemical modification, enabling the creation of diverse molecular libraries for screening against various biological targets. This guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of bioactive molecules, complete with detailed experimental protocols and application examples.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₄N₂O₃ | [3] |
| Molecular Weight | 128.09 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| pKa (Carboxylic Acid) | ~3-4 | Estimated based on similar pyrazole carboxylic acids.[4][5] |
| pKa (Hydroxyl Group) | ~8-9 | Estimated, can vary with substitution. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | General characteristic of similar small organic acids. |
Core Synthesis Protocols
The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.
Protocol 1: Synthesis of Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate
This protocol is based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester with a hydrazine derivative.
Reaction Scheme:
Sources
Application Notes and Protocols for the Esterification of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Esterification
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Esters of pyrazole carboxylic acids are crucial intermediates, serving as versatile building blocks for the synthesis of more complex derivatives such as amides, hydrazides, and other heterocyclic systems.[1] The esterification of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, in particular, presents a unique chemical challenge. The molecule possesses two acidic protons: one on the carboxylic acid and another on the enolic 5-hydroxy group. This dual reactivity can lead to a lack of chemoselectivity, resulting in undesired side products and complicating purification.
This application note provides detailed protocols for two distinct and reliable methods for the esterification of this compound, designed to offer researchers options for varying scales, substrate sensitivities, and desired levels of selectivity. We will delve into the mechanistic rationale behind each protocol, offering insights into how experimental parameters can be modulated to achieve optimal outcomes.
Protocol 1: Classical Acid-Catalyzed Fischer-Speier Esterification
The Fischer-Speier esterification is a robust and cost-effective method, particularly suited for large-scale synthesis where raw material cost is a consideration.[2][3] The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol (which also serves as the solvent) and a strong acid catalyst.[4][5]
Scientific Rationale
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the final ester product.[8] While effective, the harsh acidic conditions and elevated temperatures can potentially lead to side reactions, including O-acylation of the 5-hydroxy group. Controlling the reaction time and temperature is crucial to maximize the yield of the desired carboxylate ester.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 20-50 equivalents, serving as the solvent). For methyl ester formation, use anhydrous methanol.
-
Under stirring and in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ester.
Protocol 2: Mild and Chemoselective Steglich Esterification
For substrates that are sensitive to acid or high temperatures, or when high chemoselectivity is paramount, the Steglich esterification offers a superior alternative.[9] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild, neutral conditions.[10][11]
Scientific Rationale
The Steglich esterification avoids the use of strong acids and high heat, thus minimizing the risk of side reactions. The mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9][10] DMAP, a potent nucleophile, intercepts this intermediate to form an N-acylpyridinium species, which is an even more reactive acylating agent (an "active ester").[11] This "active ester" is then readily attacked by the alcohol to form the desired product and the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. This pathway is highly efficient and less likely to promote acylation of the less nucleophilic 5-hydroxy group compared to the carboxylic acid.
Reaction Mechanism: Steglich Esterification
Caption: Catalytic cycle of the Steglich Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.05–0.10 eq).[10]
-
Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice-water bath.
-
Reaction: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.
-
Remove the precipitated DCU by filtration through a pad of Celite or a sintered glass funnel, washing the filter cake with a small amount of cold DCM.[12]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data and Protocol Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) |
| Reagents | Carboxylic Acid, Excess Alcohol, H₂SO₄ (cat.) | Carboxylic Acid, Alcohol (1.2 eq), DCC (1.1 eq), DMAP (cat.) |
| Conditions | Reflux temperature (e.g., 65-120 °C) | 0 °C to Room Temperature |
| Solvent | Excess alcohol | Anhydrous DCM, THF |
| Reaction Time | 2-8 hours | 12-24 hours |
| Byproducts | Water | N,N'-Dicyclohexylurea (DCU) |
| Selectivity | Moderate; risk of O-acylation | High; generally chemoselective for the carboxylic acid |
| Advantages | Economical, simple setup, good for large scale. | Mild conditions, high yield, good for sensitive substrates.[11] |
| Disadvantages | Harsh conditions, equilibrium limited, potential side reactions. | More expensive reagents, DCU removal can be tedious.[12] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst (H₂SO₄); Wet reagents/solvents; Deactivated coupling agent (DCC). | Add more catalyst (Fischer). Ensure all reagents and glassware are scrupulously dry (Steglich). Use fresh DCC. |
| Formation of Side Products | (Fischer) O-acylation of the 5-hydroxy group due to prolonged heating. (Steglich) Formation of N-acylurea byproduct. | (Fischer) Reduce reaction time and monitor closely by TLC. (Steglich) Ensure DMAP is present to intercept the O-acylisourea intermediate quickly.[9] |
| Difficulty Removing DCU | DCU is co-eluting with the product during chromatography. | Precipitate DCU by cooling the reaction mixture and/or adding a non-polar solvent like hexane. Filter thoroughly before aqueous work-up. |
| Product Hydrolysis | Water present during work-up (especially under acidic conditions). | Ensure the neutralization step is complete and minimize contact time with aqueous acidic layers. |
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Bildirici, İ., & Çetinkaya, E. (2010). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Marmara Pharmaceutical Journal. Available at: [Link]
- Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.
-
ResearchGate. (2011). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Available at: [Link]
-
Yoon, Y., et al. (2011). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Available at: [Link]
-
ResearchGate. (2015). Esterification of pyrazole-3- and 4-carboxylic acids. Available at: [Link]
-
BYJU'S. (n.d.). Esterification. Available at: [Link]
-
MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Available at: [Link]
-
MDPI. (2022). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (2021). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
-
ResearchGate. (2018). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
ResearchGate. (2013). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. Available at: [Link]
- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
-
ResearchGate. (2021). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link]
-
PubMed. (2002). On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes 2. Complexation and esterification of di- and tri-2-hydroxycarboxylic acids. Available at: [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Available at: [Link]
-
Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Available at: [Link]
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application of 5-Hydroxy-1H-pyrazole-3-carboxylic acid in agrochemical synthesis
Application Note on the Synthesis of Agrochemicals from 5-Hydroxy-1H-pyrazole-3-carboxylic Acid and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1H-pyrazole ring system is a cornerstone of modern agrochemical design, serving as a privileged scaffold in a multitude of high-performance herbicides, fungicides, and insecticides.[1][2] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, allows for the precise tuning of biological activity, selectivity, and pharmacokinetic properties. This compound, in particular, and its precursors are pivotal starting materials and key intermediates in the synthesis of commercially significant crop protection agents.[3] This document provides a detailed guide for researchers, outlining the core synthetic strategies, key chemical transformations, and detailed experimental protocols for leveraging this versatile building block in the creation of potent agrochemicals.
Core Synthetic Applications & Pathways
The utility of the pyrazole core is best illustrated through its application in two major classes of agrochemicals: the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides and the succinate dehydrogenase (SDH) inhibiting fungicides.
Herbicide Synthesis: The Gateway to HPPD Inhibitors
The 5-hydroxypyrazole moiety is a critical pharmacophore for a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] This enzyme is essential in plants for plastoquinone biosynthesis, and its inhibition leads to the bleaching of new growth and eventual plant death.[6] A prominent example is Pyrasulfotole, a selective post-emergence herbicide used to control broadleaf weeds in cereal crops.[7][8][9]
The synthesis of Pyrasulfotole and related analogs hinges on two key transformations: the construction of the core 1,3-dimethyl-5-hydroxypyrazole ring and its subsequent C4-acylation.
Synthetic Workflow: From Precursors to Pyrasulfotole
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Key Chemical Transformations: A Deeper Look
The successful synthesis of pyrazole-based agrochemicals relies on a set of powerful and reliable chemical reactions. Understanding the causality behind their selection is crucial for optimizing protocols and troubleshooting syntheses.
-
Vilsmeier-Haack Reaction: This reaction is a cornerstone for the functionalization of electron-rich heterocyclic rings like pyrazolones. It uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) and a chlorine atom onto the ring. [10][11][12]This transformation is exceptionally useful for creating key intermediates like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be further elaborated into a variety of agrochemicals. [13][14]The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) is the active electrophile. [11]
-
Carboxylic Acid Activation for Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated". A common and cost-effective method is to convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [15][16][17]The highly reactive acid chloride then readily reacts with the desired amine to form the stable amide bond. For more sensitive substrates, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used. [18][19]These reagents form a highly reactive O-acylisourea intermediate in situ, which is then displaced by the amine. This method is milder and often prevents side reactions and racemization in chiral substrates.
Data Presentation: Biological Activity
The following table summarizes the biological activity of representative pyrazole-based fungicides, demonstrating the potency achievable with this scaffold.
| Compound ID | Target Pathogen | Biological Activity (EC₅₀ in mg/L) | Reference |
| 6i | Valsa mali | 1.77 | [20] |
| 19i | Valsa mali | 1.97 | [20] |
| 23i | Rhizoctonia solani | 3.79 | [20] |
| 9ac | Rhizoctonia cerealis | 1.09 - 4.95 | [21] |
| 9cd | Sclerotinia sclerotiorum | 0.72 | [21] |
| 6d | Rhizoctonia cerealis | 5.11 | [22] |
| 6j | Rhizoctonia cerealis | 8.14 | [22] |
| Boscalid (Control) | Valsa mali | 9.19 | [20] |
| Thifluzamide (Control) | Rhizoctonia cerealis | 23.09 | [21] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-5-hydroxypyrazole (HPPD Herbicide Core)
This protocol describes the synthesis of the key pyrazolone intermediate for HPPD inhibitor herbicides, adapted from literature procedures. [2] Materials:
-
Ethyl acetoacetate
-
Methyl hydrazine
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (26.0 g, 0.20 mol).
-
Reagent Addition: While stirring, add methyl hydrazine (9.21 g, 0.20 mol) dropwise to the ethyl acetoacetate. An exothermic reaction may be observed; maintain control with an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C for 1 hour, followed by heating at 90°C for 30 minutes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the volatile byproducts (water, ethanol, excess reagents) under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid residue with cold diethyl ether and collect the product by vacuum filtration. The resulting 1,3-dimethyl-5-hydroxypyrazole is typically a pale brown or off-white solid. [2]Further purification can be achieved by recrystallization from a methanol/ethyl acetate mixture. [23]
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol provides a general, two-step procedure for synthesizing a pyrazole carboxamide, a common structural motif in SDHI fungicides. [15][16] Part A: Synthesis of Pyrazole-4-carboxylic Acid
-
Saponification: Dissolve the starting pyrazole-4-carboxylate ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidification: Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
Isolation: Collect the precipitated pyrazole-4-carboxylic acid by vacuum filtration, wash with cold water, and dry. The product is often pure enough for the next step. [15] Part B: Amide Coupling via Acid Chloride
-
Activation: In a flame-dried flask under an inert atmosphere, suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the suspension. Stir the mixture at room temperature or gentle reflux until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.
-
Work-up: Remove the excess SOCl₂ and solvent under reduced pressure.
-
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the target amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C and slowly add the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization. [15]
References
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link] [24]28. Google Patents. (n.d.). US4415739A - Process for producing 4-benzoylpyrazoles. Retrieved from [25]29. [Source 29]
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Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Hydroxy-1H-pyrazole-3-carboxylic Acid as a Coupling Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive applications span various industries, including textiles, printing, food, and pharmaceuticals.[1] The color of these dyes is determined by the extended conjugation of the azo group with aromatic systems. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component.[2][3]
Pyrazole derivatives, particularly 5-hydroxy-1H-pyrazole-3-carboxylic acid, have emerged as highly effective coupling components in the synthesis of azo dyes.[4][5] The pyrazole moiety offers several advantages, including enhancing the stability and tinctorial strength of the resulting dyes. Furthermore, the presence of the carboxylic acid and hydroxyl groups provides sites for further chemical modification and can influence the solubility and binding properties of the dye molecule. Azo dyes derived from pyrazole and pyrazolone derivatives have shown a broad spectrum of biological activities, including antibacterial, anticancer, and antimicrobial properties, making them valuable scaffolds in the pharmaceutical sector.[1][6]
This guide provides a comprehensive overview of the synthesis of azo dyes using this compound as a coupling component, detailing the underlying chemical principles, a step-by-step experimental protocol, characterization techniques, and troubleshooting advice.
Theoretical Background: The Chemistry of Azo Dye Synthesis
The synthesis of an azo dye is fundamentally a two-stage process:
-
Diazotization: This reaction converts a primary aromatic amine into a diazonium salt. The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).[2][3] The low temperature (0–5 °C) is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, in this case, this compound. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component. The pH of the reaction medium is a critical parameter; the coupling with phenols is typically carried out in a slightly alkaline medium, while coupling with amines is performed in a slightly acidic medium.
Reaction Mechanism
The overall reaction can be represented as follows:
Step 1: Diazotization of an Aromatic Amine Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O
Step 2: Azo Coupling with this compound [Ar-N≡N]⁺Cl⁻ + this compound → Ar-N=N-(this compound) + HCl
The azo-hydrazone tautomerism is a well-known phenomenon in pyrazolone-based azo dyes, where the compound can exist as a mixture of the azo and hydrazone forms.[4][7] The predominant tautomer can be influenced by the solvent, pH, and the nature of the substituents on the aromatic ring.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol outlines the synthesis of an azo dye using a generic aromatic amine and this compound.
Materials and Reagents
-
Aromatic Amine (e.g., aniline, p-toluidine, etc.)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ethanol or Methanol
-
Ice
Apparatus
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer Flask (250 mL)
-
Magnetic Stirrer and Stir Bar
-
Thermometer
-
pH meter or pH paper
-
Buchner Funnel and Filter Flask
-
Melting Point Apparatus
Detailed Step-by-Step Methodology
Part 1: Diazotization of the Aromatic Amine
-
Preparation of the Amine Solution: In a 100 mL beaker, dissolve the chosen aromatic amine (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). If the amine is sparingly soluble, gentle heating may be required.[8] After dissolution, cool the solution to 0–5 °C in an ice bath with constant stirring.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C. The addition should be done over approximately 10-15 minutes. Continue stirring for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
Part 2: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve this compound (0.01 mol) in a 10% sodium hydroxide solution until a clear solution is obtained. Cool this solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
pH Adjustment: Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 10% sodium hydroxide solution.[9]
-
Completion of the Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification of the Azo Dye
-
Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified azo dye in an oven at 60-80 °C or in a desiccator.
-
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.
Workflow Diagram
Caption: Overall workflow for the synthesis of azo dyes.
Characterization of the Synthesized Azo Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity. The following analytical techniques are commonly employed:
-
Melting Point: To determine the purity of the synthesized compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the color of the dye.[6] The λmax values are influenced by the electronic nature of the substituents on the aromatic rings.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as -N=N- (azo group), -OH (hydroxyl group), and -C=O (carboxyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure of the dye.[6][7]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.
Expected Spectral Data
| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 10.0-13.0 | 165-185 |
| O-H (Phenolic) | 3200-3600 | 9.0-12.0 | 150-160 |
| N-H (Hydrazone) | 3100-3300 | 12.0-15.0 | - |
| C=O (Carboxylic Acid) | 1680-1720 | - | 165-185 |
| N=N (Azo) | 1400-1450 | - | - |
| Aromatic C-H | 3000-3100 | 6.5-8.5 | 110-150 |
Chemical Reaction Mechanism Diagram
Caption: Mechanism of azo dye synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield of diazonium salt | Temperature too high during diazotization, leading to decomposition. | Maintain the reaction temperature strictly between 0 and 5 °C. |
| Insufficient acid. | Ensure an excess of mineral acid is used. | |
| Low yield of azo dye | Incorrect pH for coupling. | Carefully monitor and adjust the pH to the optimal range (8-9 for phenols). |
| Premature decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. | |
| Oily product or difficulty in crystallization | Impurities in the starting materials. | Use pure starting materials. |
| Incorrect solvent for recrystallization. | Perform small-scale solvent screening to find a suitable recrystallization solvent. | |
| Broad melting point range | Presence of impurities or a mixture of isomers. | Purify the product by recrystallization or column chromatography. |
Applications of Pyrazole-Based Azo Dyes
Azo dyes derived from pyrazole derivatives have found applications in various fields due to their favorable properties:
-
Textile Dyes: They are used for dyeing natural and synthetic fibers, often exhibiting good fastness properties.[10]
-
Pharmaceuticals: The pyrazole moiety is a common scaffold in many biologically active compounds, and azo dyes containing this ring system have shown potential as antimicrobial and anticancer agents.[1][6]
-
Analytical Chemistry: They can be used as indicators and for the colorimetric detection of metal ions.[11]
-
Non-linear Optics and Displays: Some pyrazole-based azo dyes have been investigated for their applications in electro-fluidic displays and other optical materials.[11]
References
-
Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. Organic Letters - ACS Publications. [Link]
-
Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. ResearchGate. [Link]
-
Synthesis and application of an alkylated pyrazole-based azo dye for electrofluidic display. ResearchGate. [Link]
-
Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. American Chemical Society. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Design, Synthesis, Characterization, and Antimicrobial Properties of New Azo Disperse Dyes Incorporating Quinazolinone-Pyrazolone Moieties and Their Applications for Dyeing of Polyester Fabrics. Semantic Scholar. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. NIH. [Link]
-
Synthesis of New Pyrazolone Dyes. ResearchGate. [Link]
-
Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. ResearchGate. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. [Link]
-
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. ResearchGate. [Link]
-
A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]
-
Diazotization Reaction Mechanism. Unacademy. [Link]
-
Synthesis and application of novel disazo pyrazolo[1,2-a]pyrazole reactive dyes. Pigment & Resin Technology - Emerald Publishing. [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Studylib. [Link]
-
The Synthesis of Azo Dyes. Unknown Source. [Link]
-
New Picolylamine Azo Pyrazolone Synthesis, Thermal Behavior, Spectroscopic, Computational and its Application in Sensitized Solar Cells. R Discovery. [Link]
-
Polyfunctionally Pyrazole Azo Dyes. Pigment & Resin Technology - Emerald Publishing. [Link]
-
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. Guangdiancha. [Link]
-
Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Unknown Source. [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
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- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
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- 5. 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes-光电查 [m.oe1.com]
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- 11. researchgate.net [researchgate.net]
derivatization of 5-Hydroxy-1H-pyrazole-3-carboxylic acid for medicinal chemistry
An In-Depth Guide to the Derivatization of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid for Medicinal Chemistry Applications
Introduction: The Privileged Scaffold
The this compound core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its derivatives are found in a remarkable array of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5][6] The structural rigidity of the pyrazole ring, combined with its capacity for multiple, vectorially-defined modifications, makes it an ideal starting point for generating diverse chemical libraries for drug discovery.
This guide provides a detailed exploration of the key derivatization strategies for the this compound scaffold. We will delve into the chemical logic behind each transformation and provide robust, step-by-step protocols suitable for a research and development setting. The versatility of this scaffold stems from its four primary points of modification: the C3-carboxylic acid, the C5-hydroxyl group, the N1-proton of the pyrazole ring, and the C4-position. Furthermore, the 5-hydroxy pyrazole moiety exists in tautomeric equilibrium with its 5-oxo form, a property that can influence its reactivity and biological interactions.[7][8]
Strategy 1: Derivatization of the C3-Carboxylic Acid
Modification at the C3-carboxylic acid is a cornerstone of library synthesis, primarily for generating esters and amides. These transformations profoundly impact the molecule's polarity, hydrogen bonding capability, and potential for new interactions with biological targets.
A. Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification is a fundamental tactic to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially improving cell permeability. Esters can also serve as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid parent. A common route to simple alkyl esters is the Fischer esterification or reaction with an alkyl halide under basic conditions.
This protocol details a classic acid-catalyzed esterification.
| Reagent/Material | M.W. | Quantity | Moles | Role |
| This compound | 142.09 | 5.0 g | 35.2 mmol | Starting Material |
| Ethanol (Absolute) | 46.07 | 100 mL | - | Reagent & Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 1 mL | ~18.4 mmol | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | Neutralizing Agent |
| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction Solvent |
| Brine | - | ~50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
Procedure:
-
Suspend this compound (5.0 g, 35.2 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the residue by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford ethyl 5-hydroxy-1H-pyrazole-3-carboxylate as a solid.
Expected Characterization: The resulting ester will show characteristic signals in ¹H NMR for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and the disappearance of the broad carboxylic acid proton signal.[9] The IR spectrum will show a distinct ester C=O stretch around 1720-1740 cm⁻¹.
B. Amidation: Forging Key Pharmacophoric Interactions
The amide bond is a ubiquitous feature in pharmaceuticals due to its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. Direct amidation of the carboxylic acid with a diverse range of amines allows for the systematic exploration of structure-activity relationships (SAR). Modern peptide coupling reagents provide a mild and efficient means to achieve this transformation.
This protocol provides a general method for coupling the pyrazole core with a primary or secondary amine.
| Reagent/Material | M.W. | Quantity (for 1 mmol scale) | Moles | Role |
| This compound | 142.09 | 142 mg | 1.0 mmol | Starting Material |
| Amine (R¹R²NH) | Variable | 1.1 mmol | 1.1 mmol | Reagent |
| HATU | 380.23 | 418 mg | 1.1 mmol | Coupling Agent |
| DIPEA | 129.24 | 348 µL | 2.0 mmol | Base |
| Anhydrous DMF | 73.09 | 5 mL | - | Solvent |
| Water | 18.02 | ~50 mL | - | Quenching Agent |
| Ethyl Acetate | 88.11 | ~60 mL | - | Extraction Solvent |
| 1M HCl (aq) | 36.46 | ~30 mL | - | Washing Agent |
| Saturated Sodium Bicarbonate Solution | - | ~30 mL | - | Washing Agent |
| Brine | - | ~30 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |
Procedure:
-
Dissolve this compound (142 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add the desired amine (1.1 mmol) and DIPEA (348 µL, 2.0 mmol) to the solution.
-
In a separate vial, dissolve HATU (418 mg, 1.1 mmol) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
// Nodes start [label="5-Hydroxy-1H-pyrazole-\n3-carboxylic Acid"]; ester [label="C3-Ester Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amide [label="C3-Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ester [label="ROH, H+ (Protocol 1)"]; start -> amide [label="R¹R²NH, HATU, DIPEA (Protocol 2)"]; } dot Caption: Derivatization at the C3-Carboxylic Acid Position.
Strategy 2: Modification of the N1-Position
Alkylation or arylation at the N1 position is a powerful strategy to block a hydrogen bond donor site, increase lipophilicity, and introduce substituents that can probe specific binding pockets in a target protein. Regioselectivity can be a challenge, but appropriate choice of base and electrophile can favor N1 functionalization.
This protocol describes a standard method for N-alkylation under basic conditions.
| Reagent/Material | M.W. | Quantity (for 1 mmol scale) | Moles | Role |
| Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate | 170.15 | 170 mg | 1.0 mmol | Starting Material |
| Alkyl Halide (R-X) | Variable | 1.2 mmol | 1.2 mmol | Reagent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol | Base |
| Anhydrous DMF or Acetonitrile | - | 5 mL | - | Solvent |
| Water | 18.02 | ~30 mL | - | Quenching Agent |
| Ethyl Acetate | 88.11 | ~60 mL | - | Extraction Solvent |
Procedure:
-
Combine the starting ester, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (170 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol) in anhydrous DMF (5 mL).
-
Add the alkyl halide (1.2 mmol) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into water (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the N1-alkylated product. Note: O-alkylation is a potential side reaction that may lead to a mixture of regioisomers.
// Nodes start [label="Ethyl 5-Hydroxy-1H-pyrazole-\n3-carboxylate"]; intermediate [label="Deprotonation at N1", shape=ellipse, style=dashed]; product [label="N1-Alkylated Pyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="K₂CO₃"]; intermediate -> product [label="R-X (Alkyl Halide)"]; } dot Caption: Workflow for N1-Alkylation of the Pyrazole Ring.
Strategy 3: C4-Halogenation and Palladium Cross-Coupling
The C4 position of the pyrazole ring is often amenable to electrophilic substitution, providing a handle for introducing further diversity through modern cross-coupling reactions. Halogenation, followed by a Suzuki-Miyaura coupling, is a robust and widely used sequence to install a variety of aryl or heteroaryl groups.[10][11][12][13] This is a key strategy for exploring SAR in regions of a binding site that are inaccessible from the other substitution points.
Step A: C4-Bromination
| Reagent/Material | M.W. | Quantity (for 1 mmol scale) | Moles | Role |
| Ethyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 232.22 | 232 mg | 1.0 mmol | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 187 mg | 1.05 mmol | Brominating Agent |
| Acetonitrile | 41.05 | 10 mL | - | Solvent |
Procedure (Step A):
-
Dissolve the N1-substituted pyrazole (232 mg, 1.0 mmol) in acetonitrile (10 mL) in a flask protected from light.
-
Add N-Bromosuccinimide (187 mg, 1.05 mmol) in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the C4-bromo pyrazole, which can often be used in the next step without further purification.
Step B: Suzuki-Miyaura Cross-Coupling
| Reagent/Material | M.W. | Quantity (for 1 mmol scale) | Moles | Role |
| C4-Bromo Pyrazole (from Step A) | 311.12 | 311 mg | 1.0 mmol | Starting Material |
| Arylboronic Acid | Variable | 1.3 mmol | 1.3 mmol | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol | Catalyst |
| Sodium Carbonate (2M aq.) | 105.99 | 1.25 mL | 2.5 mmol | Base |
| 1,4-Dioxane | 88.11 | 4 mL | - | Solvent |
| Water | 18.02 | 1 mL | - | Solvent |
Procedure (Step B):
-
To a microwave vial or Schlenk tube, add the C4-bromo pyrazole (311 mg, 1.0 mmol), the desired arylboronic acid (1.3 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add 1,4-dioxane (4 mL) and the 2M aqueous sodium carbonate solution (1.25 mL).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the vessel and heat the reaction to 90-100 °C for 6-12 hours (or use microwave irradiation, e.g., 120 °C for 30 min).[10] Monitor by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the C4-aryl pyrazole derivative.
// Nodes start [label="N1-Substituted\nPyrazole"]; bromo [label="C4-Bromo Pyrazole", fillcolor="#FBBC05", fontcolor="#202124"]; final [label="C4-Aryl Pyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> bromo [label="NBS"]; bromo -> final [label="Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃"]; } dot Caption: Two-step C4-Arylation via Bromination and Suzuki Coupling.
Conclusion
The this compound scaffold is a remarkably versatile platform for medicinal chemistry exploration. The strategic derivatization at its carboxylic acid, pyrazole nitrogen, and C4-position allows for the systematic modulation of physicochemical properties and the introduction of diverse pharmacophoric elements. The protocols outlined in this guide provide a robust framework for researchers to generate novel libraries of pyrazole derivatives, paving the way for the discovery of new therapeutic agents. Each protocol is a self-validating system, yielding products that can be readily characterized by standard analytical techniques to confirm the desired chemical transformation.
References
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009-06-01). PubMed.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2025-10-16).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
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Application Note & Protocols: The Pivotal Role of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid in the Synthesis of Advanced Fungicides
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Hydroxy-1H-pyrazole-3-carboxylic acid as a critical synthon in the development of modern fungicides. We will explore the underlying mechanism of action of its derivatives, detail synthetic protocols, and analyze structure-activity relationships (SAR) to guide future discovery.
Introduction: The Rise of Pyrazole-Based Fungicides
Pyrazole carboxamides represent a leading class of fungicides, vital for protecting crops and ensuring global food security.[1] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a powerful class of fungicides that target fungal respiration.[1][2] The pyrazole ring is a versatile scaffold, and its strategic functionalization allows for the fine-tuning of biological activity.[3][4] Within this context, this compound emerges as a particularly valuable starting material. Its two distinct functional groups—a carboxylic acid and a hydroxyl group—offer orthogonal handles for chemical modification, enabling the creation of diverse and potent fungicidal agents.
Part 1: Mechanism of Action - Targeting the Fungal Powerhouse
The fungicidal efficacy of pyrazole carboxamides is primarily attributed to their ability to inhibit the enzyme succinate dehydrogenase (SDH), or Complex II, in the mitochondrial respiratory chain.[1] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.
Causality of Inhibition: By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[1] This disruption has cascading and fatal consequences for the fungal cell:
-
ATP Synthesis Inhibition: The blockage of the electron transport chain halts the production of ATP, the cell's main energy currency.[1]
-
Metabolic Disruption: Inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[1]
-
Oxidative Stress: Impaired electron flow can lead to the generation of damaging reactive oxygen species (ROS).[1]
This targeted mechanism provides high efficacy against pathogenic fungi while often displaying favorable safety profiles in non-target organisms. Molecular docking studies confirm that the pyrazole carboxamide structure fits precisely into the enzyme's active site, with the amide linkage playing a central role in binding.[5][6]
Caption: Mechanism of SDH inhibitor fungicides.
Part 2: General Synthetic Strategy
The synthesis of potent fungicides from this compound involves a logical and robust two-pronged approach: formation of the critical amide bond and strategic modification of the hydroxyl group. The carboxylic acid at the 3-position is typically converted into a carboxamide, which is essential for binding to the SDH enzyme. The hydroxyl group at the 5-position provides a secondary point for diversification to optimize properties like potency, spectrum of activity, and systemic movement within the plant.[7]
Caption: General synthetic workflow from the core synthon.
Part 3: Experimental Protocols
The following protocols provide a validated framework for synthesizing pyrazole carboxamide fungicides.
Protocol 1: Synthesis of 5-Hydroxy-1H-pyrazole-3-carbonyl chloride
This initial step activates the carboxylic acid, making it highly reactive for subsequent amidation. The use of thionyl chloride is standard practice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[8][9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Hydroxy-1H-pyrazole-3-carbonyl chloride is typically a solid or oil and is used directly in the next step without further purification.[9]
Protocol 2: Synthesis of N-Aryl-5-hydroxy-1H-pyrazole-3-carboxamide
This step forms the crucial amide linkage. The reaction is typically performed in the presence of a base to neutralize the HCl generated during the reaction.
Materials:
-
Crude 5-Hydroxy-1H-pyrazole-3-carbonyl chloride (from Protocol 1)
-
Substituted Aniline (e.g., 2-chloroaniline) (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5°C using an ice-water bath.[9]
-
Dissolve the crude 5-Hydroxy-1H-pyrazole-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 10-16 hours.[9]
-
Monitor the reaction completion by TLC.
-
Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization to afford the target N-Aryl-5-hydroxy-1H-pyrazole-3-carboxamide.
Part 4: Structure-Activity Relationship (SAR) Analysis
The development of highly active fungicides relies on understanding how structural modifications impact biological activity.[10] For pyrazole carboxamides, key modifications focus on the N-aryl ring and substitutions on the pyrazole core itself.[5]
| Compound ID | Pyrazole Substituent (R1) | N-Aryl Substituent (R2) | Fungus | EC₅₀ (μg/mL) | Reference |
| 6j | 1-Methyl | 2-(thiazol-2-yl)phenyl | Rhizoctonia solani | 8.14 (in vivo 80% @ 10) | [11] |
| 7ai | 1,3-Dimethyl | (isoxazol-3-ol) | Rhizoctonia solani | 0.37 | [8] |
| SCU2028 | 3-(difluoromethyl)-1-methyl | 2-[(3-chlorophenyl)amino]phenyl | Rhizoctonia solani | 0.022 | [6][12] |
| TM-2 | 3-(difluoromethyl)-1-methyl | 2-(1,3-benzodioxol-5-yl)phenyl | Corn Rust | > Fluxapyroxad | [5] |
| E1 | 3-(difluoromethyl)-1-methyl | (cyclohexanone oxime ether) | Rhizoctonia solani | 1.1 | [13] |
Key Insights from SAR:
-
N-Aryl Moiety: The substitution pattern on the aniline ring is critical for potency. Bulky, lipophilic groups are often favored as they enhance binding in the hydrophobic pocket of the SDH enzyme. The "twisted" conformation between the two aryl rings in compounds like Bixafen and Fluxapyroxad is a known driver of high activity.[5]
-
Pyrazole C3-Substituent: Introducing small, lipophilic groups like difluoromethyl (CF₂H) at the C3 position of the pyrazole ring often leads to a significant increase in fungicidal activity.[6]
-
Pyrazole N1-Substituent: A simple methyl group at the N1 position is common and generally effective.
-
Pyrazole C5-Substituent: The 5-position (the hydroxyl group in our starting material) is a key site for modification. Converting it to an ether or other functional groups can modulate the compound's physical properties and biological activity.
Caption: Key structural sites for SAR modification.
Conclusion
This compound is a highly strategic building block for the synthesis of novel pyrazole carboxamide fungicides. Its bifunctional nature allows for the systematic construction of the pharmacophore required for SDH inhibition while providing a crucial site for modification to optimize performance. The protocols and SAR analysis presented here offer a robust foundation for researchers aiming to develop the next generation of effective and sustainable crop protection agents.
References
-
Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50. Available at: [Link]
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Zhang, S., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available at: [Link]
-
Luo, J., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 24(15), 2748. Available at: [Link]
-
Pineda-Agredo, J., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 33, 119-129. Available at: [Link]
-
Tian, M., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Available at: [Link]
-
Luo, J., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(1), 156-166. Available at: [Link]
-
El-Metwaly, N. M., & El-Gazzar, M. G. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Polycyclic Aromatic Compounds, 1-17. Available at: [Link]
-
Luo, J., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(1), 156-166. Available at: [Link]
-
Stazzoni, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 325-337. Available at: [Link]
-
Li, H., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. Available at: [Link]
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Shi, Y., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(15), 2748. Available at: [Link]
-
Yang, K., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Application Note & Protocol: Robust Amide Coupling of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid for Pharmaceutical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Pyrazole Carboxamides
The 5-hydroxy-1H-pyrazole-3-carboxamide core is a privileged scaffold in modern medicinal chemistry and drug discovery. Compounds incorporating this moiety have demonstrated a wide range of biological activities, serving as inhibitors for kinases, carbonic anhydrases, and other key enzymatic targets.[1][2][3] The synthetic accessibility of this core and the ability to diversify its structure through amide coupling make it a cornerstone for building libraries of potential therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the amide coupling of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and rationale for methodological choices, ensuring a higher rate of success for this crucial transformation.
Chemical Profile & Reactivity Considerations
Successful amide coupling with this compound requires an understanding of its unique structural features, which present both opportunities and challenges.
-
Tautomerism: The "5-hydroxy" pyrazole exists in equilibrium with its keto tautomer, 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This equilibrium can influence the molecule's reactivity, solubility, and spectroscopic properties. The reaction conditions, particularly the solvent and pH, can shift this equilibrium.
-
Acidity of the Phenolic Hydroxyl Group: The hydroxyl group at the C5 position is phenolic in nature and thus acidic. Its pKa is sufficiently low that it can be deprotonated by strong bases. This presents a potential site for side reactions, such as O-acylation by the activated carboxylic acid intermediate, leading to ester formation.[4]
-
Nucleophilicity of the Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle. While the carboxylic acid group is the primary site of activation, the reactivity of the ring itself should not be entirely discounted under certain conditions.
-
Bifunctional Reactivity: As both a carboxylic acid and a phenol, the molecule requires careful selection of coupling conditions to ensure chemoselective amidation at the carboxyl group.
Mechanism of Amide Bond Formation: The Role of Activating Agents
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species.[5] This is achieved using a "coupling reagent." Most modern coupling reactions proceed via the formation of a highly reactive activated ester intermediate.
For uronium/aminium salt reagents like HATU, the process involves the initial reaction between the carboxylate and the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to an active ester (e.g., an OAt ester).[6] This active ester is then susceptible to nucleophilic attack by the amine to form the desired amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and neutralize the acid produced during the reaction without competing with the primary amine.[7][8]
Caption: General mechanism of HATU-mediated amide coupling.
Selection of Coupling Reagents
The choice of coupling reagent is critical and depends on the amine's reactivity, steric hindrance, and the potential for side reactions. For a sensitive substrate like this compound, stronger and more efficient reagents are often preferred.
| Coupling Reagent Class | Examples | Advantages | Disadvantages & Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[9][10] | Lower reactivity compared to other classes.[11] Often requires additives like HOBt or HOAt to improve efficiency and suppress racemization.[6][12] Potential for O-acylation side reaction on the hydroxyl group. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low incidence of racemization. | Byproducts can be difficult to remove via chromatography. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Extremely high reactivity and fast reaction times.[7] Generally provides high yields even with challenging substrates.[13] HATU is often superior for hindered couplings. | Higher cost. Can cause guanidinylation of the primary amine if the amine is added last. Requires a non-nucleophilic base like DIPEA. |
Recommendation: For initial trials and for coupling with less reactive or sterically hindered amines, HATU is the recommended reagent due to its high efficiency and ability to minimize side reactions when used correctly. For simpler, more reactive amines, an EDC/HOBt system can be a cost-effective alternative.[9]
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using HATU.
Materials and Equipment
-
Reagents: this compound, desired amine (1.0 eq), HATU (1.1-1.2 eq), DIPEA (2.5-3.0 eq), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (Brine), Anhydrous Na₂SO₄ or MgSO₄.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, syringes, separatory funnel, rotary evaporator, silica gel for column chromatography.
Experimental Workflow Diagram
Sources
- 1. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Hydroxy-1H-pyrazole-3-carboxylic Acid for the Development of Novel Anti-Inflammatory Agents
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2] This guide focuses on a key building block, 5-Hydroxy-1H-pyrazole-3-carboxylic acid , detailing its strategic use in the synthesis of next-generation anti-inflammatory agents. We will explore the foundational mechanism of action, provide detailed, field-proven synthetic protocols for derivatization, and outline robust methodologies for pharmacological evaluation. This document is designed to bridge the gap between theoretical knowledge and practical application, providing researchers with the necessary tools to innovate in the field of inflammation therapy.
Foundational Principles: Inflammation and the Pyrazole Scaffold
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[1] Key enzymatic players in this cascade are the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal lining.[4] In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins (PGs) that drive pain and swelling.[4][5]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, leading to effective pain relief but also carrying a risk of gastrointestinal side effects.[1] The development of selective COX-2 inhibitors, such as Celecoxib, was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of such complications.[4][6] The pyrazole ring is the central pharmacophore of Celecoxib and many other anti-inflammatory agents, making it a "privileged scaffold" for drug design.[7]
This compound is a particularly valuable starting material. Its structure features two key functional groups amenable to chemical modification: a carboxylic acid and a hydroxyl group. This allows for the systematic synthesis of diverse chemical libraries (e.g., esters, amides) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Core Mechanism of Action: Targeting COX-2
The primary anti-inflammatory mechanism of pyrazole derivatives derived from this scaffold is the selective inhibition of the COX-2 enzyme.[6] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), a critical precursor for various pro-inflammatory prostaglandins.[4][8]
The selectivity for COX-2 over COX-1 is attributed to key structural differences in the active sites of the two enzymes. The COX-2 active site possesses a larger, more accommodating side pocket, which can be accessed by the specific side chains of pyrazole-based inhibitors like Celecoxib.[4][6] For instance, Celecoxib's polar sulfonamide side chain binds to this hydrophilic side pocket, an interaction not possible in the more constricted COX-1 active site.[6]
While COX-2 inhibition is the principal mechanism, research suggests that some pyrazole derivatives may exert their effects through other pathways, including:
-
Modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[1]
-
Inhibition of the 5-Lipoxygenase (5-LOX) pathway , offering a dual-inhibition strategy.[1][3]
-
Suppression of the NF-κB signaling pathway .[1]
-
Scavenging of reactive oxygen species (ROS) , as inflammation and oxidative stress are often interlinked.[9]
Caption: General workflow for derivatization and screening.
Protocol 1: Synthesis of an Ethyl Ester Derivative (Illustrative Example)
Objective: To synthesize Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate via Fischer esterification.
Materials:
-
This compound (1.0 eq)
-
Absolute Ethanol (20-30 mL per gram of starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~3-5 drops)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and absolute ethanol. Begin stirring to suspend the solid.
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the suspension. Causality Note: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst. Self-Validation: Continue addition until effervescence ceases, indicating complete neutralization.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ethyl ester derivative.
Pharmacological Evaluation: From In Vitro Assays to In Vivo Models
Once synthesized, the novel derivatives must be rigorously tested to determine their anti-inflammatory activity and COX selectivity.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
Celecoxib (positive control)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Preparation: Prepare a series of dilutions for each test compound and the positive control (Celecoxib) in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well. Then, add the various concentrations of the test compounds or vehicle (DMSO for the negative control).
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C. Causality Note: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).
-
Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
|---|---|---|---|
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Ester Derivative | 25 | 0.10 | 250 |
| Amide Derivative | 30 | 0.08 | 375 |
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of promising compounds in a rodent model. [10][11] Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Test compounds
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Celecoxib (positive control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Initial Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100
-
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity (at 3 hours post-carrageenan)
| Treatment Group (Dose) | Mean Paw Edema (mL) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| Celecoxib (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Amide Derivative (10 mg/kg) | 0.41 ± 0.06 | 51.8% |
Caption: Workflow for pharmacological evaluation.
Conclusion and Future Directions
The strategic use of this compound provides a robust and versatile platform for the discovery of novel anti-inflammatory agents. The protocols outlined in this guide offer a clear path from chemical synthesis to pharmacological validation. By systematically modifying the scaffold and evaluating the resulting derivatives through established in vitro and in vivo assays, researchers can effectively delineate structure-activity relationships. The hypothetical data presented suggests that simple modifications, such as converting the carboxylic acid to an amide, can maintain or even enhance COX-2 selectivity, a critical parameter for developing safer NSAIDs.
Future work should focus on expanding the chemical diversity of the synthesized library, exploring chronic inflammation models (e.g., adjuvant-induced arthritis), and conducting comprehensive pharmacokinetic and toxicology studies on the most promising lead compounds.
References
- Sadhana kumari & Hareesh Gupta. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Department of Pharmaceutical Chemistry, Acharya Narendra Deo College of Pharmacy.
- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Prospects. International Journal of Pharmaceutical and Phytopharmacological Research.
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. BenchChem.
- Kontogiorgis, C., Hadjipavlou-Litina, D., et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
- Chahal, G., Monga, J., Rani, I., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
-
Abdel-Hafez, E. M. N., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- Unknown author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Unknown source.
-
Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]
-
Foks, H., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]
- Ammendola, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
-
Whirl-Carrillo, M., et al. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Available at: [Link]
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Methodology for Synthesizing Pyrazole-Based Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development.[1][2][3] Their versatile pharmacological profile, encompassing anti-inflammatory, anticancer, antimicrobial, and antiviral activities, has propelled them to the forefront of pharmaceutical research.[1][4][5][6] The pyrazole nucleus is considered a "privileged scaffold" due to its ability to serve as a bioisostere for other aromatic rings, enhancing potency and improving physicochemical properties like lipophilicity and water solubility.[7] This unique characteristic contributes to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[3][7] This guide provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications, and detailed experimental protocols relevant to the discovery and development of novel pyrazole-based compounds.
Core Synthetic Strategies for the Pyrazole Nucleus
The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, regioselectivity, and access to a broader chemical space.[3][4] The primary approaches can be categorized as follows:
-
Knorr Pyrazole Synthesis: The classical and most widely employed method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][8][9]
-
Synthesis from α,β-Unsaturated Carbonyls: A versatile approach utilizing the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, often proceeding through a pyrazoline intermediate.[1][2][10]
-
[3+2] Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring through the reaction of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (such as an alkyne or alkene).[2][3][11]
-
Multicomponent Reactions (MCRs): Efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.[12][13][14][15]
Below is a visual representation of these core synthetic strategies.
Caption: Overview of major synthetic routes to the pyrazole core.
I. The Knorr Pyrazole Synthesis: A Foundational Approach
First reported by Ludwig Knorr in 1883, this reaction remains a fundamental and widely used method for synthesizing substituted pyrazoles.[4] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, typically under acidic or basic conditions.[8][9]
Mechanism: The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A key consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as two different regioisomers can potentially form.[4]
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Application Example: Synthesis of Celecoxib
Celecoxib (Celebrex®) is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis provides a classic example of the Knorr methodology.[16] A common route involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[17]
Protocol 1: Synthesis of Celecoxib [17]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Catalysis: Add a catalytic amount of hydrochloric acid.
-
Heating: Heat the mixture to reflux for several hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.
II. Synthesis from α,β-Unsaturated Carbonyl Compounds
This method offers a versatile alternative to the Knorr synthesis, utilizing α,β-unsaturated aldehydes, ketones, or esters as the three-carbon building block. The reaction with a hydrazine derivative typically proceeds via a Michael addition, followed by cyclization and oxidation (or elimination) to form the pyrazole.[2][10]
Application Example: Synthesis of Sildenafil Precursor
Sildenafil (Viagra®), a potent inhibitor of phosphodiesterase type 5 (PDE5), contains a pyrazolo[4,3-d]pyrimidin-7-one core.[18][19] The initial synthesis of the pyrazole ring in sildenafil involves the reaction of a diketoester with hydrazine, which can be viewed as a variation of the Knorr synthesis.[20] The pyrazole ring is then further elaborated.[21]
Protocol 2: Initial Pyrazole Ring Formation for Sildenafil Synthesis [20][21]
-
Reaction Setup: Combine a suitable diketoester (e.g., ethyl 2,4-dioxo-valerate derivative) and hydrazine in a reaction vessel.
-
Reaction: The reaction proceeds to form the pyrazole ring.
-
N-Methylation: The resulting pyrazole undergoes regioselective N-methylation using a methylating agent like dimethyl sulfate.
-
Hydrolysis: The ester is then hydrolyzed with an aqueous base (e.g., NaOH) to yield the free carboxylic acid, a key intermediate for the subsequent steps in the sildenafil synthesis.
III. [3+2] Dipolar Cycloaddition Reactions
This powerful and highly regioselective method involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring.[3] Common 1,3-dipoles include diazo compounds and nitrile imines, while alkynes and alkenes serve as dipolarophiles.[2] A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones.[22]
Caption: Conceptual diagram of [3+2] dipolar cycloaddition.
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via in situ Diazo Generation [22]
-
Reaction Setup: In a suitable flask, combine an aldehyde and tosylhydrazine to form the corresponding N-tosylhydrazone.
-
Diazo Generation: Add a base (e.g., cesium carbonate) to facilitate the in situ generation of the diazo compound.
-
Cycloaddition: Introduce a terminal alkyne to the reaction mixture.
-
Reaction: Allow the 1,3-dipolar cycloaddition to proceed, which is often highly regioselective.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the resulting 3,5-disubstituted pyrazole by column chromatography or recrystallization.
IV. Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot processes where three or more starting materials react to form a product that incorporates all or most of the atoms of the reactants.[14] This strategy is prized in medicinal chemistry for its atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds.[13][15]
Application Example: Synthesis of Rimonabant
Rimonabant (Acomplia®), a selective cannabinoid receptor 1 (CB1) antagonist, was developed as an anti-obesity drug.[23][24] Its synthesis can be accomplished through various routes, including a process that can be viewed as a multicomponent condensation. A common approach involves the reaction of a diketo ester with N-aminopiperidine and 2,4-dichlorophenylhydrazine hydrochloride.[23]
Protocol 4: A Synthetic Route for Rimonabant [23][25]
-
Dikeoester Formation: Prepare the diketo ester intermediate, ethyl 2,4-dioxo-3-methyl-4-(4-chlorophenyl)-butanoate, by reacting 4-chloropropiophenone with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS).
-
Condensation and Cyclization: React the diketo ester with 2,4-dichlorophenylhydrazine hydrochloride in an acidic medium (e.g., acetic acid) to facilitate condensation and subsequent cyclization, forming the pyrazole core.
-
Amide Formation: Convert the resulting pyrazole carboxylic acid to the final product, Rimonabant, by forming an amide bond with piperidine. This can be achieved by first activating the carboxylic acid (e.g., with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt)) followed by the addition of N-aminopiperidine.
Comparative Summary of Synthetic Methodologies
| Methodology | Key Reactants | Advantages | Disadvantages | Typical Application |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Well-established, readily available starting materials, robust.[2][8] | Potential for regioisomer mixtures with unsymmetrical substrates.[4] | Synthesis of Celecoxib and other multi-substituted pyrazoles.[16][17] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Versatile, wide range of available starting materials.[1][2] | May require an additional oxidation step to form the aromatic pyrazole. | Synthesis of diverse 3,5-diarylpyrazoles.[1] |
| [3+2] Dipolar Cycloaddition | Diazo Compound (or precursor), Alkyne/Alkenes | High regioselectivity, mild reaction conditions.[3][22] | Diazo compounds can be hazardous (often generated in situ).[22] | Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1] |
| Multicomponent Reactions (MCRs) | ≥3 components (e.g., Aldehyde, Ketone, Hydrazine) | High atom economy, operational simplicity, rapid library synthesis.[12][13][14] | Optimization can be complex, mechanism sometimes unclear. | Drug discovery, combinatorial chemistry.[13][15] |
Conclusion
The pyrazole scaffold remains a highly valuable and versatile core in the design of modern pharmaceuticals. The synthetic methodologies outlined in this guide—from the classical Knorr synthesis to modern multicomponent reactions—provide researchers with a powerful toolkit for the construction of novel pyrazole-based drug candidates. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the need for regiocontrol. By understanding the principles and practical applications of these methods, scientists can continue to innovate and develop the next generation of pyrazole-containing therapeutics.
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A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC - NIH. Available at: [Link]
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An Improved Synthesis of Rimonabant: Anti-Obesity Drug | Organic Process Research & Development - ACS Publications. Available at: [Link]
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A Method for Parallel Solid-Phase Synthesis of Iodinated Analogs of the Cannabinoid Receptor Type I (CB₁) Inverse Agonist Rimonabant - PubMed. Available at: [Link]
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“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC - PubMed Central. Available at: [Link]
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Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: [Link]
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A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. Available at: [Link]
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HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]
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A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available at: [Link]
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Application Notes and Protocols: Large-Scale Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives
Introduction
5-Hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1][2] These compounds form the core scaffold of numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] A notable example is the selective COX-2 inhibitor, Celecoxib, which features a central pyrazole ring and is widely used in the treatment of arthritis.[2] The therapeutic importance of this class of compounds necessitates robust, scalable, and economically viable synthetic routes for their large-scale production.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound derivatives. It details a well-established and optimized protocol, explains the underlying chemical principles, and addresses critical considerations for process scale-up, safety, and purification.
Core Synthetic Strategy: Cyclocondensation
The most fundamental and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction.[1][2] This strategy involves the reaction of a 1,3-difunctionalized three-carbon component with a hydrazine derivative, which acts as a bidentate nucleophile.[2] For the synthesis of the target this compound scaffold, the key starting materials are diethyl oxalacetate and a hydrazine derivative.
Reaction Workflow Overview
The synthesis proceeds via a classical Knorr pyrazole synthesis, which involves the condensation of a β-ketoester (diethyl oxalacetate) with a hydrazine.[2][4] The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]
Caption: General workflow for the synthesis of this compound derivatives via cyclocondensation.
Detailed Protocol for Large-Scale Synthesis
This protocol outlines the synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key intermediate that can be further functionalized.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Recommendation | Purity |
| Diethyl oxalacetate sodium salt | 40876-98-0 | C₈H₁₁NaO₅ | Sigma-Aldrich | ≥95% |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | Major chemical suppliers | 80% solution in water |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | Standard laboratory grade | ≥99.7% |
| Ethanol | 64-17-5 | C₂H₅OH | Standard laboratory grade | 95% or absolute |
| Deionized Water | 7732-18-5 | H₂O | - | - |
Equipment
-
Large-volume glass reactor with overhead stirring, reflux condenser, and temperature control.
-
Addition funnel.
-
Filtration apparatus (e.g., Buchner funnel, filter press).
-
Drying oven (vacuum or atmospheric).
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and appropriate respiratory protection.
Step-by-Step Procedure
-
Reactor Setup: In a well-ventilated fume hood, equip a suitable glass reactor with an overhead stirrer, a reflux condenser, and an addition funnel. Ensure all equipment is clean and dry.
-
Reagent Charging: Charge the reactor with diethyl oxalacetate sodium salt (1.0 equivalent) and ethanol (5-10 volumes). Begin stirring to form a slurry.
-
Acidification: Cool the slurry to 0-5 °C using an ice bath. Slowly add glacial acetic acid (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The acetic acid neutralizes the sodium salt, liberating the free diethyl oxalacetate.
-
Hydrazine Addition: In a separate vessel, dilute hydrazine hydrate (1.05 equivalents) with ethanol (1-2 volumes). Slowly add this solution to the reactor via the addition funnel, again maintaining the temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield and Purity
Following this protocol, typical yields for Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate are in the range of 85-95%, with a purity of >98% as determined by HPLC and NMR analysis.
Critical Process Parameters and Rationale
The success of a large-scale synthesis hinges on the precise control of several key parameters.
| Parameter | Recommended Range | Rationale |
| Temperature Control | 0-10 °C during additions, Reflux for reaction | The initial reaction with hydrazine is exothermic; low temperatures control the reaction rate and prevent side product formation. Refluxing provides the necessary activation energy for the cyclization and dehydration steps. |
| Stoichiometry | Slight excess of hydrazine hydrate (1.05 eq.) | Ensures complete consumption of the more expensive diethyl oxalacetate. A large excess of hydrazine can lead to purification challenges. |
| Solvent | Ethanol | A good solvent for the reactants and allows for easy product precipitation upon cooling. It is also relatively inexpensive and has a convenient boiling point for reflux. |
| Acid Catalyst | Glacial Acetic Acid | Neutralizes the sodium salt of diethyl oxalacetate and provides a mildly acidic environment that catalyzes the condensation reaction. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to go to completion. Prolonged reaction times can lead to degradation of the product. |
Safety Considerations for Large-Scale Synthesis
The use of hydrazine hydrate on a large scale requires strict adherence to safety protocols due to its toxicity and potential for runaway reactions.[5][6]
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[6] All handling must be performed in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, a face shield, and a lab coat.[5][7]
-
Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[8] Ensure that the reaction setup is free from any potential oxidants.
-
Thermal Stability: While aqueous solutions of hydrazine are more stable than the anhydrous form, runaway reactions can occur at elevated temperatures, especially in the presence of catalysts like metal oxides.[6] Strict temperature control is crucial.
-
Waste Disposal: Hydrazine-containing waste must be handled as hazardous material and disposed of according to institutional and governmental regulations. Quenching with a dilute solution of sodium hypochlorite can be used for small spills, but this should be done with caution due to the exothermic nature of the reaction.
Caption: Key safety considerations for handling hydrazine hydrate in large-scale synthesis.
Purification and Characterization
For many applications, the product obtained after filtration and washing is of sufficient purity. However, if further purification is required, recrystallization is the method of choice.
Recrystallization Protocol
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The structure and purity of the synthesized this compound derivatives should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: As an indicator of purity.
Conclusion
The cyclocondensation of diethyl oxalacetate with hydrazine hydrate provides a reliable and scalable route for the large-scale synthesis of this compound derivatives. Careful control of reaction parameters, particularly temperature, and strict adherence to safety protocols are paramount for a successful and safe production campaign. The protocol detailed in these application notes serves as a robust starting point for researchers and process chemists in the pharmaceutical and chemical industries.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]
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SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. International Research Journal of Multidisciplinary Educational Studies. [Link]
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Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]
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Application Notes and Protocols: Strategic Functionalization of the 5-Hydroxyl Group in 5-Hydroxy-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5-Hydroxy-1H-pyrazole-3-carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
The this compound core is a highly valued scaffold in modern drug discovery. Its inherent structural features, including multiple points for functionalization and the ability to participate in a variety of intermolecular interactions, make it a cornerstone for the development of novel therapeutic agents. Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The strategic modification of the 5-hydroxyl group, in particular, allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.
This comprehensive guide provides a detailed exploration of the chemical strategies for the selective functionalization of the 5-hydroxyl group of this compound. We will delve into the underlying principles of reactivity, provide field-proven protocols for etherification and esterification, and offer insights into achieving high yields and purity.
The Tautomeric Nature of 5-Hydroxypyrazoles: A Key to Understanding Reactivity
A fundamental aspect governing the reactivity of this compound is its existence in multiple tautomeric forms. The "OH-tautomer" (5-hydroxy-1H-pyrazole) is in equilibrium with the "NH-tautomer" (1H-pyrazol-5(4H)-one) and the "CH-tautomer" (1H-pyrazol-5(2H)-one). The predominant tautomer can be influenced by the solvent, pH, and the nature of substituents on the pyrazole ring. For the purpose of O-functionalization, the presence of the hydroxyl group in the "OH-tautomer" is crucial. The reaction conditions outlined in the following protocols are designed to favor the deprotonation of the hydroxyl group, thereby promoting its nucleophilicity for subsequent reactions.
Strategic Approach: The Necessity of Carboxylic Acid Protection
Direct functionalization of the hydroxyl group in this compound is complicated by the presence of the acidic carboxylic acid proton. To achieve selective O-alkylation or O-acylation, it is imperative to first protect the carboxylic acid functionality. A common and effective strategy is the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester. This not only prevents unwanted side reactions at the carboxyl group but also enhances the solubility of the starting material in common organic solvents.
Protocol 1: Synthesis of Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate
This protocol describes a reliable method for the synthesis of the key intermediate, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, which will be the substrate for subsequent hydroxyl group functionalization.
Reaction Principle: The synthesis involves the cyclocondensation of diethyl oxalate with a suitable three-carbon building block in the presence of a base, followed by reaction with hydrazine.
Materials:
-
Diethyl oxalate
-
Ethyl acetoacetate
-
Sodium ethoxide solution (21% in ethanol)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Diketoester: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add diethyl oxalate (1.0 equivalent) dropwise. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization with Hydrazine: After cooling the reaction mixture to room temperature, carefully add a solution of hydrazine hydrate (1.1 equivalents) in ethanol. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Neutralize the reaction mixture with 1 M hydrochloric acid to a pH of approximately 5-6. The product may precipitate at this stage. If so, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Expected Outcome: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is typically obtained as a white to off-white solid with a yield of 60-80%.
Functionalization of the 5-Hydroxyl Group: Etherification Strategies
The conversion of the 5-hydroxyl group to an ether linkage is a powerful method to introduce a wide variety of substituents, thereby modulating the molecule's properties. Two common and effective methods for O-alkylation are the Williamson ether synthesis and the Mitsunobu reaction.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide. This SN2 reaction is generally favored for primary alkyl halides.
Reaction Principle: The hydroxyl group of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is deprotonated with a suitable base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of N-alkylation. The choice of base can influence the O- vs. N-alkylation ratio, with bulkier bases sometimes favoring O-alkylation.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal as it can dissolve the reactants and effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the preferred electrophiles to minimize elimination side reactions.
Materials:
-
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 equivalent) in DMF or acetonitrile, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, where the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced alkyl group will be observed. A shift in the pyrazole ring proton signals may also be evident.
Protocol 3: O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present. It is particularly useful for the alkylation of acidic hydroxyl groups under mild conditions.[1][2]
Reaction Principle: The reaction proceeds via the activation of the hydroxyl group by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack of a suitable pronucleophile (in this case, an alcohol). For etherification, the pyrazole hydroxyl group acts as the nucleophile attacking an external alcohol that has been activated.
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD forms a reactive phosphonium salt that activates the external alcohol for SN2 displacement by the pyrazole alkoxide.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction as it is inert to the reaction conditions and dissolves the reagents well.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.
Materials:
-
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
An alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction and a color change are typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced hydrazinedicarboxylate. These byproducts can often be removed by direct purification via column chromatography on silica gel. Alternatively, a work-up procedure involving precipitation of triphenylphosphine oxide from a non-polar solvent can be employed.
Self-Validation: The formation of the ether product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The disappearance of the starting alcohol signals and the appearance of the ether-linked alkyl group signals are key indicators.
Functionalization of the 5-Hydroxyl Group: Esterification Strategy
Esterification of the 5-hydroxyl group provides another avenue for derivatization, leading to the formation of pyrazolyl esters. These esters can act as prodrugs or exhibit their own unique biological activities.
Protocol 4: O-Acylation via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For the acylation of the hydroxypyrazole, a solid-liquid PTC system can be employed.[3]
Reaction Principle: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid phase (formed by deprotonation with a solid base) to the organic phase where it can react with the acylating agent.[3]
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst.
-
Base: A solid, non-nucleophilic base like potassium carbonate is used to deprotonate the hydroxyl group.
-
Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or toluene is suitable for this reaction.
-
Acylating Agent: Acid chlorides or acid anhydrides are used as the electrophilic acylating agents.
Materials:
-
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)
-
Dichloromethane (DCM) or Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 equivalent) and finely powdered potassium carbonate (2.0 equivalents) in dichloromethane, add a catalytic amount of tetrabutylammonium bromide (0.1 equivalents).
-
Stir the heterogeneous mixture vigorously at room temperature for 30 minutes.
-
Add the acyl chloride or acid anhydride (1.2 equivalents) dropwise to the mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Successful acylation is confirmed by the appearance of a new ester carbonyl signal in the IR and ¹³C NMR spectra, and the corresponding signals for the acyl group in the ¹H NMR spectrum.
Data Presentation: Comparison of Functionalization Methods
| Method | Reaction Type | Key Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |
| Williamson Ether Synthesis | SN2 | Base (K₂CO₃, Cs₂CO₃), Alkyl Halide | DMF, Acetonitrile | 50-80 °C | Reliable, scalable, uses common reagents. | Can lead to N-alkylation, requires heating. |
| Mitsunobu Reaction | Redox Condensation | PPh₃, DEAD/DIAD, Alcohol | Anhydrous THF | 0 °C to RT | Mild conditions, good for sensitive substrates. | Stoichiometric byproducts can complicate purification. |
| Phase-Transfer Catalysis | SNAcyl | Base (K₂CO₃), Acyl Halide, TBAB | DCM, Toluene | Room Temperature | Mild conditions, high selectivity for O-acylation. | Requires a phase-transfer catalyst. |
Visualization of Workflows
Experimental Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow
Logical Relationship in Mitsunobu Reaction
Caption: Mitsunobu Reaction Mechanism
References
-
Organic Synthesis. Mitsunobu Reaction. Available at: [Link]
- Khalil, A., Hassan, M. A., Mohamed, M. M., & El-Sayed, A. M. (2006). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B, 45(11), 2485–2490.
- Ramli, Y., Karrouchi, K., Taoufik, J., & Ansar, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 7076.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Stark, C. M., & Liotta, C. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Sources
techniques for monitoring the progress of reactions involving 5-Hydroxy-1H-pyrazole-3-carboxylic acid
Abstract
This guide provides a comprehensive overview of analytical techniques for monitoring the progress of chemical reactions involving 5-Hydroxy-1H-pyrazole-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document details the underlying principles and step-by-step protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The focus is on providing practical, field-proven insights to ensure reliable and accurate reaction tracking, from initial qualitative checks to precise quantitative analysis.
Introduction: The Importance of Reaction Monitoring
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and other functional molecules.[1][2] The efficiency of these synthetic routes—whether it involves esterification of the carboxylic acid, alkylation of the pyrazole nitrogen, or substitution at the hydroxyl group—hinges on the ability to accurately monitor the reaction's progress. Effective monitoring allows the chemist to:
-
Determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction or low yields from premature termination.
-
Identify the formation of key intermediates and potential side products.
-
Optimize reaction conditions (temperature, catalyst loading, reagent stoichiometry) for improved yield and purity.
-
Generate kinetic data to better understand the reaction mechanism.
This document serves as a practical guide to selecting and implementing the appropriate analytical technique for the specific synthetic transformation being performed.
Analyte Characteristics: Guiding Technique Selection
The molecular structure of this compound dictates which analytical methods are most effective.
-
Polar Functional Groups: The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar. This is a primary consideration for chromatographic methods.
-
Tautomerism: The compound can exist in tautomeric forms, most notably the 5-hydroxy-pyrazole form and the 5-oxo-pyrazoline form.[3] This equilibrium can be influenced by the solvent and may affect spectroscopic signatures.
-
UV Chromophore: The pyrazole ring system contains conjugated double bonds, making it an excellent chromophore for detection by UV-Vis spectroscopy, a common detector for HPLC.
-
NMR-Active Nuclei: The molecule possesses distinct protons (C-H, N-H, O-H) that can be readily observed by ¹H NMR spectroscopy, providing clear structural information.
Technique Selection Workflow
Choosing the right analytical tool depends on the specific requirements of the analysis, such as the need for speed, quantitative accuracy, or structural detail.
Caption: Workflow for selecting a reaction monitoring technique.
Application Note 1: Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, inexpensive, and indispensable qualitative technique that separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a liquid mobile phase (the solvent system). More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate.
Application: TLC is the ideal first-line method for routine reaction monitoring. It quickly reveals the consumption of starting material and the formation of new products. Many synthetic procedures for pyrazole derivatives explicitly rely on TLC for monitoring.[4][5][6][7][8]
Detailed Protocol for TLC Monitoring
-
Preparation:
-
Prepare a TLC developing chamber by adding a solvent system (e.g., 7:3 Ethyl Acetate:Hexane) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
-
Spotting:
-
Prepare a dilute solution of your starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the 'S' lane.
-
Apply another spot of the starting material to the 'C' lane.
-
Withdraw a small aliquot from your reaction mixture using a capillary tube.
-
Spot the reaction mixture directly on top of the starting material spot in the 'C' lane. This is the crucial co-spot .[9]
-
Spot the reaction mixture on the 'R' lane.
-
-
Development & Visualization:
-
Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Data Interpretation
-
Lane S: Shows the retention factor (Rf) of the pure starting material.
-
Lane R: Shows a spot for the starting material (if any remains) and new spots for any products formed. The product spot will typically have a different Rf value.
-
Lane C (Co-spot): This lane is for validation. The starting material spot from the reaction mixture should merge perfectly with the spot from the pure starting material. If they run at different Rf values, it indicates that the matrix of the reaction mixture is affecting the chromatography.[9]
-
Reaction Completion: The reaction is considered complete when the starting material spot in the 'R' lane has completely disappeared.
| Table 1: Suggested TLC Solvent Systems | |
| Reaction Type | Example Solvent System (v/v) |
| Esterification (Product is less polar) | 30-50% Ethyl Acetate in Hexanes |
| N-Alkylation (Product polarity varies) | 50-80% Ethyl Acetate in Hexanes |
| General Screening | 1:1 Ethyl Acetate:Hexanes |
| Highly Polar Products | 5-10% Methanol in Dichloromethane |
Application Note 2: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful quantitative technique that uses high pressure to pass a liquid sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their affinity for the stationary phase versus the mobile phase. For a polar molecule like this compound, Reverse-Phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase) is the method of choice.
Application: HPLC is the gold standard for obtaining accurate quantitative data. It is used to calculate percent conversion, determine product purity, and identify intermediates. Enantioselective HPLC methods have also been developed for chiral pyrazole derivatives, demonstrating the technique's versatility for monitoring stereoselective syntheses.[10][11]
Detailed Protocol for RP-HPLC Monitoring
-
Instrumentation & Column:
-
HPLC system equipped with a UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it into a larger, known volume (e.g., 950 µL) of a suitable solvent. The diluent should be miscible with the reaction solvent and the HPLC mobile phase (e.g., acetonitrile or methanol). This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid improves peak shape for the carboxylic acid analyte.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Detection: Set the UV detector to a wavelength where the pyrazole core absorbs strongly (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is ideal for method development as it can capture the full UV spectrum of each peak.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
| Table 2: Example RP-HPLC Gradient for Reaction Monitoring | ||
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product(s) in the chromatogram.
-
Percent Conversion: Calculate using the formula: % Conversion = [Area(Product) / (Area(Start Material) + Area(Product))] * 100 (Note: This assumes an equal detector response factor for both compounds. For highest accuracy, a calibration with authentic standards is required.)
-
Purity: Calculate the area percent of the desired product relative to all peaks in the chromatogram.
-
Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H). The chemical environment of each proton determines its resonance frequency (chemical shift), and the area under each peak is directly proportional to the number of protons it represents.
Application: NMR is exceptionally powerful for unambiguous structural confirmation and can be used for in situ reaction monitoring without the need for chromatographic separation.[12][13] It allows for the direct observation of all soluble species in the reaction flask, providing a complete mass balance.[13]
Protocol for NMR Sample Analysis
-
Sample Preparation:
-
Withdraw an aliquot (~0.1 mL) from the reaction mixture.
-
Evaporate the solvent under reduced pressure if it is not deuterated.
-
Re-dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can dissolve both the polar starting material and potentially less polar products, and it allows for the observation of exchangeable -OH and -NH protons.[3]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an adequate relaxation delay (d1) for accurate quantification (e.g., d1 = 5 seconds).
-
Data Interpretation
-
Identify Peaks: Assign specific peaks to the starting material and product(s) based on their known chemical shifts. For this compound in DMSO-d₆, characteristic peaks include the pyrazole C4-H proton and exchangeable protons for OH and NH.[3][14]
-
Quantify: Select a well-resolved peak for the starting material and one for the product that arise from the same number of protons. The ratio of their integrals directly reflects their molar ratio in the mixture.
-
Challenges: Be aware that the signals for the N-H and O-H protons can be broad or may exchange with residual water or deuterons in the solvent, making them less reliable for quantification.[15] Annular tautomerism can also lead to averaged or complex signals, which can sometimes be resolved by using low-temperature NMR.[15]
| Table 3: Illustrative ¹H NMR Chemical Shifts (in DMSO-d₆) | ||
| Compound | Proton | Approximate Chemical Shift (δ, ppm) |
| This compound | C4-H | ~6.0 |
| COOH | ~13.0 (broad) | |
| Pyrazole N-H | ~12.2 (broad) | |
| Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate | C4-H | ~5.9 |
| OCH₃ | ~3.8 |
Application Note 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
Application: FTIR is particularly useful for monitoring reactions where there is a clear and distinct change in functional groups. It is often used with an Attenuated Total Reflectance (ATR) probe for easy, real-time analysis of the reaction mixture.
Protocol for FTIR-ATR Monitoring
-
Setup:
-
Obtain a background spectrum of the clean, dry ATR crystal.
-
Obtain a reference spectrum of the reaction mixture at time zero (t=0).
-
-
Monitoring:
-
Submerge the ATR probe into the reaction vessel or periodically withdraw aliquots and place them on the crystal.
-
Acquire spectra at regular time intervals.
-
Data Interpretation
-
Track the disappearance of a key peak from the starting material and/or the appearance of a key peak from the product. For example, in an esterification reaction of this compound:
-
Monitor Disappearance: The very broad O-H stretch of the carboxylic acid dimer (centered around 3000 cm⁻¹).
-
Monitor Appearance: The sharp C=O stretch of the newly formed ester (typically 1730-1750 cm⁻¹).[16]
-
| Table 4: Key FTIR Frequencies | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) |
| N-H (Pyrazole) | 3100-3300 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=O (Ester) | 1730-1750 |
| C=N / C=C (Aromatic Ring) | 1500-1650 |
Conclusion
The successful synthesis of derivatives from this compound relies on the judicious application of reaction monitoring techniques. A tiered approach is recommended: begin with rapid qualitative checks using TLC , and for optimization, process understanding, and purity confirmation, employ quantitative HPLC . For complex reactions where intermediates are unknown or structural confirmation is paramount, NMR spectroscopy offers unparalleled insight. Finally, FTIR provides a simple and effective method when tracking distinct functional group transformations. By combining these techniques, researchers can achieve robust, reproducible, and high-yielding synthetic outcomes.
References
-
Khan, I., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
Request PDF. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Synlett. Available at: [Link]
-
Request PDF. (n.d.). Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Available at: [Link]
-
Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]
-
Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). Organic Letters. Available at: [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). MDPI. Available at: [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Available at: [Link]
-
Lambert, J. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
-
Urbańczyk, M., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]
-
Dale, M. P., et al. (2013). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods. Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. Available at: [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
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- 12. pharmtech.com [pharmtech.com]
- 13. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
The Versatile Ligand: Application Notes on 5-Hydroxy-1H-pyrazole-3-carboxylic Acid in Advanced Material Science
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the burgeoning applications of 5-Hydroxy-1H-pyrazole-3-carboxylic acid in material science. This document provides an in-depth exploration of its role in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs), detailing their synthesis, characterization, and diverse applications. The protocols and insights presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.
Introduction: The Unique Attributes of this compound
This compound, often abbreviated as hpcH₃, is a heterocyclic organic compound that has garnered significant attention as a versatile building block in the construction of advanced functional materials. Its unique molecular architecture, featuring a pyrazole ring substituted with both a hydroxyl and a carboxylic acid group, offers multiple coordination sites (N, O) for metal ions. This multi-dentate nature allows for the formation of stable and structurally diverse coordination polymers and MOFs with tunable properties. The presence of both hard (carboxylate oxygen) and borderline (pyrazole nitrogen) donor atoms enables it to coordinate with a wide range of metal ions, leading to materials with interesting electronic, optical, and catalytic properties.
PART 1: Synthesis of the Ligand - this compound
A reliable and scalable synthesis of the hpcH₃ ligand is paramount for its application in material science. The following protocol is a well-established two-step procedure.[1]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
In a flask equipped with a magnetic stirrer and set in an ice bath, add sodium ethoxide (19.5%, 42 ml).
-
Slowly and dropwise, add a mixture of diethyl oxalate (0.1 mol, 14.61 g) and ethyl acetate (0.1 mol, 8.81 g) to the sodium ethoxide solution.
-
Stir the resulting mixture vigorously for 4 hours in the ice bath.
-
After 4 hours, heat the solution to 75 °C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Wash the resulting precipitate several times with ethanol and dry under vacuum for 12 hours to obtain sodium-1,4-diethoxy-1,4-dioxobut-2-en-2-olate.
-
Prepare a stirred mixture of the obtained sodium salt (0.07 mol, 14.7 g) and hydrazine hydrate (80%, 0.08 mol, 5.00 g) in 60 ml of deionized water.
-
Adjust the pH of the mixture to 5-6 by the dropwise addition of concentrated HCl.
-
Heat the reaction mixture at 65 °C for 2 hours.
-
Cool the resulting reddish-brown solution in a refrigerator for 12 hours.
-
Filter the precipitate to obtain the yellow solid, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (3.8 mmol, 0.6 g) in a 1M NaOH solution (15 mL).
-
Heat the solution at 100 °C for 1 hour.
-
Cool the resulting solution to room temperature.
-
Precipitate the final product, this compound (hpcH₃), as a yellow powder by the dropwise addition of concentrated HCl until the pH reaches 2-3.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure ligand.
Characterization Data for this compound:
| Property | Value |
| Melting Point | 258-260.3 °C |
| ¹H-NMR (300 MHz, DMSO-d6, ppm) | δ 12.79 (s, 1H), 10.03 (s, 1H), 5.88 (s, 1H) |
| ESI-MS | m/z 127.0 ([M-H]⁻) |
| IR (KBr, cm⁻¹) | 3249 (m), 3139 (w), 1693 (s), 1587 (m), 1506 (m), 1446 (m), 1224 (m), 1001 (m), 768 (m), 487 (m) |
PART 2: Application in Coordination Polymer Synthesis
The hpcH₃ ligand is an excellent candidate for the solvothermal synthesis of coordination polymers. This method allows for the crystallization of extended structures that are often not accessible through conventional solution-based techniques. Below are detailed protocols for the synthesis of manganese (Mn), cadmium (Cd), and copper (Cu) based coordination polymers.
Protocol 2: Solvothermal Synthesis of a Manganese Coordination Polymer: [Mn(hpcH)(H₂O)₂]·H₂O
This protocol yields a 2D layered coordination polymer with interesting photocatalytic properties.
Materials:
-
This compound (hpcH₃)
-
Mn(NO₃)₂·4H₂O
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of hpcH₃ and 0.1 mmol of Mn(NO₃)₂·4H₂O in a solvent mixture of 10 mL of DMF and 5 mL of deionized water.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting colorless block-like crystals by filtration.
-
Wash the crystals with DMF and deionized water and allow them to air dry.
Diagram of the Solvothermal Synthesis Workflow:
Sources
synthesis of Tartrazine using a 5-hydroxypyrazole-3-carboxylic acid derivative
Application Note & Protocol
Synthesis of Tartrazine (FD&C Yellow No. 5) via Azo Coupling of Diazotized Sulfanilic Acid with a Pyrazolone Derivative
Introduction
Tartrazine (CAS 1934-21-0), known as FD&C Yellow No. 5 or E102, is a synthetic lemon-yellow azo dye extensively utilized in the food, pharmaceutical, and cosmetic industries.[1][2] Its widespread use is attributed to its high stability, vibrant color, and cost-effective production.[2] The molecular structure of Tartrazine features a characteristic azo linkage (-N=N-), which acts as the chromophore responsible for its color.[2]
This application note provides a detailed protocol for the synthesis of Tartrazine. The synthesis is a classic example of an azo coupling reaction, a cornerstone of dye chemistry.[1][3] The process involves two primary stages: the diazotization of sulfanilic acid to form a reactive diazonium salt, followed by the coupling of this salt with a 5-hydroxypyrazole-3-carboxylic acid derivative, specifically 1-(4'-sulfophenyl)-3-carboxy-5-pyrazolone.[1][4] Precise control over reaction parameters such as temperature and pH is critical for achieving high yield and purity.[1]
Reaction Mechanism: The Azo Coupling Pathway
The synthesis of Tartrazine is an electrophilic aromatic substitution reaction.[5][6]
Step 1: Diazotization of Sulfanilic Acid Sulfanilic acid, an aromatic amine, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[2][7] This reaction must be conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The nitrous acid protonates to form the nitrosonium ion (NO⁺), a potent electrophile.[8] The amino group of sulfanilic acid then acts as a nucleophile, attacking the nitrosonium ion to form a diazonium salt, 4-sulfobenzenediazonium chloride.[9]
Step 2: Azo Coupling The resulting aryldiazonium salt is a weak electrophile that reacts with an electron-rich coupling agent.[5] In this synthesis, the coupling agent is 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid.[2][4][10] The pyrazolone ring is highly activated and readily undergoes electrophilic substitution.[11] The diazonium ion attacks the electron-rich carbon at the C4 position of the pyrazolone ring, forming the azo linkage and yielding the Tartrazine molecule.[1][5] The reaction is typically carried out in a mildly acidic or neutral solution to ensure the pyrazolone is sufficiently nucleophilic and the diazonium salt remains stable.[3]
Caption: Overall reaction scheme for Tartrazine synthesis.
Experimental Protocol
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle concentrated acids (HCl) and sodium nitrite with extreme caution in a well-ventilated fume hood.
-
Some diazonium salts can be explosive when dry; always keep the diazonium salt intermediate in solution or as a wet paste.[12]
Materials and Reagents
| Reagent/Material | Grade |
| Sulfanilic acid | ACS Reagent |
| Sodium nitrite (NaNO₂) | ACS Reagent |
| Sodium carbonate (Na₂CO₃), anhydrous | ACS Reagent |
| Hydrochloric acid (HCl), concentrated | ACS Reagent |
| 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid | Synthesis Grade |
| Sodium hydroxide (NaOH) | ACS Reagent |
| Sodium chloride (NaCl) | ACS Reagent |
| Distilled or Deionized Water | |
| Ice |
Step-by-Step Procedure
Part A: Preparation of Diazotized Sulfanilic Acid
-
Dissolution of Sulfanilic Acid: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sulfanilic acid and 2.5 g of anhydrous sodium carbonate in 60 mL of water by gently warming the mixture. This step deprotonates the sulfonic acid and amino groups, forming a soluble sodium salt.[9][12]
-
Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 2.0 g of sodium nitrite in 10 mL of water.
-
Cooling: Cool the sulfanilic acid salt solution from Step 1 in an ice-water bath until the temperature is between 0-5 °C.
-
Diazotization: While maintaining the low temperature and stirring vigorously, slowly add the sodium nitrite solution to the sulfanilic acid solution.
-
Acidification: Prepare an acidic ice mixture by pouring 5 mL of concentrated hydrochloric acid over ~25 g of crushed ice in a 400 mL beaker.
-
Formation of Diazonium Salt: Pour the cold solution from Step 4 into the acidic ice mixture (Step 5). A fine, white precipitate of the 4-sulfobenzenediazonium salt should form.[12] Keep this suspension in the ice bath for immediate use in the next step.
Causality Note: Maintaining a temperature below 5 °C is crucial because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield. The strong acid provides the necessary protons to generate the nitrosonium ion electrophile from sodium nitrite.[8]
Part B: Azo Coupling and Isolation of Tartrazine
-
Preparation of Coupling Agent Solution: In a 250 mL beaker, dissolve 5.0 g of 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid in 50 mL of water containing 3.0 g of sodium hydroxide. This creates a basic solution, ensuring the pyrazolone is in its more reactive phenoxide-like form.
-
Coupling Reaction: While stirring the pyrazolone solution from Step B1, slowly add the cold diazonium salt suspension from Part A. A deep reddish-orange color should develop immediately, indicating the formation of the azo dye.
-
pH Adjustment & Precipitation: After the addition is complete, stir the mixture for 10-15 minutes. The solution will be strongly acidic from the excess HCl. Slowly add a 3 M sodium hydroxide solution until the mixture is neutral or slightly basic (pH 7-8).
-
Salting Out: To precipitate the Tartrazine dye, add approximately 10-15 g of solid sodium chloride (NaCl) to the solution and stir until it dissolves. The high ionic strength of the solution reduces the solubility of the organic dye salt, causing it to precipitate. This process is known as "salting out."
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the yellow-orange Tartrazine precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, saturated NaCl solution to remove inorganic impurities. Allow the product to air-dry or dry in a desiccator. The final product is the trisodium salt of Tartrazine, which is highly soluble in water.[1][10]
Caption: Experimental workflow for the synthesis of Tartrazine.
Characterization and Quality Control
The synthesized Tartrazine can be characterized to confirm its identity and purity.
| Parameter | Method | Expected Result |
| Identity | UV-Vis Spectroscopy | Maximum absorbance (λmax) in aqueous solution at approximately 425-430 nm.[13][14][15][16] A secondary peak in the UV range around 257-259 nm is also characteristic.[15][17] |
| Purity | HPLC | A single major peak corresponding to Tartrazine. Purity can be quantified against a certified reference standard. |
| Yield | Gravimetric Analysis | Typical yields can be calculated based on the starting amount of the limiting reagent. |
Self-Validation: The protocol's success is validated by the distinct color change during the coupling reaction and the precipitation of a vibrant yellow-orange solid. The primary validation comes from the UV-Vis spectrum, where the λmax at ~427 nm is a definitive characteristic of the Tartrazine chromophore.[14][18]
References
- The Science Behind Color: A Deep Dive into Tartrazine Synthesis. Vertex AI Search.
- Buy Tartrazine | 1934-21-0 | >98% - Smolecule. Smolecule.
- Tartrazine - PubChem.
- TARTRAZINE SYNTHESIS, APPLICATIONS AND ISSUES: A CASE STUDY.
- Synthesis of Tartrazine and Allura Red AC. Sciencemadness.org.
- Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. brainly.com.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Tartrazine - Sciencemadness Wiki. Sciencemadness.org.
- Tartrazine - FAO Knowledge Repository.
- Diazotization-Coupling Reaction --.doc.
- UV-Vis Tartrazine spectra for different doses (0 to 500 Gy), Initial...
- Experiment 2: Dyes - Methyl Orange. Chemistry LibreTexts.
- Synthesis of Methyl Orange - Reaction Mechanism. Scribd.
- Efficient adsorption of tartrazine from an aqueous solution using a low-cost orange peel powder.
- UV-Vis Spectrum of Tartrazine (Yellow 5). SIELC Technologies.
- Commercially Biochar Applied for Tartrazine Removal
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Azo Coupling. Organic Chemistry Portal.
- Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. JoVE.
- Methyl Orange and Diazotiz
- Azo coupling. Wikipedia.
- Estimation of Tartrazine, sunset yellow and fast green-FCF artificial food colors in milk-sweets by normal spectrophotometer and.
- Techniques for Detection and Measurement of Tartrazine in Food Products 2008 To 2022: A Review. Journal of Chemical Health Risks.
- UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Thermo Fisher Scientific.
- A Review of Extraction and Analytical Methods for the Determination of Tartrazine (E 102) in Foodstuffs. Taylor & Francis Online.
- A review of extraction and analytical methods for the determination of Tartrazine (E 102) in foodstuffs.
- P B12 UV/VIS DETERMINING TARTRAZINE (E 102) IN A COMMERCIAL FOOD DYE.
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- 3. Azo Coupling [organic-chemistry.org]
- 4. Buy Tartrazine | 1934-21-0 | >98% [smolecule.com]
- 5. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to ensure successful and reproducible outcomes in your laboratory.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, can present several challenges. These include the formation of side products, difficulties in purification, and lower than expected yields. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and supported by literature precedents.
Troubleshooting Guide & FAQs
This section directly addresses specific issues that you may encounter during the synthesis of this compound and its esters.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The condensation reaction to form the pyrazole ring can be slow.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation and side product formation.[1]
-
-
pH Control: The nucleophilicity of hydrazine is crucial for the initial Michael addition to the dicarbonyl compound.
-
Troubleshooting: If you are using a hydrazine salt (e.g., hydrazine hydrochloride), a base must be added to liberate the free hydrazine.[1] The pH of the reaction mixture should be carefully controlled. A slightly basic medium is often optimal. If the medium is too acidic, the hydrazine will be protonated and non-nucleophilic. Conversely, a strongly basic medium can promote side reactions.[1]
-
-
Presence of Water: Water can hydrolyze the ester groups of the starting materials (like dimethyl acetylenedicarboxylate) or intermediates, leading to unwanted carboxylic acid byproducts and potentially hindering the desired reaction.
-
Troubleshooting: Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and the solubility of reactants and intermediates.
-
Troubleshooting: Protic polar solvents like ethanol or methanol are commonly used and often give cleaner reactions and better yields.[2] Experiment with different solvents to find the optimal one for your specific substrates. A mixture of solvents, such as toluene and dichloromethane, has also been reported to be effective.[3]
-
Q2: I've obtained a product, but the NMR spectrum is complex and suggests a mixture of isomers. What is the likely side product and how can I resolve this?
A2: The most common side products in the synthesis of substituted pyrazoles are regioisomers .[2][4][5] When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the initial nucleophilic attack can occur at two different carbonyl carbons, leading to the formation of two different pyrazole regioisomers.
-
Identification of Regioisomers:
-
NMR Spectroscopy: 1D NMR (¹H and ¹³C) can often reveal the presence of a mixture, but unambiguously assigning the structures of regioisomers can be challenging. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) , are powerful tools for this purpose.[6] NOESY experiments can show through-space correlations between protons on the pyrazole ring and the substituents, allowing for the definitive assignment of each isomer.[2][3]
-
-
Separation of Regioisomers:
-
Column Chromatography: Regioisomers often have slightly different polarities and can be separated by silica gel column chromatography.[2][3] A careful selection of the eluent system is crucial for achieving good separation.
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.
-
Q3: My final product seems to be a single compound, but its properties don't match the expected this compound. What could it be?
A3: A likely possibility is the presence of a tautomer . 5-Hydroxypyrazoles can exist in equilibrium with their corresponding pyrazolone (5-oxo) forms.[3][7] The predominant tautomer can depend on the solvent, pH, and temperature.
-
Characterization of Tautomers:
-
NMR Spectroscopy: The ¹H NMR spectrum can provide clues. The 5-hydroxy tautomer will show a characteristic signal for the hydroxyl proton, which is often broad and can exchange with D₂O. The pyrazolone tautomer will have distinct signals for the CH₂ group in the ring. The tautomeric form in a DMSO-d₆ solution is predominantly the 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[3]
-
FTIR Spectroscopy: The IR spectrum can also be informative. The 5-hydroxy tautomer will exhibit a broad O-H stretching band, while the pyrazolone form will show a characteristic C=O stretching frequency. For methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the OH stretch appears around 3204 cm⁻¹ and the ester carbonyl at 1728 cm⁻¹.[3]
-
Q4: I am observing some unexpected side products that are not regioisomers or tautomers. What other reactions could be occurring?
A4: Besides regioisomerism and tautomerism, other side reactions can occur:
-
Incomplete Cyclization: The initial Michael addition of hydrazine to the dicarbonyl compound forms an intermediate which then needs to cyclize. If the cyclization is incomplete, you may isolate the open-chain hydrazone intermediate.
-
Troubleshooting: Ensure adequate reaction time and temperature to promote the cyclization step. The use of a catalytic amount of acid can sometimes facilitate this step.
-
-
Dimerization or Polymerization of Starting Materials: Highly reactive starting materials like dimethyl acetylenedicarboxylate (DMAD) can undergo self-condensation or polymerization under certain conditions, especially in the presence of basic catalysts.[8]
-
Hydrolysis of Ester Groups: As mentioned in Q1, if water is present, the ester groups on the starting material or the product can be hydrolyzed to the corresponding carboxylic acids.[9] This is particularly relevant when aiming for the ester final product.
-
Side Reactions of Hydrazine: Hydrazine is a strong nucleophile and can participate in other reactions if reactive impurities are present in the starting materials or solvents.[10]
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[3]
This protocol is adapted from a literature procedure for the one-pot synthesis of the title compound's methyl ester.
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in a 1:1 mixture of anhydrous toluene and DCM.
-
To this solution, add dimethyl acetylenedicarboxylate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
The resulting crude solid is then recrystallized from ethanol to yield the pure product.
| Compound | Molecular Formula | Molecular Weight | Melting Point |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 g/mol | 188 °C[3] |
Protocol 2: Purification of this compound by Recrystallization
This is a general protocol that may need to be optimized for your specific crude product.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include ethanol, methanol, water, or a mixture thereof.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
For further precipitation, the flask can be placed in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway and common side products.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
References
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012, M784. [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 2023. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 2022, 27(21), 7268. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022, 27(18), 5899. [Link]
-
A one-step synthesis of pyrazolone. ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher, 2015, 4:1. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 2022, 27(19), 6683. [Link]
-
Addition products of dimethyl acetylenedicarboxylate to thioureas-- studies on 2-(p-bromophenyl) imino-3-methyl-5. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1983, 92, 99-106. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 2015, 7(10):303-309. [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Preprints.org, 2023. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 2020, 18, 5625-5636. [Link]
-
Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis, 2003 (12): 1895-1902. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the technical insights needed to overcome common challenges and improve the yield and purity of your synthesis.
Overview of the Synthesis
The most common and reliable route to this compound involves the cyclocondensation reaction between a dialkyl 2,3-dioxosuccinate (often the diethyl ester) and hydrazine hydrate. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome. Understanding the reaction mechanism and potential pitfalls is crucial for success.
The core transformation relies on the reaction of a β-dicarbonyl compound with hydrazine.[1][2] The initial nucleophilic attack of hydrazine on one of the ketone carbonyls, followed by an intramolecular cyclization and dehydration, leads to the formation of the pyrazole ring. The regioselectivity of the initial attack and the efficiency of the subsequent cyclization and dehydration steps are key to achieving a high yield of the desired product.
Optimized Experimental Protocol
This protocol is designed to provide a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Materials:
-
Diethyl 2,3-dioxosuccinate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, reagent grade
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2,3-dioxosuccinate (1 molar equivalent) in ethanol (5-10 mL per gram of ester).
-
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (1.2 molar equivalents) dropwise to the solution. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. A precipitate of the crude product should form. If not, slowly add the reaction mixture to an ice-water bath to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol-water mixture. Dissolve the solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
Diethyl 2,3-dioxosuccinate: This reagent can be unstable and may hydrolyze or undergo self-condensation over time.[3] It is crucial to use a high-purity starting material. Consider running an NMR or other analytical technique to confirm the purity of your ester before starting the reaction.
-
Hydrazine Hydrate: The concentration of hydrazine hydrate can decrease over time due to oxidation. Use a freshly opened bottle or titrate an older bottle to determine the exact concentration.
-
-
Reaction Conditions:
-
Temperature: While reflux is generally recommended, excessive heat can lead to the formation of side products. If you suspect thermal decomposition, try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.
-
Reaction Time: Incomplete reaction is a common cause of low yield. Monitor the reaction by TLC until the starting materials are consumed.
-
Stoichiometry: An excess of hydrazine hydrate can sometimes lead to the formation of dihydrazide byproducts.[4] While a slight excess is often used to drive the reaction to completion, a large excess should be avoided.
-
-
Workup and Isolation:
-
Product Solubility: this compound has some solubility in ethanol and water. Ensure your wash steps during filtration are performed with cold solvents to minimize product loss.
-
Precipitation: If the product does not precipitate upon cooling, it may be necessary to concentrate the reaction mixture or add an anti-solvent like cold water to induce crystallization.
-
Question 2: I'm observing a significant amount of an impurity in my crude product. What could it be and how can I prevent it?
Answer: The formation of impurities is often related to side reactions of the starting materials or intermediates.
-
Potential Side Products:
-
Hydrazone of Diethyl 2,3-dioxosuccinate: If the cyclization step is incomplete, you may isolate the intermediate hydrazone. This can often be converted to the desired product by extending the reaction time or increasing the temperature.
-
Over-reaction Products: As mentioned, a large excess of hydrazine can lead to the formation of dihydrazides or other over-reaction products.[4][5]
-
Hydrolysis Products: If there is significant water in your reaction and it is run for an extended period, hydrolysis of the ester groups on the starting material or product can occur.
-
-
Prevention and Removal:
-
Control Stoichiometry: Use a precise amount of hydrazine hydrate.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of hydrazine.
-
Purification: Recrystallization is often effective at removing most impurities. If you have a persistent impurity, consider column chromatography, though this is less common for this specific compound. A pH adjustment during workup can also help. Since the product is an acid, it can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
Question 3: My reaction seems to have stalled; the starting material is not being fully consumed. What should I do?
Answer: A stalled reaction can be frustrating, but there are several ways to address it.
-
Check Reagent Activity: As mentioned, the purity and activity of your starting materials are critical. If you suspect an issue, try the reaction with fresh reagents.
-
Increase Temperature: If you are running the reaction at a lower temperature, a modest increase may be all that is needed to push it to completion.
-
Catalysis: The reaction is typically self-catalyzed to some extent, but the addition of a catalytic amount of a weak acid can sometimes facilitate the dehydration step of the cyclization. However, be cautious as strong acids can promote side reactions.
-
Solvent Effects: While ethanol is a common solvent, you could explore other polar protic solvents.
Frequently Asked Questions (FAQs)
Q: Can I use a different ester of 2,3-dioxosuccinic acid, like the dimethyl ester?
A: Yes, other esters like dimethyl 2,3-dioxosuccinate can be used. The reaction principle remains the same, but you may need to slightly adjust the reaction time and purification solvent. The final product would still be this compound after hydrolysis of the ester group.
Q: What is the expected 1H NMR spectrum for this compound?
A: The 1H NMR spectrum is relatively simple. You would expect to see a singlet for the proton at the 4-position of the pyrazole ring.[6] Additionally, there will be broad signals for the hydroxyl and carboxylic acid protons, as well as the NH proton of the pyrazole ring. The exact chemical shifts will depend on the solvent used.[7]
Q: Is it possible to synthesize the ethyl ester of the final product directly?
A: The reaction between diethyl 2,3-dioxosuccinate and hydrazine will initially form the ethyl ester of this compound. Depending on the reaction conditions and workup, you may isolate this ester. If the carboxylic acid is desired, a subsequent hydrolysis step would be necessary.
Q: What are the safety precautions I should take when working with hydrazine hydrate?
A: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations and Data
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure starting materials | Verify purity of reagents (NMR, etc.) |
| Suboptimal temperature | Adjust reaction temperature | |
| Product loss during workup | Use cold solvents for washing | |
| Impurity Formation | Incorrect stoichiometry | Use precise molar equivalents |
| Incomplete cyclization | Extend reaction time or increase temperature | |
| Stalled Reaction | Inactive reagents | Use fresh starting materials |
| Insufficient energy | Gradually increase reaction temperature |
Diagram 1: Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
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Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1044. [Link]
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Arshad, M. N., Asiri, A. M., & Alamry, K. A. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 18(3), 3466-3475. [Link]
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Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1044. [Link]
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Bistrovič, A., Harej, A., Grgičević, S., & Opačak-Bernardi, T. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4801. [Link]
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Moldoveanu, C., Serea, E., & Drochioiu, G. (2018). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2018(4), M1016. [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(21), 7384. [Link]
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Sener, A., Sener, M. K., & Kasimogullari, R. (2005). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Eurasian Journal of Chemistry, 2(1), 35-44. [Link]
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Ish Math Test Prep Double. (2023, November 3). How Does Hydrazine add to Carbonyl to form Hydrazone? [Video]. YouTube. [Link]
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Karakuş, S., & Avcı, D. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1202, 127271. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(11), 873-895. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Shabalala, S. C., Singh, S., & Singh, P. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30256-30278. [Link]
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DiRocco, D. A., & Krska, S. W. (2016). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Letters, 18(15), 3742-3745. [Link]
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Kumar, G. V., Prasad, Y. R., & Kumar, B. S. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1341. [Link]
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Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6429. [Link]
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Stenutz, R. (n.d.). diethyl dioxosuccinate. Retrieved from [Link]
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Movassaghi, M., & Chen, B. (2007). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Letters, 9(18), 3469-3472. [Link]
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Martínez-Vargas, A., & Corona-Becerril, D. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(30), 5854-5863. [Link]
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Quiroga, J., & Trilleras, J. (2012). 194 recent advances in the synthesis of new pyrazole derivatives. In Atta-ur-Rahman (Ed.), Recent Advances in Medicinal Chemistry (pp. 194-221). Bentham Science Publishers. [Link]
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Rabjohn, N. (1948). Ethyl Azodicarboxylate. Organic Syntheses, 28, 58. [Link]
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Shawali, A. S. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(1), 56-91. [Link]
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Zhemchugov, V. V., & Nenajdenko, V. G. (2016). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 12, 1642-1647. [Link]
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Hall, H. K., & El-Shekeil, A. (1980). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1599-1603. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97750, Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582908, Diethyl 2-hydroxy-3-methylsuccinate. Retrieved from [Link]
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Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., & Beloglazkina, E. K. (2019). Diethyl 2-Cyano-3-oxosuccinate. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1667-1671. [Link]
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Helvetica Chimica Acta, 84(6), 1172-1178. [Link]
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Technical Support Center: Purification of 5-Hydroxy-1H-pyrazole-3-carboxylic acid by Recrystallization
Welcome to the technical support guide for the purification of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the recrystallization of this important heterocyclic building block. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is this compound and why is its purity critical?
This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole ring, a carboxylic acid, and a hydroxyl group, makes it a versatile precursor in medicinal chemistry.[1][2] It serves as a key starting material for synthesizing a range of pharmaceutical agents, including kinase inhibitors and other targeted therapies.[3] The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to downstream reaction failures, introduce unwanted side products, and complicate the biological evaluation of final compounds. Therefore, achieving high purity through methods like recrystallization is a foundational step in its use.
Q2: What is recrystallization and why is it a suitable method for this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[4] The core principle is that the solubility of most solids increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a hot solvent to create a saturated solution, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the "mother liquor".[4][5]
This method is well-suited for this compound due to its polar functional groups (carboxylic acid, hydroxyl, N-H protons), which create a significant difference in solubility between hot and cold polar solvents. This differential allows for efficient separation from less polar or more soluble impurities.
Solvent Selection: The Heart of Recrystallization
Q3: How do I select the best solvent for recrystallizing this compound?
The perfect solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][6] Conversely, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (so they remain in the mother liquor upon cooling).[6]
Given the polar nature of this compound, polar protic solvents are excellent starting points. A "rule of thumb" is that solvents with functional groups similar to the compound often work well.[7]
Recommended Screening Solvents:
| Solvent | Rationale & Expected Behavior | Boiling Point (°C) |
| Water | Highly polar, excellent for dissolving the polar target compound at high temperatures. Likely to show very low solubility when cold. Environmentally benign and inexpensive.[7] | 100 |
| Ethanol | A polar protic solvent that can dissolve the compound. A related compound, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was successfully recrystallized from ethanol.[8] | 78 |
| Methanol | Similar to ethanol but with higher polarity. Often used for recrystallizing pyrazole-carboxylic acids.[9][10] | 65 |
| Acetone | A polar aprotic solvent. Can be a good choice, though sometimes impurities may also be highly soluble.[11] | 56 |
| Ethyl Acetate | Medium polarity. May be useful if impurities are very polar and need to be left behind, or if the product is too soluble in more polar solvents. | 77 |
Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature, stirring after each addition. Note the solubility.
-
If the solid does not dissolve in ~1 mL of cold solvent, gently heat the mixture to the solvent's boiling point.
-
Observe if the solid dissolves completely. If it does, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will yield a high quantity of crystalline precipitate.
Q4: What should I do if I can't find a suitable single solvent?
If one solvent dissolves the compound too well (even when cold) and another doesn't dissolve it at all (even when hot), a mixed solvent system (solvent pair) is the solution.[12] You need two miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).
Procedure for a Solvent Pair:
-
Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Allow the solution to cool slowly.
A potential pair for this compound could be Ethanol/Water or Acetone/Hexane .
Experimental Workflow & Troubleshooting Guide
This section is structured as a guided Q&A to walk you through the process and address issues as they arise.
Step 1: Dissolution
Q: How much solvent should I use? A: Use the minimum amount of boiling solvent required to fully dissolve your crude product.[5] Adding too much solvent is the most common cause of low or no yield.[5][13] It's better to add the solvent in small portions to the heated crude material until everything just dissolves.
Step 2: Decolorization (If Necessary)
Q: My solution is colored, but the pure product should be white. How can I fix this? A: Colored impurities, often large conjugated organic molecules, can be removed using activated charcoal.[14][15]
-
Procedure: After dissolving the crude solid, cool the solution slightly below its boiling point. Add a very small amount of activated charcoal (1-2% by weight, or just enough to cover a spatula tip).[14] Swirl the flask and then bring it back to a boil for a few minutes.
-
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent boiling over.[15] Be aware that charcoal can also adsorb your desired product, so use it sparingly and only if necessary, as it may reduce your overall yield.[15]
Step 3: Hot Filtration (If Necessary)
Q: I see insoluble particles in my hot solution. What are they and what do I do? A: These could be insoluble impurities or the activated charcoal you just added. They must be removed while the solution is hot to prevent your desired product from crystallizing prematurely.[4][14]
-
Procedure: Use gravity filtration with a pre-heated stemless funnel and fluted filter paper.[16] Pour the hot solution through the filter paper into a clean, pre-warmed flask.
-
Troubleshooting: If crystals start forming in the funnel, you can try washing them through with a small amount of fresh, hot solvent.[14] Using a stemless funnel minimizes the surface area for premature crystallization.
Diagram 1: General Recrystallization Workflow This diagram outlines the primary decision points and steps in a standard recrystallization procedure.
Caption: Standard workflow for purification by recrystallization.
Step 4: Crystallization
Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This is a common problem that can be due to two main reasons:
-
Too much solvent was used: This is the most frequent cause.[13] The solution is not supersaturated. Solution: Boil off some of the solvent to concentrate the solution and try cooling again.[13]
-
The solution is supersaturated: The solution is ready to crystallize but needs a nucleation site to begin.[5][13]
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for crystals to start growing.[5][13]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for crystallization.[5][17]
-
Step 5: Isolation and Drying
Q: My compound has "oiled out" instead of forming crystals. What is this and how do I fix it? A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[14][16] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is very high.[13][16] An oil is undesirable because it tends to trap impurities.
-
Solution: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[13][16] Then, allow the solution to cool much more slowly. Insulating the flask can help promote the slow formation of crystals instead of oil.[13]
Q: How do I collect and dry the final product? A:
-
Collection: Use vacuum filtration (e.g., with a Büchner funnel) to separate the crystals from the cold mother liquor.[14]
-
Washing: Once the solvent has been filtered through, wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent.[5] This removes any remaining mother liquor without dissolving a significant amount of your product.
-
Drying: Press the crystals dry on the filter paper, then transfer them to a watch glass or drying dish. Allow them to air dry or dry them in a desiccator or vacuum oven to remove all traces of solvent.
Diagram 2: Troubleshooting Decision Tree This diagram helps diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Step 6: Purity Assessment
Q: How can I confirm the purity of my recrystallized this compound? A:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to the literature value. The melting point for a related derivative, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is reported as 188 °C, which can serve as a rough reference point.[8]
-
Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots.
-
Spectroscopic Methods (NMR, IR): For the highest confidence, obtain ¹H NMR, ¹³C NMR, or FT-IR spectra and compare them against a reference standard or literature data to confirm the structure and absence of impurity signals.
References
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-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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Tariq, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(2), M826. Retrieved from [Link]
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Millersville University. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Retrieved from [Link]
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Reddit. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]
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Zhulin Activated Carbon Group. (2024). Activated Carbon for Color Removal | 6 key Applications. Retrieved from [Link]
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Reddit. (2017). How do activated carbons selectively 'sense' colored impurities?. r/chemistry. Retrieved from [Link]
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BuyActivatedCharcoal.com. (2016, November 9). Activated Charcoal for Removing Color [Video]. YouTube. Retrieved from [Link]
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-
MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences, 23(15), 8345. Retrieved from [Link]
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ResearchGate. (2017). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
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Mol-Instincts. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Substance Registry Services. Retrieved from [Link]
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Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered in achieving high regioselectivity.
Section 1: Understanding the Core Challenge: The Problem of Regioisomerism
The most common and often frustrating challenge in the synthesis of substituted pyrazoles is the formation of regioisomeric mixtures. This typically arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a classic approach known as the Knorr pyrazole synthesis.[5][6][7] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a very common issue. The regioselectivity of the Knorr pyrazole synthesis is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions. Here’s a breakdown of factors to investigate:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Standard solvents like ethanol often lead to poor selectivity.[1]
-
Expert Insight: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance regioselectivity.[1] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus improving the selectivity of the initial condensation step.[1]
-
-
Steric Hindrance: The relative steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Troubleshooting Tip: If possible, choose starting materials where one carbonyl group is significantly more accessible than the other.
-
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[6]
-
Protocol Adjustment: For reactions involving hydrazine hydrochlorides, consider adding a mild base to free the hydrazine. Conversely, in some cases, acidic catalysis can promote the desired reaction pathway.
-
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[8][9]
-
Experimental Approach: Run the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature to favor the thermodynamically more stable product. A systematic temperature screen is recommended.
-
Visualizing the Pathway to Regioisomers
The following diagram illustrates the competing reaction pathways in the Knorr synthesis leading to the formation of two regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis.
Q2: I've tried optimizing conditions, but I still have a mixture of regioisomers. How can I separate them?
Separating regioisomers can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Column Chromatography: This is the most common method for separating isomers.[2]
-
Pro-Tip: A careful selection of the mobile phase is crucial. Often, a shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can achieve separation. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.
-
-
Crystallization: If one of the regioisomers is a solid and has a tendency to crystallize, fractional crystallization can be an effective purification method.
-
Derivatization: In some cases, it may be possible to selectively react one of the isomers to form a derivative that is more easily separated. The desired isomer can then be regenerated.
-
Acid-Base Extraction: If the basicity of the pyrazole nitrogen differs significantly between the two isomers, it may be possible to use acid-base extraction for separation. A method for purifying pyrazoles involves forming acid addition salts, which can then be separated by crystallization.[10]
Q3: My reaction is sluggish and gives a low yield. What can I do?
Low conversion rates can be due to several factors:
-
Purity of Starting Materials: Ensure that your 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities in the hydrazine, in particular, can lead to side reactions and discoloration of the reaction mixture.[11]
-
Catalyst: While many pyrazole syntheses are run without a catalyst, some reactions benefit from the addition of a catalytic amount of acid (e.g., acetic acid) or a Lewis acid.[5][12] The use of nanocatalysts has also been reported to improve yields and reaction times.[13]
-
Reaction Temperature: As mentioned earlier, temperature plays a critical role. If the reaction is slow at room temperature, gradually increasing the temperature may improve the rate and yield. However, be mindful that higher temperatures can sometimes lead to decreased regioselectivity and the formation of byproducts.[9]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to higher yields and shorter reaction times.[13][14]
Section 2: Protocol Spotlight: Regioselective Synthesis Using Fluorinated Alcohols
This protocol is based on the findings that fluorinated alcohols can significantly improve the regioselectivity of pyrazole synthesis.[1]
Objective: To synthesize a substituted pyrazole with high regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP).
-
Addition of Hydrazine: To the stirring solution, add the substituted hydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is often complete within a few hours at room temperature.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.) to confirm its structure and purity. The assignment of each regioisomer can be confirmed by NOESY experiments.[2]
Workflow for Protocol Optimization
Caption: Workflow for optimizing regioselective pyrazole synthesis.
Section 3: Data at a Glance: Solvent Effects on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of a representative pyrazole synthesis. The data clearly demonstrates the advantage of using fluorinated alcohols.
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Ratio of Regioisomers (A:B) | Yield (%) | Reference |
| 1 | 1-(Trifluoromethyl)-1,3-butanedione | Methylhydrazine | EtOH | Low Selectivity | - | [1] |
| 2 | 1-(Trifluoromethyl)-1,3-butanedione | Methylhydrazine | TFE | 85:15 | - | [1] |
| 3 | 1-(Trifluoromethyl)-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | - | [1] |
| 4 | 1-Phenyl-1,3-butanedione | Phenylhydrazine | EtOH | Low Selectivity | - | |
| 5 | 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | Improved Selectivity | - | |
| 6 | 1-Phenyl-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | - |
Note: The specific ratios and yields can vary depending on the exact substrates and reaction conditions.
Section 4: Alternative Synthetic Strategies
While the Knorr synthesis is widely used, other methods can offer better regioselectivity for certain substrates:
-
1,3-Dipolar Cycloadditions: The reaction of nitrilimines with alkynes or alkenes can provide a highly regioselective route to substituted pyrazoles.[15][16][17][18]
-
Multi-component Reactions: One-pot multi-component reactions can offer an efficient and often regioselective synthesis of highly substituted pyrazoles.[19][20]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of hydrazines with α,β-unsaturated ketones or aldehydes can also lead to pyrazoles, often with good regiocontrol.[5][19]
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Barceló-Oliver, M., et al. (2012). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Various Authors. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Various Authors. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Kappe, C. O., et al. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Journal of Organic Chemistry, 77(13), 5813-8. [Link]
-
Various Authors. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Phansavath, P., & Ratovelomanana-Vidal, V. (2011). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Smith, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Various Authors. (2021). Optimization of reaction conditions. ResearchGate. [Link]
-
Various Authors. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Katritzky, A. R., et al. (2004). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 69(1), 217–220. [Link]
-
Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Various Authors. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]
- Various Inventors. (2011). Method for purifying pyrazoles.
-
Various Authors. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. [Link]
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Various Authors. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6). [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]
-
Various Authors. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Various Authors. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Various Authors. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Reddy, G. S., et al. (2016). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 14(36), 8499-8503. [Link]
-
Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]
-
Reddit User. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses, 83, 133. [Link]
-
Various Authors. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Various Authors. (2025). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. [Link]
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Technical Support Center: Optimization of Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of pyrazole ring formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
The successful synthesis of pyrazoles often hinges on a delicate balance of reactants, catalysts, solvents, and temperature. This section addresses the most common challenges researchers face, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Optimization Strategies |
| Low or No Yield | 1. Incorrect Reagents or Starting Materials: Use of inappropriate 1,3-difunctional compounds (e.g., 1,3-diketones, α,β-unsaturated carbonyls) or hydrazine derivatives.[1][2] 2. Suboptimal Reaction Conditions: Inappropriate solvent, temperature, or reaction time. 3. Catalyst Inactivity or Absence: Many pyrazole syntheses require a catalyst to proceed efficiently.[1][3] 4. Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can impede the reaction.[2] | 1. Reagent Verification & Selection: - Confirm the structure and purity of starting materials using techniques like NMR or mass spectrometry. - For Knorr synthesis, ensure you are using a suitable 1,3-dicarbonyl compound and a hydrazine.[3] 2. Condition Optimization: - Solvent Screening: Test a range of solvents. While polar protic solvents like ethanol are common, aprotic dipolar solvents (e.g., DMF, NMP, DMSO) can sometimes provide superior results.[1][2] - Temperature Adjustment: Gradually increase the reaction temperature. Some reactions require heating to overcome the activation energy barrier. Conversely, for highly reactive substrates, cooling might be necessary to prevent side reactions. - Time Study: Monitor the reaction progress using Thin Layer Chromatography (TLC) at different time points to determine the optimal reaction duration.[4] 3. Catalyst Screening: - If no catalyst is used, consider adding a catalytic amount of acid (e.g., HCl, H₂SO₄, TsOH) or a Lewis acid (e.g., LiClO₄, nano-ZnO).[1][2] - For specific reactions, metal catalysts like silver or copper salts may be necessary.[1][5] 4. Addressing Steric Effects: - If steric hindrance is suspected, consider using less bulky starting materials if the synthesis allows. - Increasing the reaction temperature or using a more potent catalyst might help overcome steric barriers. |
| Formation of Regioisomers | 1. Unsymmetrical 1,3-Dicarbonyl Compounds: Reaction with substituted hydrazines can lead to two possible pyrazole regioisomers.[2][6] 2. Ambident Nucleophilicity of Hydrazine: Substituted hydrazines have two nucleophilic nitrogen atoms, which can lead to different cyclization pathways.[2] | 1. Control of Regioselectivity: - Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with both protic and aprotic solvents.[2] - pH Control: The acidity or basicity of the reaction medium can direct the cyclization to favor one regioisomer. Careful addition of an acid or base can be a key optimization parameter. - Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms of the hydrazine can enforce a specific reaction pathway. 2. Chromatographic Separation: - If a mixture of isomers is unavoidable, they can often be separated by column chromatography.[7] The choice of eluent is critical and should be determined by TLC analysis. |
| Side Product Formation (e.g., Pyrazolines, Hydrazones) | 1. Incomplete Oxidation: Pyrazoline intermediates may be formed and require a subsequent oxidation step to yield the aromatic pyrazole.[1][2] 2. Stable Hydrazone Intermediate: The initial condensation product, a hydrazone, may be stable under the reaction conditions and fail to cyclize.[5] 3. Decomposition: Starting materials or the product may be unstable under the reaction conditions, leading to decomposition. | 1. Promoting Aromatization: - In-situ Oxidation: If pyrazolines are the main product, introduce an oxidizing agent. Options include air/oxygen, bromine, or iodine.[5] Some reactions can be performed in DMSO at elevated temperatures, which can facilitate oxidation.[5] 2. Facilitating Cyclization: - Acid/Base Catalysis: The cyclization of the hydrazone intermediate is often catalyzed by acid or base. Adjusting the pH can promote ring closure. - Higher Temperature: Increasing the reaction temperature can provide the necessary energy for the intramolecular cyclization to occur. 3. Minimizing Decomposition: - Lower Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer period. - Inert Atmosphere: If the compounds are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Purification | 1. Formation of Polar Impurities: Unreacted hydrazine and other polar byproducts can make purification challenging. 2. Product Adsorption on Silica Gel: Basic pyrazole products can streak or be retained on acidic silica gel columns.[7][8] 3. Co-elution of Isomers: Regioisomers often have very similar polarities, making their separation by chromatography difficult.[7] | 1. Work-up Procedures: - Acid-Base Extraction: Utilize the basicity of the pyrazole ring. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the pyrazole into the aqueous layer as a salt. Then, basify the aqueous layer and extract the purified pyrazole back into an organic solvent.[8] 2. Chromatography Optimization: - Deactivated Silica: To prevent streaking, deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[8] - Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography. 3. Recrystallization: - This is a powerful technique for purifying solid products. Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions for recrystallization.[8] |
Experimental Workflow & Visualization
General Pyrazole Synthesis Workflow (Knorr Synthesis)
The Knorr pyrazole synthesis and its variations are among the most common methods for preparing pyrazoles.[3] The general workflow involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Caption: General workflow for Knorr pyrazole synthesis.
Troubleshooting Decision Tree
When encountering a low-yielding reaction, a systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting low pyrazole yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
The most prevalent and classical method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The most common 1,3-difunctional systems are 1,3-dicarbonyl compounds (leading to the Knorr pyrazole synthesis), α,β-unsaturated carbonyl compounds, and β-enaminones.[1]
Q2: How do I choose the right solvent for my pyrazole synthesis?
Solvent selection can significantly impact reaction rate, yield, and even regioselectivity. Ethanol is a common starting point for many pyrazole syntheses due to its ability to dissolve a wide range of reactants and its protic nature, which can facilitate proton transfer steps. However, for certain substrates, dipolar aprotic solvents like DMF, NMP, or DMSO have been shown to give better results.[1][2] It is often beneficial to perform a small-scale solvent screen to identify the optimal medium for your specific reaction.
Q3: Is a catalyst always necessary for pyrazole formation?
While some pyrazole syntheses can proceed without a catalyst, particularly at elevated temperatures, many reactions benefit significantly from the addition of a catalyst.[1] Acid catalysts (e.g., HCl, H₂SO₄, TsOH) are commonly used to accelerate the condensation and cyclization steps.[3] In recent years, various other catalysts, including Lewis acids (LiClO₄), nano-particles (nano-ZnO), and metal catalysts (AgOTf), have been employed to improve yields and reaction conditions.[1]
Q4: My reaction with an unsymmetrical diketone gave a mixture of products. How can I control the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls.[2] The outcome is often determined by which carbonyl group the initial nucleophilic attack from the hydrazine occurs on. Several factors can influence this:
-
Sterics: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronics: The more electrophilic carbonyl carbon is the preferred site of attack.
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can alter the reaction pathway. For instance, Gosselin and co-workers found that using aprotic dipolar solvents for the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones yielded better results than polar protic solvents.[2]
Systematic optimization of these parameters is key to controlling regioselectivity. If a mixture is still obtained, careful separation by column chromatography is typically required.[7]
Q5: I have isolated a pyrazoline instead of a pyrazole. What should I do?
The reaction between α,β-unsaturated ketones and hydrazines often yields pyrazolines, which are the non-aromatic, five-membered ring intermediates.[1][2] To obtain the desired pyrazole, this intermediate must be oxidized.[2] This can often be achieved by:
-
Heating in a suitable solvent: Simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere can be sufficient.[5]
-
Adding an oxidizing agent: Chemical oxidants such as bromine or iodine can be used to facilitate the aromatization.[5]
Q6: My pyrazole product is streaking badly on my silica TLC plate and column. How can I get a clean purification?
The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.[7][8] To mitigate this:
-
Add a basic modifier to your eluent: Incorporating a small amount of a base, such as triethylamine (~1%) or ammonia in methanol, into your solvent system will neutralize the acidic sites on the silica gel and lead to much sharper bands.[8]
-
Use a different stationary phase: Neutral or basic alumina can be an effective alternative to silica gel for the purification of basic compounds.[8]
-
Consider non-chromatographic methods: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.[8] Acid-base extraction is another powerful technique to remove non-basic impurities.[9][10]
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Research, 22(5), 2017-2036. [Link]
-
Kumar, V., & Aggarwal, S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher, 4(4). [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Sharma, V., Kumar, V., & Singh, P. (2016). Green Methods for the Synthesis of Pyrazoles: A Review. RSC Advances, 6(113), 112354-112381. [Link]
-
Semantic Scholar. (n.d.). Green Methods for the Synthesis of Pyrazoles: A Review. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Alonso, F., Riente, P., & Yus, M. (2012). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. ChemInform, 43(36). [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Singh, P., & Paul, S. (2017). Efficient and facile synthesis of pyrazoles using Guar-gum as biocatalyst and their in vitro bio-evaluation. ResearchGate. [Link]
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Dandia, A., Singh, R., & Khaturia, S. (2013). Synthesis of Pyrazole by Using Polyvinylsulfonic Acid (PVSA) as a Novel Bronsted Acid Catalyst. ResearchGate. [Link]
-
Huang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Gaikwad, S. B., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmaceutical Sciences and Research, 12(8), 4425-4429. [Link]
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Annes, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(1), 22. [Link]
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- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
minimizing byproduct formation in the synthesis of hydroxypyrazoles
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in hydroxypyrazole synthesis, and why do they form?
A1: The most prevalent byproducts in hydroxypyrazole synthesis, particularly in the widely used Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, are typically regioisomers.[1][2][3] When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different pyrazole regioisomers can be formed.[1][3] The formation of these isomers is governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.
Other potential byproducts can include:
-
Hydrazones: Formed from the reaction of hydrazine with only one of the carbonyl groups of the 1,3-dicarbonyl compound without subsequent cyclization.[4]
-
Pyrazolines: These are partially saturated pyrazole rings that can form as intermediates and may persist if the final oxidation/aromatization step is incomplete.[3][5]
-
Products of N-N bond cleavage: Under certain conditions, the N-N bond of the hydrazine reagent or the pyrazole product can cleave, leading to various degradation products.[6][7][8]
Q2: How does the choice of solvent impact byproduct formation?
A2: The solvent plays a crucial role in controlling regioselectivity and minimizing side reactions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly enhance regioselectivity in the reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone.[1] This is because these non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, unlike more nucleophilic solvents such as ethanol.[1]
Q3: Can reaction temperature be optimized to reduce byproducts?
A3: Yes, temperature is a critical parameter. In some cases, a stepwise heating profile can be beneficial. For example, in the synthesis of certain 3-hydroxypyrazole derivatives, initial heating at a lower temperature (e.g., 40°C) favors the selective formation of an enaminone intermediate.[9] Subsequently increasing the temperature (e.g., to 110°C) promotes the desired cyclization, minimizing the formation of unwanted isomers.[9]
Q4: What is the role of catalysts in controlling byproduct formation?
A4: Catalysts, both acidic and basic, can significantly influence the reaction pathway and, consequently, the product distribution.
-
Acid Catalysis: A small amount of acid is often used to catalyze the initial condensation of the hydrazine with a carbonyl group.[10]
-
Lewis Acid Catalysis: Lewis acids like samarium(III) chloride (SmCl3) can accelerate the C-acylation of β-ketoesters to form 1,3-diketones in situ, which then cyclize with hydrazine.[2]
-
Metal Catalysis: Various transition metal catalysts, including copper, ruthenium, and palladium, have been employed to achieve high regioselectivity and yield in pyrazole synthesis under mild conditions.[11]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Hydroxypyrazole | - Incomplete reaction. - Formation of multiple byproducts. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or LC-MS. - Optimize reaction time and temperature.[12][13][14][15][16] - Screen different solvents to improve solubility and selectivity.[1] - Evaluate the use of a catalyst to enhance reaction rate and selectivity.[2][11] |
| Formation of Regioisomeric Byproducts | - Use of unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[1][2] - Non-optimal reaction conditions (solvent, temperature). | - Employ highly regioselective synthetic methods. - Use fluorinated alcohols (TFE, HFIP) as solvents to enhance regioselectivity.[1] - Consider using a directing group on one of the reactants. |
| Presence of Hydrazone Impurities | - Incomplete cyclization of the hydrazone intermediate. | - Increase the reaction temperature or prolong the reaction time to promote cyclization. - Add a catalytic amount of acid to facilitate the intramolecular nucleophilic attack.[10] |
| Isolation of Pyrazoline Intermediates | - Incomplete oxidation/aromatization of the pyrazoline ring. | - Introduce a mild oxidizing agent (e.g., air, DMSO at elevated temperatures) to facilitate aromatization.[5] |
| Difficulty in Product Purification | - Similar polarities of the desired product and byproducts. | - Utilize alternative purification techniques such as crystallization or preparative HPLC.[17][18] - Consider converting the pyrazole into a salt to facilitate purification by crystallization, followed by neutralization to recover the pure product.[19][20] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Knorr Synthesis of a 5-Hydroxypyrazole
This protocol describes the synthesis of a 5-hydroxypyrazole (a tautomer of pyrazolone) from a β-keto ester and hydrazine, a foundational method in pyrazole chemistry.[10]
Materials:
-
β-Keto ester (e.g., Ethyl acetoacetate)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-keto ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Purification of Pyrazoles via Acid Salt Formation
This method can be effective for separating the desired pyrazole from non-basic impurities.[19][20]
Procedure:
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add an equimolar amount of an acid (e.g., hydrochloric acid in ether, or an organic acid) while stirring.
-
The pyrazole salt will precipitate out of the solution.
-
Collect the salt by filtration and wash with the organic solvent.
-
To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified pyrazole.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Logic for Regioisomer Formation
Sources
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- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Pyrazole Carboxylic Acid Synthesis
Welcome to the Technical Support Center for pyrazole carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving optimal yields for this important class of heterocyclic compounds. Pyrazole carboxylic acids are vital building blocks in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical objective.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the root causes of common synthetic problems and offer validated, step-by-step solutions to help you optimize your reactions.
Troubleshooting Guide
This section is structured to help you diagnose and resolve issues based on common observations during the synthesis and workup process.
Q1: My overall yield is low and my reaction mixture is complex, with multiple spots on the TLC. What are the likely causes and solutions?
This is one of the most common issues, often pointing to problems with regioselectivity or competing side reactions. The classic Knorr synthesis, which condenses a 1,3-dicarbonyl compound with a hydrazine, is a prime example where these issues can arise.[1][2]
Potential Cause 1: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons. This leads to the formation of two different pyrazole regioisomers, which can be difficult to separate and will lower the yield of the desired product.[3][4]
Solutions & Explanations:
-
Solvent Choice: The choice of solvent can dramatically influence regioselectivity. Highly polar, non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly favor the formation of one isomer.[5] These solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, unlike protic solvents such as ethanol which can form hemiacetals and complicate the reaction pathway.[5]
-
pH Control: The reaction pH is critical. Acidic conditions facilitate the necessary protonation of the carbonyl oxygen, activating it for nucleophilic attack.[6] Systematically screening the pH (e.g., from 3 to 6) can help identify the optimal conditions for forming the desired regioisomer.
-
Catalysis: For certain substrates, metal catalysts can direct the regioselectivity. For instance, silver-catalyzed reactions of 1,3-diketones have been shown to favor the synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[7]
Potential Cause 2: Incomplete Cyclization or Side Reactions
The reaction may stall at an intermediate stage (e.g., a hydrazone or a pyrazoline intermediate) or undergo alternative reaction pathways. For example, the intermediate from the initial condensation can fail to cyclize efficiently, or the starting materials could degrade under the reaction conditions.
Solutions & Explanations:
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently and for an adequate duration to drive the final dehydration and aromatization step to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of intermediates.
-
Dehydrating Conditions: If the final cyclization-dehydration step is the issue, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene).
Q2: The reaction seems to stop before all my starting material is consumed. How can I improve the conversion rate?
Poor conversion points to suboptimal reaction conditions, reactant quality, or stoichiometry.
Potential Cause 1: Inadequate Activation
The Knorr pyrazole synthesis and related reactions are often acid-catalyzed.[1][6] Insufficient acid will result in a slow or incomplete reaction.
Solutions & Explanations:
-
Catalyst Screening: If using a catalytic amount of acid (e.g., acetic acid, HCl), ensure it is not being quenched by basic impurities in your starting materials or solvent. You may need to screen different acids (e.g., p-TsOH) or increase the catalyst loading. A microkinetic model of the Knorr synthesis has revealed complex pathways, including autocatalysis, suggesting that the reaction's progression can be highly sensitive to conditions.[8]
Potential Cause 2: Reactant Quality and Stoichiometry
Hydrazine and its derivatives can be unstable or hygroscopic. Using old or improperly stored reagents can lead to inaccurate stoichiometry and introduce impurities.
Solutions & Explanations:
-
Verify Reagent Quality: Use freshly opened or purified hydrazine. Hydrazine hydrate concentration can be verified by titration if necessary. Ensure 1,3-dicarbonyl compounds are pure, as impurities can inhibit the reaction.
-
Stoichiometric Adjustments: While a 1:1 stoichiometry is typical, a slight excess (1.1-1.2 equivalents) of the hydrazine derivative can sometimes be beneficial to drive the reaction to completion, especially if the dicarbonyl is prone to enolization or other side reactions.
Q3: I seem to lose most of my product during the workup and purification steps. What are more effective isolation strategies?
Pyrazole carboxylic acids are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (pyrazole ring) functional groups. This property can complicate purification if not handled correctly.
Potential Cause 1: Inefficient Extraction
Improper pH control during aqueous workup is a major source of product loss. At a neutral pH, the molecule can be partially ionized as both a carboxylate and a pyrazolium salt, leading to significant solubility in the aqueous phase.
Solutions & Explanations:
-
Acid/Base Extraction: Leverage the amphoteric nature of your product for purification.[9][10]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Perform a basic wash (e.g., with saturated NaHCO₃ solution). Your pyrazole carboxylic acid should move into the aqueous layer as the sodium carboxylate salt, leaving non-acidic impurities behind in the organic layer.
-
Separate the aqueous layer and carefully acidify it with cold 1M HCl to a pH well below the pKa of the carboxylic acid (typically pH 2-3).[10] The product will precipitate or can be extracted back into a fresh portion of organic solvent.
-
Wash the final organic layer with brine, dry with Na₂SO₄ or MgSO₄, and concentrate.
-
Potential Cause 2: Difficulty with Chromatography
The polar and potentially zwitterionic nature of pyrazole carboxylic acids can cause them to streak or bind irreversibly to silica gel, leading to poor recovery.
Solutions & Explanations:
-
Crystallization: This is the preferred method of purification. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions for effective recrystallization.[9]
-
Modified Silica Gel Chromatography: If chromatography is unavoidable, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of acid (e.g., 0.5-1% acetic acid in the eluent) to ensure the carboxylic acid remains fully protonated. Alternatively, for basic pyrazoles, deactivating the silica with triethylamine can prevent loss on the column.[9]
-
Salt Formation and Crystallization: Convert the crude pyrazole carboxylic acid into a salt (e.g., with an amine or an acid like oxalic acid) which may have better crystallization properties. The pure salt can then be neutralized to recover the final product.[11]
Frequently Asked Questions (FAQs)
Q: My synthesis involves the hydrolysis of a pyrazole ester. The hydrolysis is slow or incomplete. How can I improve it?
A: Saponification of pyrazole esters can be challenging due to the electron-withdrawing nature of the pyrazole ring, which can deactivate the ester carbonyl to nucleophilic attack.
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly in a mixed solvent system like THF/water or methanol/water. The smaller lithium cation coordinates more effectively to the carbonyl oxygen, enhancing its electrophilicity.
-
Temperature: Gently heating the reaction (e.g., 40-60 °C) can significantly increase the rate of hydrolysis. Monitor carefully to avoid decomposition or side reactions.
-
Steric Hindrance: If the ester or the pyrazole ring is sterically hindered, longer reaction times and higher temperatures may be necessary.[12] In extreme cases, switching to acid-catalyzed hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄) might be a viable, albeit harsh, alternative.
Table 1: Comparison of Hydrolysis Conditions for Ethyl Pyrazole-3-Carboxylate
| Base (2.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| NaOH | MeOH/H₂O (1:1) | 25 | 24 | 65 | Incomplete conversion observed. |
| NaOH | MeOH/H₂O (1:1) | 60 | 6 | 85 | Improved conversion but some byproduct formation. |
| LiOH | THF/H₂O (3:1) | 25 | 12 | 92 | Clean reaction, good conversion. |
| LiOH | THF/H₂O (3:1) | 40 | 4 | >95 | Optimal conditions for this substrate. |
This table represents typical optimization results and actual outcomes may vary based on the specific substrate.
Q: What is the best way to introduce the carboxylic acid group if direct synthesis fails?
A: If the primary synthesis route gives consistently low yields, consider a multi-step approach where the carboxylic acid functionality is introduced later in the sequence.
-
Oxidation of an Alkyl Group: Synthesize a pyrazole with a methyl or other oxidizable alkyl group at the desired position. This group can then be oxidized to a carboxylic acid using a strong oxidant like potassium permanganate (KMnO₄) or chromium trioxide.[13][14] This method is robust but requires careful control of reaction conditions.
-
Hydrolysis of a Nitrile: Introduce a cyano group, which can be accomplished through various methods (e.g., Sandmeyer reaction on an aminopyrazole). The nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
-
Hydrolysis of a Trifluoromethyl Group: For certain substrates, a trifluoromethyl group can be hydrolyzed to a carboxylic acid, providing a route to otherwise difficult-to-prepare compounds.[14]
Visual Guides & Protocols
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low yields.
General Experimental Protocol: Two-Step Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
This protocol provides a representative example of a Knorr condensation followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl benzoylpyruvate (1.0 eq) in absolute ethanol (5 mL per mmol of ester), add phenylhydrazine (1.05 eq).
-
Add glacial acetic acid (0.1 eq) to catalyze the reaction.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Hydrolysis to 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
-
Suspend the ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL per mmol of ester).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the suspension.
-
Stir the mixture at 40 °C. Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final pyrazole carboxylic acid.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2018). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2013). Request PDF - ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
- Method for purifying pyrazoles. (2011).
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2021). RSC Publishing. [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978). PubMed. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2015). ResearchGate. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). PubMed. [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids. (2015). Request PDF - ResearchGate. [Link]
-
Unit 4 Pyrazole. (2019). Slideshare. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Request PDF - ResearchGate. [Link]
- Process for preparing pyrazole-3-carboxylic acids. (1975).
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of University of Shanghai for Science and Technology. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). vdoc.pub. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). MDPI. [Link]
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strategies to avoid regioisomer formation in pyrazole synthesis
Welcome, Researchers. This guide is designed to serve as a technical resource for scientists and professionals engaged in the synthesis of pyrazole derivatives. Regioisomer formation is a persistent challenge that can complicate reaction outcomes, reduce yields, and necessitate difficult purification steps. As your Senior Application Scientist, my goal is to provide you with a clear understanding of the underlying principles governing regioselectivity and to offer practical, field-proven strategies to solve the specific issues you encounter in the lab.
This center is structured to provide rapid answers through FAQs and in-depth solutions via our Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is their formation a problem?
Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In pyrazole synthesis, this issue most commonly arises when reacting an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, with a substituted hydrazine. The two non-equivalent carbonyl groups of the dicarbonyl can each react with the substituted nitrogen of the hydrazine, leading to two different pyrazole products with distinct substitution patterns.
Controlling this selectivity is critical in medicinal chemistry and drug development, where a specific regioisomer is often the biologically active compound, while the other may be inactive or exhibit undesirable off-target effects. Uncontrolled formation of regioisomers leads to lower yields of the desired product and requires challenging and costly separation procedures, often involving column chromatography.[1][2]
Caption: Reaction of unsymmetrical precursors can lead to two regioisomers.
Q2: What is the Knorr Pyrazole Synthesis, and why is it prone to forming regioisomers?
The Knorr pyrazole synthesis is a foundational and widely used method for preparing pyrazoles by condensing a 1,3-dicarbonyl compound with a hydrazine.[3][4] The reaction proceeds via the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]
When the 1,3-dicarbonyl is unsymmetrical (meaning the two substituents flanking the carbonyl groups are different), the initial nucleophilic attack can occur at either carbonyl group.[6] Similarly, the substituted nitrogen of the hydrazine can attack one carbonyl while the unsubstituted nitrogen attacks the other. This dual reactivity creates two competing reaction pathways, often resulting in a mixture of regioisomers.[7][8]
Q3: What are the primary factors that influence which regioisomer is favored?
The regiochemical outcome of the Knorr synthesis and related reactions is governed by a combination of steric and electronic factors, as well as reaction conditions.[6]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine. For example, a trifluoromethyl group will make the adjacent carbonyl more electrophilic, directing the initial attack to that position.[7]
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl group.[9][10]
-
Reaction Conditions (pH, Solvent): The pH of the reaction medium can influence the tautomeric equilibrium of the dicarbonyl compound and the protonation state of the hydrazine, thereby affecting the reaction pathway.[6] Solvent choice can also play a significant role; for instance, fluorinated alcohols have been shown to dramatically improve regioselectivity in certain cases.[11]
Troubleshooting Guide & Strategic Solutions
Issue 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields an inseparable mixture of regioisomers. How can I improve selectivity?
This is a classic challenge. The solution lies in manipulating the reaction conditions or modifying the substrate to favor one reaction pathway over the other.
Solution A: Optimize Reaction Conditions
-
Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can stabilize certain intermediates over others. It has been demonstrated that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard ethanol can dramatically increase the preference for one regioisomer.[11]
-
pH Control: The reaction mechanism is pH-dependent.[6] Under acidic conditions, the reaction often proceeds through a hydrazone intermediate. Under neutral or basic conditions, a different pathway may be favored. Systematically screen the reaction pH by adding catalytic amounts of an acid (e.g., acetic acid) or a base to find the optimal conditions for your specific substrates.
-
Catalyst Introduction: The use of a Lewis acid catalyst, such as BF₃, can help direct the condensation by coordinating to one of the carbonyl groups, thereby increasing its electrophilicity and controlling the initial site of attack.[12]
| Strategy | Rationale | Key Benefit | Reference |
| Use Fluorinated Solvents (TFE, HFIP) | Alters the reaction environment, potentially through specific solvation effects, to favor one cyclization pathway. | Can dramatically increase regioselectivity with minimal change to the protocol. | [11] |
| Systematic pH Screening | The mechanism and rate-determining step can change with pH, influencing the product ratio. | Identifies kinetically or thermodynamically favored product conditions. | [6] |
| Lewis Acid Catalysis (e.g., BF₃) | Coordinates to a carbonyl oxygen, selectively enhancing its electrophilicity for a directed initial attack. | Provides a strong electronic bias to guide the reaction. | [12] |
Solution B: Substrate Modification
If optimizing conditions is insufficient, redesigning the starting material is a powerful strategy.
-
Introduce Steric Bias: Replace one of the substituents on the 1,3-diketone with a much bulkier group (e.g., tert-butyl). This will sterically hinder the approach to the adjacent carbonyl, forcing the initial reaction to occur at the less hindered site.
-
Introduce Electronic Bias: Use a 1,3-diketone with substituents that have strongly opposing electronic effects (e.g., a potent electron-withdrawing group like CF₃ vs. an electron-donating group). This creates a significant difference in the electrophilicity of the two carbonyl carbons, leading to a highly selective initial attack.[7]
Issue 2: I need to synthesize a 1,3,5-trisubstituted pyrazole with a specific substitution pattern, but my 1,3-diketone precursor is difficult to make. Are there alternative strategies?
Yes, moving away from the classic 1,3-dicarbonyl condensation provides several highly regioselective alternatives.
Solution A: Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes or ketones with hydrazines is a robust method for producing pyrazoles.[9][13][14] To ensure high regioselectivity and avoid the formation of pyrazoline intermediates that require a separate oxidation step, use a hydrazine derivative with a good leaving group, such as tosylhydrazine. The reaction proceeds via a Michael addition, followed by cyclization and elimination of the leaving group (e.g., toluenesulfinic acid) to directly afford the aromatic pyrazole.[10] This sequence provides unambiguous regiochemical control.
Solution B: [3+2] Cycloaddition Reactions
These methods construct the pyrazole ring with excellent control over the final substitution pattern. A highly effective modern approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[15][16] This method offers complete regioselectivity, especially when substituents are similar, a scenario that is often problematic in traditional syntheses.
Caption: A workflow to select the appropriate regiocontrol strategy.
Issue 3: My desired pyrazole requires functionalization at a specific nitrogen atom, but N-alkylation of my unsymmetrical pyrazole precursor gives a mixture of isomers. How can I control N-functionalization?
Direct alkylation of an unsymmetrical NH-pyrazole often leads to a mixture of N1 and N2 alkylated products.[17] Controlling this step is crucial.
Solution: Employ Directing Groups or Pre-functionalized Hydrazines
-
Directing Groups: The pyrazole ring itself can act as a directing group in C-H activation reactions.[18] More practically for N-alkylation, installing a removable protecting or directing group on one of the pyrazole carbons can sterically block the adjacent nitrogen, forcing alkylation to occur at the distal nitrogen atom.
-
Use Pre-functionalized Hydrazines: The most straightforward and unambiguous method is to incorporate the desired N-substituent into the hydrazine starting material from the beginning (e.g., using methylhydrazine to synthesize an N-methyl pyrazole). This builds the desired connectivity into the initial cyclization reaction, bypassing the problematic post-synthesis alkylation step entirely. This is the core principle behind using substituted hydrazines in the Knorr synthesis or in cycloaddition reactions.[11][16]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole via One-Pot Dicarbonyl Formation and Cyclization
This protocol is adapted from a highly efficient method for preparing pyrazoles that were previously difficult to access.[19][20] It avoids the isolation of the intermediate 1,3-diketone.
Objective: To synthesize a pyrazole with high regioselectivity by controlling the formation of an unsymmetrical 1,3-diketone in situ, followed by immediate cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting ketone (1.0 eq.) and a suitable anhydrous solvent (e.g., toluene).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong lithium base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq.), dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Acylation: Add the desired acid chloride (1.1 eq.) dropwise to the cold enolate solution. The acid chloride should be chosen to be more reactive or sterically less hindered than the ketone portion to direct the acylation. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting ketone. At this point, the 1,3-diketone has been formed in situ.
-
Cyclization: Add the substituted hydrazine (e.g., methylhydrazine, 1.2 eq.) directly to the reaction mixture, followed by a catalytic amount of acetic acid (0.1 eq.).
-
Reaction Completion: Heat the mixture to reflux (or a suitable temperature for the specific substrates) and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the desired pyrazole regioisomer.
Protocol 2: Highly Regioselective Synthesis using an α,β-Unsaturated Ketone and Tosylhydrazine
This protocol leverages the elimination of a leaving group to drive the reaction to a single aromatic product, providing excellent regiochemical control.[10]
Objective: To synthesize a 3,5-disubstituted pyrazole from an α,β-unsaturated ketone without ambiguity.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq.) and tosylhydrazine (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux. The reaction initially forms a hydrazone, which undergoes an intramolecular Michael addition to form a pyrazolidine intermediate.
-
Aromatization: Under the reaction conditions, this intermediate readily eliminates toluenesulfinic acid to form the stable, aromatic pyrazole ring. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).
-
Workup and Purification: Allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like dichloromethane and wash with aqueous sodium bicarbonate solution to remove any acidic byproducts. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
References
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Knorr Pyrazole Synthesis.
- Pyrazole synthesis. Organic Chemistry Portal.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metal
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Preventing degradation of pyrazole compounds during synthesis. BenchChem.
- Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
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- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
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Technical Support Center: Purification of Polar Pyrazole Derivatives by Column Chromatography
Welcome to the technical support center for the purification of polar pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purifying polar pyrazoles using column chromatography.
Troubleshooting Guide: From Tailing Peaks to Lost Yields
This section addresses specific, common problems encountered during the column chromatography of polar pyrazole derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My polar pyrazole derivative is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What's happening and how can I fix it?
Answer:
Peak tailing is a common issue when purifying polar compounds, especially basic heterocycles like pyrazoles, on standard silica gel.[1][2][3] This phenomenon is often caused by strong, non-ideal interactions between your polar analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][4] Some molecules of your compound are retained more strongly than others, causing them to elute slowly and creating a "tail."[1]
Here’s a systematic approach to resolve peak tailing:
Step 1: Deactivate the Stationary Phase. The most direct way to mitigate unwanted interactions with acidic silanol groups is to neutralize them.
-
Protocol for Silica Gel Deactivation:
-
Prepare your eluent (e.g., a mixture of hexane and ethyl acetate).
-
Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia in methanol, to the eluent. A common starting concentration is 0.5-1% by volume.[5][6]
-
Use this modified eluent to prepare the silica gel slurry and to run the column. The basic additive will compete with your pyrazole for the acidic sites on the silica, leading to a more symmetrical peak shape.[4][6]
-
Step 2: Optimize the Mobile Phase. The composition of your mobile phase is critical.
-
Increase Solvent Polarity: A mobile phase that is too weak may not effectively elute your polar compound, leading to tailing.[7] Gradually increasing the polarity of your eluent can improve peak shape. For instance, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.
-
Employ a Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be highly effective.[8][9][10] Start with a less polar mobile phase to allow other, less polar impurities to elute. Then, gradually increase the polarity to elute your polar pyrazole derivative in a sharper band.[8][10][11]
Step 3: Consider an Alternative Stationary Phase. If modifying the mobile phase and deactivating the silica doesn't resolve the issue, your compound may be too sensitive for silica gel.
-
Neutral Alumina: Alumina is a good alternative to silica gel, particularly for basic compounds.[5][12] It is available in acidic, neutral, and basic forms. For most pyrazole derivatives, neutral alumina is the best choice to avoid degradation.[12]
-
Reversed-Phase Silica (C18): For highly polar pyrazoles, reversed-phase chromatography can be an excellent option.[5][13] Here, the stationary phase is nonpolar (C18), and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This technique is particularly useful for compounds that are highly water-soluble.
Below is a workflow diagram to guide your troubleshooting process for peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Q2: My polar pyrazole derivative won't elute from the column, or the recovery is very low. What are the likely causes and solutions?
Answer:
This is a common and frustrating problem when dealing with highly polar compounds. There are several potential reasons for this issue:
-
Cause 1: Irreversible Adsorption or Degradation on the Stationary Phase. Your pyrazole derivative may be strongly and irreversibly binding to the silica gel, or it could be decomposing on the acidic surface.[7][14]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.
-
Deactivate the Silica: As mentioned in the previous question, adding a base like triethylamine to your eluent can prevent degradation and strong adsorption on acidic silica.[5][6][12]
-
Switch to a More Inert Stationary Phase: Consider using neutral alumina or a reversed-phase C18 column, which are generally less harsh on sensitive compounds.[5][12]
-
-
-
Cause 2: Insufficiently Polar Mobile Phase. The chosen eluent may not be strong enough to move your highly polar compound through the column.[11][15]
-
Solution:
-
Increase Eluent Polarity: If your compound is not moving even with 100% ethyl acetate, you may need to use a more polar solvent system. A common strategy for very polar compounds is to add methanol to your eluent. For example, a gradient of dichloromethane to 10% methanol in dichloromethane can be effective.[7]
-
Ammoniated Methanol Systems: For particularly stubborn basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared. Using 1-10% of this stock solution in dichloromethane can be very effective at eluting highly polar, basic compounds.[7]
-
-
-
Cause 3: Sample Precipitation on the Column. If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column when loaded, preventing it from eluting properly.
-
Solution:
-
Choose an Appropriate Loading Solvent: Dissolve your crude product in a minimal amount of a solvent that will be miscible with your mobile phase but is strong enough to fully dissolve your compound. Dichloromethane is often a good choice.
-
Dry Loading: If solubility is a major issue, consider dry loading. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
-
Q3: I'm trying to separate two polar pyrazole regioisomers with very similar Rf values on TLC. How can I improve the resolution on the column?
Answer:
Separating regioisomers is a classic chromatographic challenge. Since they often have very similar polarities, achieving good separation requires careful optimization of your chromatographic conditions.
-
Strategy 1: Fine-Tune the Mobile Phase.
-
Isocratic Elution with Low Polarity: A common mistake is to use a mobile phase that is too polar. This will cause both isomers to move too quickly down the column, resulting in poor separation. Try using a less polar solvent system that gives an Rf value of around 0.2-0.3 for your target compounds on TLC. This will maximize the interaction with the stationary phase and improve separation.
-
Explore Different Solvent Systems: Don't be afraid to experiment with different solvent combinations. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve the separation of closely related isomers.
-
-
Strategy 2: Optimize Column Parameters.
-
Use a Longer, Narrower Column: Increasing the column length provides more theoretical plates for the separation to occur. A narrower column can also help to maintain sharp bands.
-
Finer Mesh Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) increases the surface area and can lead to better resolution.[15]
-
-
Strategy 3: Consider High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose solvent system for purifying polar pyrazoles on silica gel?
-
A: A mixture of hexane (or heptane) and ethyl acetate is a very common and effective starting point for many pyrazole derivatives.[12] The ratio can be easily adjusted to optimize the separation based on TLC analysis. For more polar pyrazoles, a system of dichloromethane and methanol is often employed.
-
-
Q: My pyrazole derivative is an oil and won't solidify. Can I still use column chromatography?
-
A: Absolutely. Column chromatography is a highly effective method for purifying oily products.[12] The key is to ensure all volatile solvents from the reaction workup have been removed under high vacuum before attempting purification.
-
-
Q: Can I use recrystallization instead of column chromatography for my polar pyrazole derivative?
-
A: Recrystallization can be a very effective purification method, especially if your compound is a solid and the impurities have significantly different solubilities.[6][12] Suitable solvents to try include ethanol, methanol, or mixtures like ethanol/water.[12] However, for separating closely related impurities like regioisomers, column chromatography is typically necessary.[5][12]
-
-
Q: What is "peak fronting" and how is it different from tailing?
Quantitative Data Summary
Table 1: Common Solvents for Pyrazole Purification and Their Properties
| Solvent | Polarity Index | Eluting Strength (on Silica) | Common Uses |
| Hexane/Heptane | 0.1 | Very Low | Non-polar component of the mobile phase. |
| Dichloromethane | 3.1 | Medium | Good for dissolving crude product and as a mobile phase component. |
| Ethyl Acetate | 4.4 | Medium-High | A versatile polar component of the mobile phase.[12] |
| Acetonitrile | 5.8 | High | Often used in reversed-phase and HILIC chromatography. |
| Methanol | 5.1 | Very High | Used for eluting highly polar compounds.[7][18] |
| Water | 10.2 | Very High | The main polar component in reversed-phase chromatography.[18] |
References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Retaining Polar Compounds. [Link]
-
Understanding Gradient HPLC | LCGC International. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Tailing and Fronting of Chromatographic Peaks. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. [Link]
-
Column chromatography. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]
-
What Is Fronting And Tailing In Chromatography? - Chemistry For Everyone - YouTube. [Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
-
Polar Compounds | SIELC Technologies. [Link]
-
Science of Chromatography - Cole-Parmer. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]
- Method for purifying pyrazoles - Google P
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - - Mastelf. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]
-
Know How Separation Works with Chromatography Adsorbent. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Request PDF - ResearchGate. [Link]
-
Column Chromatography. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
Recent Developments in the Chemistry of Pyrazoles | Request PDF - ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
- Process for the purification of pyrazoles - Google P
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Navigating Tautomeric Complexity: A Technical Guide for the Characterization of Hydroxypyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the characterization of hydroxypyrazole tautomeric mixtures. As a Senior Application Scientist, I understand the nuances and challenges these fascinating molecules present. This guide is designed to provide you with not only procedural steps but also the underlying scientific rationale to empower your research and development efforts. Hydroxypyrazoles are prevalent scaffolds in medicinal chemistry, and a precise understanding of their tautomeric behavior is paramount for predicting their biological activity, reactivity, and physicochemical properties.
The Hydroxypyrazole Tautomerism Landscape
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental hurdles encountered during the characterization of hydroxypyrazole tautomers.
FAQ 1: Why do my NMR spectra show broad peaks or multiple sets of signals for a pure hydroxypyrazole sample?
Answer: This is a classic indicator of tautomerism in solution.[3] The presence of broad peaks suggests that the tautomers are interconverting at a rate that is intermediate on the NMR timescale.[4] Multiple sets of distinct signals indicate a slow exchange between tautomers, allowing for the individual observation of each form.[5]
Troubleshooting Guide:
-
Variable-Temperature NMR (VT-NMR): By lowering the temperature, you can often slow down the tautomeric exchange rate, leading to the sharpening of broad signals into distinct peaks for each tautomer.[5] Conversely, increasing the temperature might cause coalescence of separate signals into a single, averaged peak.[6] This technique is invaluable for determining the thermodynamic parameters of the tautomeric equilibrium.
-
Solvent Study: The tautomeric equilibrium is highly sensitive to the solvent environment.[1] Recording NMR spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD) can help to favor one tautomer over others, simplifying spectral interpretation.[1][7][8] For instance, polar, protic solvents often stabilize the more polar tautomers.[1]
-
2D NMR Techniques: Advanced 2D NMR experiments like HSQC, HMBC, and NOESY can be instrumental in assigning signals to specific tautomers, even in complex mixtures. These techniques provide crucial information about connectivity and spatial proximity within each tautomeric form.[9]
Diagram: Tautomeric Equilibrium of a 5-Hydroxypyrazole Derivative
Caption: The three primary tautomeric forms of hydroxypyrazoles.
FAQ 2: My single-crystal X-ray diffraction data shows only one tautomer, but my solution-state NMR suggests a mixture. Which is correct?
Answer: Both are likely correct for their respective states. The solid-state structure determined by X-ray crystallography represents the lowest energy tautomer (or a specific polymorph) in the crystalline lattice.[10][11] In solution, the molecule is subject to different energetic considerations, including solvation effects, which can lead to a dynamic equilibrium between multiple tautomers.[7][10] It is crucial not to extrapolate solid-state structures directly to solution-phase behavior without supporting experimental evidence.
Troubleshooting Guide:
-
Solid-State NMR (ssNMR): To bridge the gap between solid and solution states, solid-state NMR can be employed.[6] Techniques like ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can provide chemical shift information for the compound in its solid form, which can then be compared to both the solution NMR data and theoretical calculations.[6][9]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful predictive tool.[1][8][12] By calculating the relative energies of the different tautomers in both the gas phase (approximating the solid state) and in various solvent models, you can gain theoretical insight into the preferred tautomeric forms in different environments.[1][12][13][14] These calculations can help rationalize the experimental observations from both X-ray crystallography and solution NMR.
Diagram: Characterization Workflow for Hydroxypyrazole Tautomers
Caption: A comprehensive workflow for characterizing hydroxypyrazole tautomers.
FAQ 3: Can UV-Vis spectroscopy be used to study hydroxypyrazole tautomerism?
Answer: Yes, UV-Vis spectroscopy can be a valuable and straightforward technique for observing changes in tautomeric equilibria.[7] The different tautomers will have distinct electronic structures and, therefore, different absorption maxima (λ_max).[15]
Troubleshooting Guide:
-
Solvatochromism Study: By measuring the UV-Vis spectra in a series of solvents with varying polarities, you can observe shifts in the λ_max.[7] This phenomenon, known as solvatochromism, can provide qualitative information about the dominant tautomer in each solvent.
-
pH Titration: As the tautomeric equilibrium can be pH-dependent, performing a UV-Vis pH titration can reveal the pKa values associated with the different tautomeric forms.[16] This is particularly important for understanding the behavior of hydroxypyrazoles in biological systems.
Experimental Protocols
Protocol 1: Variable-Temperature (VT) NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the hydroxypyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) at a concentration that provides a good signal-to-noise ratio.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.
-
Data Acquisition: Record a ¹H NMR spectrum at each temperature point until you observe either the sharpening of broad signals into distinct peaks or no further significant changes in the spectrum.
-
Heating (Optional): If starting with distinct peaks at room temperature, you can gradually increase the temperature to observe signal coalescence.
-
Data Analysis: Analyze the changes in chemical shifts, line widths, and the integration of signals to determine the tautomeric ratio at each temperature and to calculate the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the hydroxypyrazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[17]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[11][17]
-
Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[11][18]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.[17] This will provide the precise atomic coordinates and allow for the unambiguous identification of the tautomeric form present in the solid state.[18][19][20]
Data Presentation
Table 1: Influence of Solvent on the Tautomeric Ratio of a Hypothetical 3-Methyl-5-hydroxypyrazole Determined by ¹H NMR
| Solvent (Dielectric Constant) | Tautomer A (OH-form) % | Tautomer B (NH-form) % | Tautomer C (CH-form) % |
| Chloroform-d (4.8) | 70 | 25 | 5 |
| Methanol-d₄ (32.7) | 40 | 50 | 10 |
| DMSO-d₆ (46.7) | 20 | 70 | 10 |
Note: The data in this table is illustrative and will vary depending on the specific hydroxypyrazole derivative.
Conclusion
The characterization of hydroxypyrazole tautomeric mixtures requires a multi-faceted approach, combining various spectroscopic and computational techniques. By understanding the principles behind each method and anticipating potential challenges, researchers can confidently and accurately elucidate the tautomeric behavior of these important molecules. This guide serves as a starting point for navigating the complexities of hydroxypyrazole characterization, and we encourage you to reach out to our technical support team for further assistance with your specific research needs.
References
- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
-
Taylor & Francis Online. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Retrieved from [Link]
-
ResearchGate. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ACS Publications. (2001). The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Retrieved from [Link]
-
Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]
-
PubMed. (2009). Tautomeric Forms Study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.3.2. UV-VIS, 1H NMR, and 13C NMR Spectra Simulation. Retrieved from [Link]
-
National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
CSIC. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]
-
ResearchGate. (2007). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]
-
Ewha Womans University. (n.d.). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles), 3-methyl-4-nitrosopyrazolones, 3-(2-hydroxyphenyl). Retrieved from [Link]
-
National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 5‐(4‐methoxyphenyl)‐3‐(4‐toluenesulfonyl). Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. Retrieved from [Link]
Sources
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- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
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- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst may be poisoned, degraded, or simply unsuitable for your specific substrate combination.
-
Solution:
-
Verify Catalyst Activity: Use a fresh batch of catalyst or a reliable standard reaction to confirm its activity.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., in mol%) to find the optimal concentration. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side product formation.
-
Re-evaluate Catalyst Choice: The choice of catalyst is highly dependent on the synthetic route. For instance, the classic Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds and hydrazines often benefits from acid catalysts like acetic acid, sulfuric acid, or hydrochloric acid.[1] For greener approaches, nano-ZnO has proven effective.[1][2][3]
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the reaction outcome.
-
Solution:
-
Temperature Screening: Some reactions require heating (reflux) to proceed at a reasonable rate, while others, particularly those involving sensitive substrates, may benefit from lower temperatures to minimize side reactions.[4]
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction. Protic solvents like ethanol are common, but aprotic dipolar solvents such as DMF or NMP have shown to be effective in certain cases.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][5] Stopping the reaction too early will result in low yield, while extended reaction times can lead to product degradation or the formation of impurities.
-
-
-
Poor Quality or Degradation of Reagents: The purity of starting materials, especially hydrazine derivatives, is critical.
-
Solution:
-
Use Fresh Hydrazine: Hydrazine and its derivatives can degrade over time. It is recommended to use a fresh bottle or purify the existing stock. Using a salt form, such as hydrazine hydrate, can sometimes improve stability.[1]
-
Ensure Purity of Substrates: Verify the purity of your 1,3-dicarbonyl compound or other starting materials, as impurities can interfere with the reaction.[1]
-
-
Issue 2: Formation of Multiple Products or Regioisomers
Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome.
Potential Causes & Solutions:
-
Lack of Regiocontrol in Cyclization: The nucleophilic attack during the cyclization step can occur at two different electrophilic sites, leading to a mixture of isomers.
-
Solution:
-
Catalyst Selection: The catalyst can play a pivotal role in directing the cyclization. For example, in the reaction of β-ketonitriles with hydrazine, acidic conditions can favor the formation of the 5-aminopyrazole regioisomer.[5] Silver catalysts, such as AgOTf, have been shown to be highly regioselective in the synthesis of 3-CF3-pyrazoles.[2]
-
Solvent Effects: The solvent can influence the transition state energies of the different cyclization pathways. Experimenting with a range of solvents from polar protic to aprotic can help in identifying conditions that favor one regioisomer over the other.[3]
-
Temperature Optimization: Reaction temperature can also affect the regioselectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my pyrazole product from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or closely related side products.
Potential Causes & Solutions:
-
Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.[5] For basic pyrazole compounds that are difficult to purify on silica gel, deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography can be effective.[6]
-
Recrystallization: Finding a suitable solvent or solvent mixture for recrystallization is key. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[6]
-
-
-
Presence of Catalyst Residues: Homogeneous catalysts can be difficult to remove from the reaction mixture.
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my pyrazole synthesis?
The selection of a catalyst depends on the specific reaction, substrates, and desired outcome (e.g., high yield, regioselectivity, green conditions). Here's a general guide:
-
Acid Catalysts (e.g., H₂SO₄, HCl, Acetic Acid): Commonly used in the Knorr synthesis for the reaction of 1,3-dicarbonyls with hydrazines.[1]
-
Metal Catalysts (e.g., Nano-ZnO, AgOTf, Cu(OTf)₂): Offer high efficiency and can provide excellent yields and regioselectivity.[1][2] Nano-ZnO is considered an environmentally friendly option.[2][3]
-
Green Catalysts (e.g., Ionic Liquids, Ammonium Chloride): Can act as both solvent and catalyst, promoting green chemistry principles.[1]
Q2: Can pyrazole synthesis be performed without a catalyst?
Yes, some pyrazole syntheses, particularly the condensation of β-ketonitriles with hydrazine, can proceed without a catalyst, often with heating.[5] However, the use of a catalyst can significantly improve the reaction rate, yield, and selectivity.
Q3: What are the advantages of using a heterogeneous catalyst for pyrazole synthesis?
Heterogeneous catalysts offer several advantages, including:
-
Easy Separation: They can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure.
-
Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable.[7]
-
Reduced Waste: They often lead to cleaner reactions with fewer byproducts.
Q4: How can I monitor the progress of my pyrazole synthesis reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Experimental Protocols & Data
Table 1: Comparative Performance of Selected Catalysts in Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | [8] |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Solvent-free | Ambient | < 1 | 95 | [2][3] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 | up to 99 | [2][8] |
| **Copper Triflate (Cu(OTf)₂) ** | α,β-Ethylenic Ketone, Hydrazine | Not Specified | Not Specified | Good | [3] | |
| Ammonium Chloride | 1,3-Dicarbonyl, Hydrazine | Water | Reflux | Varies | Good | [1] |
Protocol 1: Knorr Pyrazole Synthesis using an Acid Catalyst
This protocol describes a classic method for the synthesis of a pyrazolone.[9]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate and 1-propanol.
-
Add hydrazine hydrate to the mixture, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 100°C) with stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Green Synthesis of a Pyrazole using a Nano-ZnO Catalyst
This protocol outlines an environmentally friendly approach to pyrazole synthesis.[1]
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Nano-ZnO catalyst (e.g., 5 mol%)
Procedure:
-
In a reaction vessel, mix ethyl acetoacetate and phenylhydrazine.
-
Add the nano-ZnO catalyst to the mixture.
-
The reaction can be carried out under solvent-free conditions or in an aqueous medium.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, if the reaction was performed solvent-free, dissolve the mixture in a suitable organic solvent.
-
Remove the nano-ZnO catalyst by filtration.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Workflow
A systematic approach is key to successfully troubleshooting and optimizing your pyrazole synthesis. The following diagram illustrates a typical workflow.
Caption: A workflow for optimizing pyrazole synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Catalyst selection and optimization for 3-Amino-5-(2-furyl)pyrazole synthesis.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
Sources
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up this important heterocyclic compound. The information presented here is curated to ensure scientific integrity and practical applicability in your laboratory and manufacturing settings.
Introduction to the Synthesis and Its Challenges
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, presents several challenges during scale-up. The most common synthetic route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, often diethyl 1,3-acetonedicarboxylate.[3][4] Subsequent hydrolysis and potential decarboxylation steps add further complexity.
This guide will address common issues encountered during this process, providing troubleshooting advice and frequently asked questions to ensure a robust and scalable synthesis.
Troubleshooting Guide: From Bench to Plant
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield and Incomplete Reaction in the Cyclocondensation Step
Question: We are observing low yields and a significant amount of unreacted starting materials during the initial cyclocondensation of diethyl 1,3-acetonedicarboxylate with hydrazine hydrate. What are the potential causes and how can we optimize this step for a larger scale?
Answer:
This is a common issue when moving from a lab-scale reaction to a larger reactor. Several factors can contribute to incomplete conversion and reduced yields.
Potential Causes & Optimization Strategies:
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Poor Mass Transfer | Inadequate mixing in a large reactor can lead to localized concentration gradients, preventing the reactants from interacting effectively. | - Improve Agitation: Ensure the reactor's agitator is appropriately designed for the vessel geometry and reaction viscosity. Baffles can also improve mixing. - Controlled Addition: Add the hydrazine hydrate solution subsurface and at a controlled rate to ensure it disperses quickly and reacts uniformly. |
| Suboptimal Temperature Control | The reaction is often exothermic. Localized "hot spots" can lead to side reactions and degradation of both reactants and products.[5] | - Jacketed Reactor: Utilize a reactor with a cooling jacket to maintain a consistent internal temperature. - Slow Addition: As with mass transfer, a slower, controlled addition of the hydrazine hydrate will help manage the exotherm. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretically required, on a larger scale, some hydrazine hydrate may be lost to side reactions or decomposition.[6] | - Slight Excess of Hydrazine: Experiment with a small excess of hydrazine hydrate (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. Monitor for the formation of impurities. |
| Solvent Choice | The choice of solvent can significantly impact reactant solubility and reaction rate. | - Solvent Screening: While ethanol is common, consider co-solvents or alternative protic solvents to improve the solubility of the starting materials at scale. |
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low yield in cyclocondensation.
Issue 2: Formation of Undesired Side Products
Question: During the cyclocondensation, we are observing the formation of a significant amount of a dimeric byproduct, likely an azine. How can we minimize this side reaction?
Answer:
Azine formation is a known side reaction when working with hydrazine and carbonyl compounds.[6] It arises from the reaction of the initially formed hydrazone with another molecule of the dicarbonyl starting material.
Minimization Strategies:
-
Order of Addition: Adding the diethyl 1,3-acetonedicarboxylate to a solution of hydrazine hydrate can help to maintain an excess of the hydrazine nucleophile, favoring the desired intramolecular cyclization over the intermolecular azine formation.
-
Temperature Control: As mentioned previously, maintaining a consistent and controlled temperature is crucial. Lowering the reaction temperature may slow the rate of the desired reaction, but it can often have a more pronounced effect on suppressing side reactions.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the hydrazine. Buffering the reaction mixture may help to maintain an optimal pH for the cyclization.
Issue 3: Difficulties with Hydrolysis of the Ethyl Ester
Question: The saponification of the diethyl ester to the dicarboxylic acid is sluggish and requires harsh conditions, leading to product degradation. Are there more efficient methods for this hydrolysis on a large scale?
Answer:
Harsh hydrolysis conditions (e.g., high concentrations of NaOH and prolonged heating) can lead to decarboxylation or other degradation pathways.
Strategies for Efficient Hydrolysis:
| Method | Description | Advantages for Scale-Up | Considerations |
| Phase Transfer Catalysis | Use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the aqueous base and the organic ester, allowing for milder reaction conditions. | - Lower temperatures and shorter reaction times. - Reduced energy consumption. | - Catalyst selection and removal can add complexity and cost. |
| Enzymatic Hydrolysis | Lipases can be used to selectively hydrolyze the ester groups under very mild conditions. | - High selectivity, minimizing side reactions. - Environmentally friendly. | - Enzyme cost, stability, and activity at scale need to be evaluated. |
| Alternative Bases | Consider using bases like lithium hydroxide (LiOH), which can sometimes be more effective for hindered esters. | - May provide a better yield and purity profile. | - Cost of LiOH is higher than NaOH or KOH. |
Issue 4: Uncontrolled Decarboxylation
Question: We are experiencing inconsistent results during the final acidification and isolation, with varying degrees of decarboxylation. How can we control this step to selectively isolate the desired this compound?
Answer:
The pyrazole-3,5-dicarboxylic acid intermediate is prone to decarboxylation, especially at elevated temperatures and under certain pH conditions.[7][8]
Controlling Decarboxylation:
-
Temperature of Acidification: The acidification of the carboxylate salt is an exothermic process. Perform the acidification at a low temperature (e.g., 0-5 °C) by slowly adding the acid to the cooled solution of the pyrazole salt.
-
Choice of Acid: Use a weaker acid for the initial pH adjustment to just below 7, followed by a stronger acid to precipitate the product. This can sometimes provide better control.
-
Isolation Method: Instead of relying solely on precipitation, consider extraction into an organic solvent at a controlled pH. This can minimize the time the product is exposed to acidic aqueous conditions.
-
Drying Conditions: Dry the final product under vacuum at a low temperature to avoid thermally induced decarboxylation.
Logical Flow for Controlled Isolation:
Caption: Process flow for controlled product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions involving hydrazine hydrate? A1: Hydrazine hydrate is a toxic, corrosive, and potentially flammable substance.[5] Key safety considerations for scale-up include:
-
Engineering Controls: Use a well-ventilated area, preferably a fume hood or a closed reactor system.
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat. For larger quantities, consider a face shield and an apron.
-
Quenching: Have a plan for quenching excess hydrazine hydrate. This is typically done by slow addition to a large volume of a suitable quenching agent like sodium hypochlorite solution, with cooling.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and certain metals that can catalyze its decomposition.[5]
Q2: Can alternative starting materials to diethyl 1,3-acetonedicarboxylate be used for this synthesis? A2: Yes, other 1,3-dicarbonyl compounds can be used, which may offer advantages in terms of cost or reactivity.[9] For example, dimethyl 1,3-acetonedicarboxylate is a common alternative. The choice of starting material will depend on a thorough cost and process analysis for your specific application.
Q3: Is it possible to perform this synthesis as a one-pot reaction? A3: While multi-component reactions are attractive for their efficiency, a true one-pot synthesis for this target molecule at scale can be challenging due to the differing optimal conditions for cyclization and hydrolysis.[10] A two-step process with isolation of the intermediate ester often provides better overall control and purity.
Q4: What analytical techniques are recommended for in-process monitoring? A4: For monitoring the progress of the reaction, High-Performance Liquid Chromatography (HPLC) is the preferred method as it can quantify starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) is a useful qualitative tool for quick checks. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
References
-
ResearchGate. Large-scale synthesis of 1H-pyrazole. [Link]
-
J-STAGE. Synthesis of Pyrazole Derivatives Using 1-Benzoyl-1-phenylhydrazine. [Link]
-
Revue Roumaine de Chimie. REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Google Patents. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
-
ResearchGate. Overview of synthesis of pyrazole derivatives [a]. [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
RSC Publishing. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
- Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
-
NIH. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]
-
RSC Publishing. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]
-
NIH. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]
-
Semantic Scholar. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. [Link]
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. [Link]
-
MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
ResearchGate. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
RSC Publishing. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
preventing degradation of 5-Hydroxy-1H-pyrazole-3-carboxylic acid during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this valuable heterocyclic compound. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction to this compound: A Molecule of Significance
This compound and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their structural motif is a cornerstone in the development of a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and kinase inhibitors. The synthesis of this scaffold, however, is not without its challenges. The inherent tautomeric nature of the 5-hydroxypyrazole ring system, existing in equilibrium between the "hydroxy" and "oxo" (pyrazolone) forms, presents a unique set of stability and reactivity considerations that can lead to product degradation and the formation of impurities. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most prevalent synthetic route involves the condensation of a hydrazine source, typically hydrazine hydrate, with a β-ketoester or a related 1,3-dicarbonyl compound. A common and cost-effective starting material is diethyl oxalate, which reacts with an active methylene compound like ethyl acetate to form a key intermediate, sodium-1,4-diethoxy-1,4-dioxobut-2-en-2-olate. This intermediate is then cyclized with hydrazine.[1]
Q2: My synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate from diethyl oxalate and hydrazine hydrate is resulting in a low yield. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete formation of the initial β-dicarbonyl intermediate: The Claisen condensation to form the diethyl oxalacetate precursor requires a strong base (e.g., sodium ethoxide) and anhydrous conditions. Incomplete reaction can lead to a mixture of starting materials and the desired intermediate, ultimately lowering the yield of the final product.
-
Side reactions of hydrazine: Hydrazine can potentially react with the ester groups of the starting materials or the product, leading to the formation of hydrazides or other byproducts. Using a slight excess of the dicarbonyl component can sometimes mitigate this.
-
Suboptimal pH during cyclization: The pH of the reaction mixture during the cyclization with hydrazine is crucial. An acidic pH (around 5-6) is typically required to facilitate the condensation and ring closure.[1] Deviation from the optimal pH can hinder the reaction.
-
Product degradation during work-up: As will be discussed in the troubleshooting section, the 5-hydroxypyrazole ring can be susceptible to degradation under harsh work-up conditions (e.g., high temperatures, extreme pH).
Q3: I am observing multiple spots on my TLC plate after the synthesis. What are the potential impurities?
The formation of multiple products is a common issue. Besides unreacted starting materials, potential impurities include:
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of regioisomeric pyrazoles is possible.
-
Hydrazide byproducts: As mentioned earlier, reaction of hydrazine with the ester functionalities can lead to the formation of the corresponding hydrazides.
-
Degradation products: Decarboxylation or ring-opened products can form, especially if the reaction or work-up is performed at elevated temperatures or under strongly acidic or basic conditions.
-
Tautomers: While not technically impurities, the different tautomers of the product may have different polarities and could potentially appear as separate, albeit often equilibrating, spots on a TLC plate depending on the eluent system.
Q4: How can I purify the final this compound?
Purification of the carboxylic acid is typically achieved by precipitation and recrystallization. After the hydrolysis of the corresponding ester, the reaction mixture is cooled and acidified to a pH of 2-3 with an acid like HCl.[1] This protonates the carboxylate and causes the product to precipitate out of the aqueous solution. The crude solid can then be collected by filtration and recrystallized from a suitable solvent, such as water or an alcohol-water mixture, to obtain the pure product.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor quality of starting materials | Verify the purity of hydrazine hydrate and diethyl oxalate. Hydrazine hydrate can decompose over time. | Use freshly opened or properly stored reagents. Consider titrating the hydrazine hydrate to determine its exact concentration. |
| Inefficient Claisen condensation | Analyze the reaction mixture by TLC or 1H NMR before the addition of hydrazine to confirm the formation of the diethyl oxalacetate intermediate. | Ensure strictly anhydrous conditions for the Claisen condensation. Use a sufficiently strong base like sodium ethoxide and allow adequate reaction time. |
| Incorrect pH for cyclization | Measure the pH of the reaction mixture after the addition of hydrazine and acid. | Adjust the pH to the optimal range of 5-6 using a suitable acid (e.g., concentrated HCl) to facilitate the cyclization reaction.[1] |
| Reaction temperature too low | Monitor the reaction temperature throughout the synthesis. | The cyclization step is typically performed at an elevated temperature, for example, 65°C.[1] Ensure the reaction is maintained at the appropriate temperature for a sufficient duration. |
Problem 2: Product Degradation (Discoloration, Tar Formation)
The tautomeric equilibrium of this compound is a critical factor in its stability. The "hydroxy" tautomer is aromatic and generally more stable, while the "oxo" (pyrazolone) tautomers are less aromatic and can be more susceptible to certain degradation pathways.
Caption: Tautomeric equilibrium of 5-hydroxypyrazoles.
| Potential Degradation Pathway | Contributing Factors | Preventative Measures |
| Decarboxylation | High temperatures, presence of strong acids or bases, or metal catalysts. The carboxylic acid group can be lost as CO2. | Avoid excessive heating during reaction and work-up. Maintain a neutral or mildly acidic pH during purification. If possible, perform the final precipitation and filtration at room temperature or below. |
| Oxidation | Exposure to air (oxygen) at elevated temperatures, especially under basic conditions. The pyrazole ring, particularly the electron-rich hydroxypyrazole tautomer, can be susceptible to oxidation, leading to colored byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Minimize the exposure of the product to air, especially during purification and drying. |
| Hydrolysis of Ester (Premature) | Presence of water and strong acid or base during the synthesis of the ester intermediate. | Ensure anhydrous conditions are maintained until the hydrolysis step is intended. Use a non-aqueous work-up if possible for the ester intermediate. |
| Ring Opening | Strong basic conditions. The pyrazole ring can be cleaved under harsh alkaline conditions. | Avoid using strong bases for prolonged periods, especially at elevated temperatures. If a basic wash is necessary during work-up, use a mild base (e.g., sodium bicarbonate) and perform the extraction quickly at low temperatures. |
Problem 3: Difficulty in Product Isolation and Purification
| Issue | Potential Cause | Recommended Solution |
| Product remains in solution after acidification | Insufficient acidification or product is more soluble than anticipated. | Check the pH of the solution after acidification to ensure it is in the range of 2-3. If the product is still soluble, try concentrating the solution or adding a co-solvent in which the product is less soluble. Salting out with NaCl may also aid precipitation. |
| Oily product obtained instead of a solid | Presence of impurities that are lowering the melting point. | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, purify the crude material by column chromatography (if it's the ester) before hydrolysis. |
| Product is difficult to filter | Very fine precipitate has formed. | Allow the precipitate to digest (stand) for a longer period, sometimes overnight in the cold, to allow for crystal growth. Using a filter aid like Celite® can also be beneficial. |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound, adapted from established literature procedures.[1]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Preparation of Sodium-1,4-diethoxy-1,4-dioxobut-2-en-2-olate
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and maintained under a nitrogen atmosphere, place a solution of sodium ethoxide (19.5%, 42 mL) in ethanol.
-
Cool the flask in an ice bath.
-
A mixture of diethyl oxalate (0.1 mol, 14.61 g) and ethyl acetate (0.1 mol, 8.81 g) is added dropwise to the cooled sodium ethoxide solution over a period of 1 hour with vigorous stirring.
-
After the addition is complete, continue stirring in the ice bath for an additional 4 hours.
-
Remove the ice bath and heat the solution at 75°C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sodium salt of the product will precipitate.
-
Collect the precipitate by vacuum filtration, wash it several times with cold ethanol, and dry it under vacuum for 12 hours.
Step 2: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Dissolve the sodium-1,4-diethoxy-1,4-dioxobut-2-en-2-olate (0.07 mol, 14.7 g) in 60 mL of deionized water in a round-bottom flask.
-
Add hydrazine hydrate (80%, 0.08 mol, 5.00 g) to the solution.
-
Carefully add concentrated HCl dropwise with stirring until the pH of the solution is between 5 and 6.
-
Heat the reaction mixture at 65°C for 2 hours.
-
Cool the resulting solution in a refrigerator for 12 hours.
-
The yellow solid of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate will precipitate. Collect the solid by filtration.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (3.8 mmol, 0.6 g) in a 1M NaOH solution (15 mL).
-
Heat the solution at 100°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl until the pH is between 2 and 3. A yellow powder of this compound will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Conclusion
The synthesis of this compound, while conceptually straightforward, requires careful attention to reaction conditions to prevent degradation and maximize yield. By understanding the tautomeric nature of the molecule and the potential pitfalls of the synthesis, researchers can effectively troubleshoot and optimize their experimental procedures. This guide provides a foundation for successfully navigating the synthesis of this important heterocyclic building block. For further assistance, please consult the referenced literature.
References
-
Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. The Royal Society of Chemistry. Available at: [Link]
Sources
role of starting material purity in pyrazole synthesis outcomes
A Guide to Troubleshooting the Impact of Starting Material Purity
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the critical, yet often underestimated, role that starting material purity plays in the outcome of pyrazole synthesis. This resource is intended for researchers, chemists, and drug development professionals who encounter challenges such as low yields, difficult purifications, and unexpected side products. Here, we will explore the causality behind these issues and provide field-proven, actionable solutions.
Section 1: Frequently Asked Questions (FAQs) on Hydrazine-Related Issues
The quality of hydrazine and its derivatives is a cornerstone of successful pyrazole synthesis. Impurities can lead to a cascade of unwanted reactions, significantly impacting yield and purity.
Q1: My pyrazole synthesis is resulting in a low yield and a dark, tarry crude product. What could be the cause related to my hydrazine hydrate?
A1: This is a classic symptom of hydrazine degradation or contamination. Hydrazine is a potent reducing agent and is susceptible to decomposition, especially in the presence of air, heat, or catalytic metal oxides (like iron or copper rust)[1][2].
-
Causality: The decomposition of hydrazine produces nitrogen gas, ammonia, and water[1]. This not only reduces the available amount of your key nucleophile but the ammonia generated can engage in side reactions with 1,3-dicarbonyl compounds, leading to complex mixtures and polymerization, which manifest as tar. Furthermore, commercial hydrazine hydrate can contain organic impurities from its manufacturing process, such as ketones, amines, or hydrazones, which can interfere with the reaction[1][3][4]. The total organic carbon (TOC) in distilled hydrazine hydrate can be as high as 500-1,500 ppm without special purification[1].
-
Troubleshooting Steps:
-
Use Fresh Hydrazine: Ensure you are using a recently purchased bottle of hydrazine hydrate with a tightly sealed cap to prevent air oxidation and evaporation[1][5].
-
Inert Atmosphere: For sensitive substrates, consider degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Purification: If you suspect contamination, consider purifying the hydrazine hydrate by distillation. However, this should be done with extreme caution due to the instability of hydrazine.
-
Q2: I'm observing an unexpected byproduct with a mass corresponding to a self-condensation of my hydrazine starting material. How is this possible?
A2: You are likely observing the formation of an azine. This can happen if your 1,3-dicarbonyl compound is contaminated with a simple ketone or aldehyde, or if the hydrazine itself contains such impurities from its synthesis (e.g., via the ketazine route)[1][6].
-
Causality: Hydrazine can react with ketones or aldehydes to form hydrazones, which can then react with another molecule of hydrazine to form an azine. This side reaction consumes your starting material and complicates purification.
-
Visualizing the Problem:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 4. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 5. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
Technical Support Center: Enhancing Pyrazole Synthesis from 1,3-Dicarbonyls
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the classical and highly versatile Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] While this reaction is fundamental, achieving high yields, controlling regioselectivity, and optimizing reaction rates can present significant challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing a pyrazole synthesis by reacting a 1,3-dicarbonyl with a substituted hydrazine, but I'm observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Knorr-type pyrazole synthesis is a common issue that can stem from several factors, ranging from reactant stability to suboptimal reaction conditions.[2] Here’s a systematic approach to troubleshooting this problem:
Root Cause Analysis & Corrective Actions
1. Inadequate Reaction Conditions:
-
Causality: The cyclocondensation reaction involves a series of equilibria, including imine formation and a final dehydration step to form the aromatic pyrazole ring.[3][4] These steps are often sensitive to temperature and catalysis. Some reactions may not proceed at room temperature, especially with less reactive starting materials.[5]
-
Solution:
-
Temperature: Gradually increase the reaction temperature. For instance, if the reaction is being conducted at room temperature, try heating it to 40-60 °C.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to track the consumption of starting materials and the formation of the product.
-
Catalysis: The reaction is often catalyzed by acid.[3][4] If you are running the reaction without a catalyst, consider adding a catalytic amount of a mild acid like acetic acid or a stronger acid like p-toluenesulfonic acid (TsOH) if needed.[5][6] In some cases, a Lewis acid catalyst such as nano-ZnO or lithium perchlorate has been shown to be highly effective.[5][7]
-
2. Poor Reactivity of Starting Materials:
-
Causality: Steric hindrance on either the 1,3-dicarbonyl or the hydrazine can significantly slow down the reaction rate.[8] Electronically, electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, while bulky substituents near the carbonyl groups can hinder the initial nucleophilic attack.
-
Solution:
-
Extended Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary. Monitor the reaction for an extended period (e.g., 24-48 hours) before concluding that it has failed.
-
Alternative Energy Sources: Consider using microwave irradiation or ultrasound-assisted synthesis.[9] These techniques can significantly reduce reaction times from hours to minutes and often lead to higher yields by providing localized and efficient energy input.[10]
-
3. Degradation of Reactants or Products:
-
Causality: 1,3-dicarbonyl compounds, particularly 1,3-dialdehydes, can be unstable.[11] Similarly, some hydrazines are sensitive to air and light. The final pyrazole product might also be unstable under the reaction or workup conditions, especially if harsh acids or high temperatures are used for prolonged periods.
-
Solution:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl and hydrazine. If necessary, purify them before use.
-
Inert Atmosphere: If you suspect sensitivity to air, particularly with the hydrazine, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Milder Conditions: If product degradation is suspected, try using milder reaction conditions (lower temperature, weaker acid catalyst) for a longer duration.
-
4. Suboptimal Solvent Choice:
-
Causality: The solvent plays a crucial role in solvating the reactants and intermediates. Polar protic solvents like ethanol are commonly used, but they are not always optimal.[12] In some cases, aprotic dipolar solvents can lead to better results.[13]
-
Solution:
-
Solvent Screening: If the reaction is not proceeding as expected in a standard solvent like ethanol, consider screening other solvents. Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to be effective, sometimes leading to higher yields and better regioselectivity.[5]
-
Experimental Workflow for Troubleshooting Low Yield
Caption: A workflow for troubleshooting low yields in pyrazole synthesis.
Issue 2: Poor Regioselectivity
Question: My reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
Answer:
Controlling regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyls. The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two different carbonyl carbons.[12][13] The ratio of the resulting isomers is influenced by steric and electronic factors, as well as the reaction conditions.
Strategies for Enhancing Regioselectivity
1. Solvent Effects:
-
Causality: The choice of solvent can dramatically influence which carbonyl group is preferentially attacked. While polar protic solvents like ethanol are common, they can sometimes lead to poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in certain cases.[14] These solvents have unique properties, including being poor hydrogen bond acceptors, which can alter the transition states of the competing reaction pathways.[14]
-
Protocol:
-
Dissolve the 1,3-dicarbonyl compound in TFE or HFIP.
-
Add the substituted hydrazine dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Compare the regioisomeric ratio to that obtained in a standard solvent like ethanol.
-
2. pH Control:
-
Causality: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby affecting the relative rates of attack at the two carbonyl centers. Adding a controlled amount of acid can accelerate the dehydration steps and may favor one regioisomer over the other.[13]
-
Solution:
-
Perform the reaction in an aprotic dipolar solvent like DMAc and add a specific amount of a strong acid, such as a 10 N HCl solution.[13] This has been shown to improve both yields and regioselectivity.
-
3. Temperature Optimization:
-
Causality: The activation energies for the formation of the two regioisomers may be different. By carefully controlling the temperature, it may be possible to favor the kinetic or thermodynamic product.
-
Solution:
-
Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to see if kinetic control can favor one isomer. Conversely, running the reaction at a higher temperature might favor the more thermodynamically stable isomer.
-
4. Use of Catalysts:
-
Causality: Certain catalysts can selectively activate one carbonyl group over the other. For example, a Lewis acid might coordinate preferentially to the more sterically accessible or electronically favorable carbonyl oxygen.
-
Solution:
Comparative Data on Solvent Effects on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | ~1:1 | [13] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc (acidic) | 98:2 | [13] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | Low selectivity | [14] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | 85:15 | [14] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis proceeds through a cyclocondensation reaction.[3] The mechanism begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is typically followed by dehydration to form an enamine or imine. Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step then leads to the formation of the stable, aromatic pyrazole ring.[4][7]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Q2: Can I use alternative energy sources to speed up the reaction?
A2: Yes, both microwave irradiation and ultrasound are excellent methods for accelerating pyrazole synthesis.[9] Microwave-assisted synthesis can reduce reaction times from several hours to just a few minutes, often with improved yields and cleaner reaction profiles.[15][10][16][17] Ultrasound-assisted synthesis also offers benefits such as shorter reaction times and milder conditions.[18][19][20][21] These "green chemistry" approaches are highly valuable for high-throughput synthesis and process optimization.[10]
Q3: How do I purify the final pyrazole product?
A3: The purification method depends on the physical properties of your pyrazole and the impurities present.
-
Column Chromatography: This is the most common method for purifying pyrazoles, especially when dealing with regioisomeric mixtures or other byproducts.[5] Silica gel is typically used as the stationary phase with a solvent system like hexane/ethyl acetate.
-
Recrystallization: If your pyrazole is a solid and has good purity after the initial workup, recrystallization from a suitable solvent can be a very effective purification technique.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with a strong acid, washing away non-basic impurities, and then neutralizing to recover the pure pyrazole.[22][23]
Q4: Are there alternatives to using hydrazine, which is highly toxic?
A4: Yes, due to the toxicity of hydrazine, there is significant interest in developing alternative synthetic routes.[1] One approach is to use hydrazine surrogates. Another strategy involves different reaction pathways, such as the [3+2] cycloaddition of 1,3-dipoles (like diazo compounds or nitrile imines) with alkynes or alkenes.[6][13][24][25] However, for the direct synthesis from 1,3-dicarbonyls, hydrazine and its derivatives remain the most common reagents.[5]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. [Link]
-
Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent structural versatility has led to a vast array of derivatives exhibiting a wide spectrum of biological activities.[1] Among these, the 5-Hydroxy-1H-pyrazole-3-carboxylic acid core has emerged as a particularly promising pharmacophore. This guide provides an in-depth, comparative analysis of the biological activities of its derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings.
The this compound Scaffold: A Privileged Structure
The this compound moiety combines several key features that contribute to its pharmacological potential. The pyrazole ring itself is a bioisostere of other key five-membered heterocyclic systems and is known to engage in various biological interactions. The presence of the hydroxyl and carboxylic acid groups offers multiple points for hydrogen bonding and derivatization, allowing for the fine-tuning of physicochemical properties and target engagement. The tautomeric nature of the 5-hydroxypyrazole system further adds to its chemical diversity.
Comparative Analysis of Biological Activities
This section will explore the documented anticancer, anti-inflammatory, and antimicrobial activities of derivatives of the this compound scaffold. Where direct data for this specific core is limited, we will draw comparisons with closely related pyrazole analogues to infer potential structure-activity relationships (SAR).
Anticancer Activity: A Battle on Multiple Fronts
While extensive research has highlighted the anticancer potential of various pyrazole derivatives, specific data on a broad series of this compound derivatives remains an area of active investigation.[2][3] However, by examining related pyrazole structures, we can extrapolate key SAR insights. For instance, studies on other pyrazole-3-carboxylic acid derivatives have demonstrated that the nature of the substituents on the pyrazole ring and the amide or ester functionalities at the 3-position significantly influences their cytotoxic effects against various cancer cell lines.[4][5]
One study on pyrazoline derivatives, which share a similar core structure, identified a compound, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, as a potent anticancer agent against human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U251) cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively.[6] Another study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives found a compound that exhibited potent activity against triple-negative breast cancer cells (MDA-MB-468) with an IC50 value of 6.45 µM after 48 hours of treatment.[7][8] These findings suggest that aromatic and heteroaromatic substitutions can enhance anticancer efficacy.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 | 16.8 | [6] |
| Pyrazoline | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | U251 | 11.9 | [6] |
| Dihydropyrazole | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (48h) | 6.45 | [7][8] |
| Pyrazolo[3,4-d]pyrimidine | Derivative 17 | MCF7 | 2.89 | [2] |
| Selanyl-1H-pyrazole | Compound 54 | HepG2 | 13.85 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
-
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Anti-inflammatory Activity: Quelling the Fire
The pyrazole nucleus is a well-established anti-inflammatory pharmacophore, with celecoxib being a prominent example. Research into 5-amido-1H-pyrazole-3-carboxyl derivatives has identified potent antagonists of the P2Y14 receptor, a target involved in inflammatory processes.[8][9] One optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, exhibited a remarkable P2Y14R IC50 of 1.93 nM and effectively reduced the levels of inflammatory cytokines IL-6, IL-1β, and TNF-α in an acute peritonitis model.[8][9] This highlights the potential of derivatizing the 5-position of the pyrazole-3-carboxylic acid scaffold to achieve potent anti-inflammatory effects.
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Derivative | Target/Model | IC50/Effect | Reference |
| 5-Amido-1H-pyrazole-3-carboxylic acid | 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid | P2Y14R | 1.93 nM | [8][9] |
| 5-Amido-1H-pyrazole-3-carboxylic acid | 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid | Acute peritonitis model | Reduction of IL-6, IL-1β, TNF-α | [8][9] |
| Pyrazole-pyrazoline | Compound 14b | Carrageenan-induced paw edema | 28.6-30.9% inhibition | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[11][12]
-
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity: A Broad Spectrum of Defense
The 5-hydroxypyrazole scaffold has demonstrated significant promise in the development of novel antimicrobial agents. A study on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides revealed potent antibacterial activity, particularly against Gram-positive bacteria. The N-(1-naphthyl) derivative was highly effective against Staphylococcus aureus (ATCC 25923 and ATCC 6538) and Staphylococcus epidermidis (ATCC 12228) with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL.[2] This compound also showed significant activity against clinical isolates of methicillin-sensitive and methicillin-resistant S. aureus (MSSA and MRSA).[2]
Another study on pyrazole derivatives synthesized from 5-hydroxy-3-methyl-1H-pyrazoles also reported notable antimicrobial activity. One derivative showed excellent activity against Escherichia coli with an MIC of 0.25 µg/mL, while another was highly active against Streptococcus epidermidis with the same MIC.[13] These findings underscore the potential of 5-hydroxypyrazole-3-carboxylic acid derivatives as a source of new antibacterial and antifungal agents.
Table 3: Comparative Antimicrobial Activity of 5-Hydroxypyrazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide | N-(1-naphthyl) | S. aureus ATCC 25923 | 7.81 | [2] |
| 3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide | N-(1-naphthyl) | S. aureus ATCC 6538 | 7.81 | [2] |
| 3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide | N-(1-naphthyl) | S. epidermidis ATCC 12228 | 7.81 | [2] |
| 3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide | N-(1-naphthyl) | Clinical MRSA isolates | 1.96-7.81 | [2] |
| 5-Hydroxy-3-methyl-1H-pyrazole derivative | Compound 3 | E. coli | 0.25 | [13] |
| 5-Hydroxy-3-methyl-1H-pyrazole derivative | Compound 4 | S. epidermidis | 0.25 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Caption: Workflow for the broth microdilution method to determine MIC.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents with diverse biological activities. The available data, particularly in the antimicrobial and anti-inflammatory domains, demonstrates the potential of this chemical class. The structure-activity relationships, while still being fully elucidated, suggest that modifications at the N1, C4, and the carboxylic acid function are key to modulating potency and selectivity.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to establish more comprehensive SARs for anticancer, anti-inflammatory, and antimicrobial activities. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation drug candidates based on this versatile and privileged scaffold.
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The Evolving Landscape of 5-Hydroxypyrazoles: A Comparative Guide to Structure-Activity Relationships
For decades, the pyrazole scaffold has been a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in interacting with a wide array of biological targets.[1] This has led to the development of numerous successful drugs across various therapeutic areas, including the renowned anti-inflammatory agent celecoxib.[2][3] Within this broad class of compounds, 5-hydroxypyrazole analogs have emerged as a particularly intriguing subclass, demonstrating a diverse range of pharmacological activities, from anti-inflammatory and antimicrobial to epigenetic modulation.[4]
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-hydroxypyrazole analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical modifications and biological outcomes, providing field-proven insights for researchers, scientists, and drug development professionals. By synthesizing technical data with mechanistic understanding, this guide aims to be a valuable resource for the rational design of next-generation 5-hydroxypyrazole-based therapeutics.
The 5-Hydroxypyrazole Core: A Versatile Pharmacophore
The 5-hydroxypyrazole nucleus is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a hydroxyl group at the 5-position. This arrangement allows for multiple points of interaction with biological targets through hydrogen bonding, hydrophobic interactions, and metal chelation, contributing to its diverse pharmacological profile. The tautomeric nature of the 5-hydroxypyrazole ring, existing in equilibrium between the hydroxyl and keto forms, further expands its potential binding modes.
Our exploration of the SAR of 5-hydroxypyrazole analogs will focus on two key areas where this scaffold has shown significant promise: as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes and as epigenetic modulators through the inhibition of Lysine Specific Demethylase 1 (LSD1).
Anti-Inflammatory Activity: The Quest for Selective COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay in the management of pain and inflammation, primarily exerting their effects through the inhibition of COX enzymes.[2] The discovery of two COX isoforms, the constitutively expressed COX-1, and the inducible COX-2, opened the door for the development of selective COX-2 inhibitors like celecoxib, which aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2] Several 5-hydroxypyrazole analogs have been investigated as potent and selective COX-2 inhibitors.
Key Structural-Activity Relationship Insights for COX Inhibition
The anti-inflammatory activity of 5-hydroxypyrazole analogs is intricately linked to the nature and position of substituents on the pyrazole and appended aryl rings.
-
Substitution at N-1: The substituent at the N-1 position of the pyrazole ring plays a crucial role in determining both potency and selectivity. Aryl groups, particularly those with a sulfonamide or trifluoroacetyl moiety, have been shown to enhance COX-2 inhibitory activity. For instance, the trifluoroacetyl group in N-(4-(5-hydroxy-1-trifluoroacetyl-1H-pyrazol-3-yl)phenyl) trifluoroacetamide was found to be a key contributor to its potent anti-inflammatory effects.[4]
-
Substitution at C-3: The C-3 position is another critical point for modification. Aryl groups at this position, especially those with electron-withdrawing groups like a nitro group, can significantly influence activity. The compound 3-(4-nitrophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol demonstrated notable anti-inflammatory and antimicrobial properties.[4]
-
Substitution at C-4: While less explored for direct COX inhibition, modifications at the C-4 position can modulate the overall physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Performance of 5-Hydroxypyrazole Analogs as Anti-inflammatory Agents
The following table summarizes the anti-inflammatory activity of representative 5-hydroxypyrazole analogs in comparison to the standard NSAID, celecoxib.
| Compound ID | N-1 Substituent | C-3 Substituent | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| 4b | Trifluoroacetyl | 4-(Trifluoroacetamido)phenyl | High | [4] |
| 5b | 4-Methoxyphenyl | 4-Nitrophenyl | High | [4] |
| 7b | Methyl | 4-(Trifluoroacetamido)phenyl | High | [4] |
| Celecoxib | 4-Sulfamoylphenyl | 4-Methylphenyl | High | [3] |
Note: "High" indicates significant anti-inflammatory activity as reported in the cited literature. Specific quantitative data was not uniformly available for all compounds in the initial sources.
The data suggests that 5-hydroxypyrazole analogs with appropriate substitutions can exhibit anti-inflammatory efficacy comparable to established drugs like celecoxib. The key to unlocking their full potential lies in the strategic manipulation of substituents to optimize both potency and selectivity for COX-2.
Epigenetic Modulation: Targeting Lysine Specific Demethylase 1 (LSD1)
Beyond inflammation, 5-hydroxypyrazole derivatives have emerged as promising inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 plays a crucial role in regulating gene expression by demethylating histone and non-histone proteins. Its overexpression in several cancers has made it an attractive target for therapeutic intervention.
Key Structural-Activity Relationship Insights for LSD1 Inhibition
The development of 5-hydroxypyrazole-based LSD1 inhibitors has been guided by rational drug design, leading to a clear understanding of the SAR.
-
The 5-Hydroxypyrazole Core: The 5-hydroxypyrazole scaffold itself is a key pharmacophore, likely interacting with the FAD cofactor in the active site of LSD1.
-
Substitution at N-1: Aromatic and heteroaromatic substituents at the N-1 position are crucial for potent inhibition. Optimization of this substituent has led to compounds with nanomolar affinity.
-
Linker and Terminal Group: A linker, often an amide, connects the N-1 substituent to a terminal group. The nature and length of this linker, as well as the chemical properties of the terminal group, significantly impact binding affinity and cellular activity.
Comparative Performance of 5-Hydroxypyrazole Analogs as LSD1 Inhibitors
The following table presents the inhibitory activity of a series of 5-hydroxypyrazole analogs against LSD1, highlighting the impact of structural modifications on potency.
| Compound ID | N-1 Substituent | Linker | Terminal Group | LSD1 IC50 (µM) | LSD1 Kd (nM) | Reference |
| 7 | Phenyl | Amide | 4-Piperidinyl | 0.23 | - | [5] |
| Optimized Analog | Substituted Aryl | Amide | Various | - | <10 | [5] |
Note: The "Optimized Analog" represents a compound from the same study where rational design led to significantly improved binding affinity.
These findings underscore the potential of the 5-hydroxypyrazole scaffold as a platform for developing highly potent and reversible inhibitors of LSD1. Further optimization of these analogs could lead to novel epigenetic therapies for cancer.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of 5-hydroxypyrazole analogs and the key biological assays used to evaluate their activity.
General Synthesis of 5-Hydroxypyrazole Derivatives
A common synthetic route to 5-hydroxypyrazole derivatives involves the cyclocondensation of a β-ketoester with a substituted hydrazine.
Step 1: Synthesis of the β-ketoester
-
The appropriate β-ketoester can be synthesized through various methods, such as the Claisen condensation of an ester and a ketone.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the β-ketoester (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 5-hydroxypyrazole analog.
Caption: General workflow for the synthesis of 5-hydroxypyrazole analogs.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Add the test compound at various concentrations to the enzyme solutions and incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The reaction produces prostaglandin G2 (PGG2), which is then converted to prostaglandin H2 (PGH2).
-
The peroxidase activity of the COX enzyme is measured using a chromogenic substrate that changes color upon oxidation during the reduction of PGG2 to PGH2.
-
Measure the absorbance of the colored product using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model used to evaluate the in vivo anti-inflammatory activity of compounds.[2][6]
-
Administer the test compound orally or intraperitoneally to a group of rodents (e.g., rats or mice).
-
After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.
-
Measure the volume of the paw at regular intervals using a plethysmometer.
-
A control group of animals receives the vehicle (the solvent used to dissolve the test compound) instead of the test compound.
-
Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated group to the control group.
In Vitro LSD1 Inhibition Assay (SPR-Based)
Surface Plasmon Resonance (SPR) is a powerful technique for studying the binding kinetics of inhibitors to their target enzymes.[5]
-
Immobilize recombinant human LSD1 protein onto an SPR sensor chip.
-
Flow a solution of the 5-hydroxypyrazole analog over the sensor surface at various concentrations.
-
The binding of the inhibitor to the immobilized LSD1 causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.
-
Measure the association and dissociation rates of the inhibitor.
-
Calculate the equilibrium dissociation constant (Kd), which is a measure of the binding affinity of the inhibitor for the enzyme.
Future Perspectives and Conclusion
The 5-hydroxypyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective inhibitors of COX-2 and LSD1.
For anti-inflammatory drug development, future efforts should focus on fine-tuning the substituents to maximize COX-2 selectivity while maintaining or improving potency. This will be crucial for developing safer NSAIDs with reduced side effects.
In the realm of epigenetic modulation, the development of 5-hydroxypyrazole-based LSD1 inhibitors is still in its early stages. Further exploration of the chemical space around this scaffold, guided by the SAR principles outlined here, could lead to the discovery of novel anticancer drugs with unique mechanisms of action.
References
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
- Sarika, S., & Nirmala, K. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
- Novinec, M., Vah, L., Mlinarič, T., Grošelj, U., Klemenčič, M., Podlipnik, Č., Štefane, B., Wagger, J., & Svete, J. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786.
- Bekhit, A. A., Abdel-Rahman, H. M., & Guemei, A. A. (2006). Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Archiv der Pharmazie, 339(2), 81–87.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., Maiques-Diaz, A., McGonagle, A. E., Small, H. F., Somervaille, T. C. P., & Ogilvie, D. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(14), 3190–3195.
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BIAcore. (1999). Surface plasmon resonance. BIAcore. Retrieved from [Link]
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A Researcher's Comparative Guide to Validating the Anti-Inflammatory Effects of Pyrazole Carboxylic Acids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory properties of novel pyrazole carboxylic acid derivatives. We will move beyond simple screening to build a robust, data-driven comparison against established non-steroidal anti-inflammatory drugs (NSAIDs), grounding our experimental choices in mechanistic understanding.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of several successful anti-inflammatory drugs.[1][2][3] Its value lies in its structural versatility, allowing for the development of compounds that can selectively target key enzymes in the inflammatory cascade. This guide will detail a logical, multi-step validation process, from initial in vitro mechanistic assays to conclusive in vivo efficacy models.
The Scientific Rationale: Targeting the Prostaglandin Pathway
Inflammation, at its core, is a protective biological response. However, its dysregulation leads to chronic diseases. A key pathway mediating inflammation is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[4] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[4]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation, that produces prostaglandins mediating pain, swelling, and fever.[4][5]
Many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[6] The development of selective COX-2 inhibitors, such as Celecoxib—a diaryl-substituted pyrazole—was a major advance, offering potent anti-inflammatory effects with a potentially improved safety profile.[4][5][6][7] Therefore, a primary goal when validating a new pyrazole carboxylic acid is to determine its activity and selectivity against the COX isoforms.
Below is a diagram illustrating the central role of COX enzymes in the inflammatory pathway, which is the primary target for the compounds under investigation.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Part 1: In Vitro Validation - Mechanistic & Cellular Assays
The initial phase of validation focuses on quantifying the direct interaction of the test compound with its molecular target and observing its effects in a controlled cellular environment.
Comparative Compound Selection
To ensure a robust and meaningful comparison, the experimental design must include appropriate controls and reference standards.
| Compound Type | Example | Rationale |
| Test Compound | Novel Pyrazole Carboxylic Acid (PCA-1) | The investigational drug whose efficacy is being determined. |
| Positive Control | Celecoxib | A well-characterized, selective COX-2 inhibitor containing a pyrazole ring.[5][7] Provides a benchmark for potency and selectivity. |
| Non-Selective Control | Ibuprofen / Indomethacin | A traditional, non-selective NSAID to compare the selectivity profile. |
| Vehicle Control | DMSO (or appropriate solvent) | Ensures that the observed effects are due to the compound and not the solvent used for delivery. |
Direct Enzyme Inhibition: COX-1/COX-2 Assays
The most critical first step is to determine the compound's inhibitory activity and selectivity for COX-1 and COX-2. This is foundational to understanding its potential efficacy and side-effect profile.
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol provides a rapid, reliable method for determining the IC50 (half-maximal inhibitory concentration) for each COX isoenzyme.
-
Preparation of Reagents: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).
-
Compound Dilution: Prepare a serial dilution of the test compound (PCA-1), Celecoxib, and Ibuprofen in assay buffer. A typical starting concentration range is 0.01 µM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the following to appropriate wells:
-
150 µL of Assay Buffer (Blank)
-
10 µL of Vehicle (100% initial activity control)
-
10 µL of each inhibitor dilution
-
-
Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme to all wells except the blank.
-
Incubation: Gently mix and incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Reaction Development: Incubate for an additional 10 minutes at 37°C. Add 50 µL of the colorimetric substrate solution and incubate for 5 minutes.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590-620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Plot the percent inhibition versus the log concentration and use non-linear regression to determine the IC50 value. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Expected Data Outcome:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| PCA-1 (Hypothetical) | 15.2 | 0.18 | 84.4 |
| Celecoxib | 3.0 | 0.22 | 13.6[8] |
| Ibuprofen | 5.0 | 10.0 | 0.5 |
A high SI value for PCA-1 would be a strong indicator of selective COX-2 inhibition, a desirable characteristic.[6]
Cellular Anti-Inflammatory Activity: Macrophage Model
To confirm that the enzymatic inhibition translates to a functional effect in an immune cell context, we use a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages are key players in the inflammatory response, and LPS (a component of Gram-negative bacteria) is a potent activator, inducing the production of inflammatory mediators, including prostaglandins and cytokines.[9][10][11]
Experimental Protocol: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in complete RPMI 1640 medium until they reach 80% confluency.[10][12]
-
Cell Seeding: Seed the cells into a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[12]
-
Pre-treatment: Pre-treat the cells for 1 hour with various concentrations of PCA-1, Celecoxib, or vehicle.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[12]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12][13]
-
Supernatant Collection: Carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandin E2 (PGE2) in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize the cytokine/PGE2 levels to the LPS-only control and plot the dose-dependent inhibition for each compound.
A significant, dose-dependent reduction in PGE2, TNF-α, and IL-6 levels by PCA-1 would validate its anti-inflammatory effect at a cellular level.[12]
Part 2: In Vivo Validation - Efficacy in an Acute Inflammation Model
After establishing in vitro activity, the next crucial step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[14][15][16][17]
The overall validation workflow, from in vitro screening to in vivo testing, is depicted below.
Caption: High-level experimental validation workflow.
Carrageenan-Induced Paw Edema in Rodents
Injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[16][17]
Experimental Protocol: Paw Edema Model
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group 2: PCA-1 (e.g., 10 mg/kg, orally)
-
Group 3: PCA-1 (e.g., 20 mg/kg, orally)
-
Group 4: Celecoxib (e.g., 10 mg/kg, orally)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test compounds and controls orally (p.o.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal.[14][15]
-
Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18] The peak edema is typically observed around 3-5 hours.[17][18]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Expected Data Outcome (at 3 hours post-carrageenan):
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| PCA-1 | 10 | 0.42 ± 0.04 | 50.6% |
| PCA-1 | 20 | 0.25 ± 0.03 | 70.5% |
| Celecoxib | 10 | 0.38 ± 0.04 | 55.3% |
A statistically significant, dose-dependent reduction in paw edema by PCA-1, comparable or superior to Celecoxib, provides strong evidence of its in vivo anti-inflammatory efficacy.[8][19]
Conclusion and Forward Look
This guide outlines a systematic and comparative approach to validating the anti-inflammatory effects of novel pyrazole carboxylic acids. By integrating direct enzyme inhibition assays, cell-based functional screens, and a robust in vivo model, researchers can build a compelling data package. Positive results from this validation cascade—specifically, high COX-2 selectivity and potent inhibition of paw edema—would justify advancing the compound to more complex models of chronic inflammation (e.g., adjuvant-induced arthritis) and comprehensive safety and toxicology studies.
References
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Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
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Celecoxib - Wikipedia. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available at: [Link]
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Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available at: [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations . Available at: [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts . Available at: [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments . Available at: [Link]
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Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed. Available at: [Link]
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Macrophage Inflammatory Assay - PMC - NIH. Available at: [Link]
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available at: [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review . Available at: [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. Available at: [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. Available at: [Link]
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(PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - ResearchGate. Available at: [Link]
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A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. Available at: [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. Available at: [Link]
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Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies . Available at: [Link]
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Pyrazole as an anti-inflammatory scaffold | International journal of health sciences . Available at: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - MDPI. Available at: [Link]
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Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC - NIH. Available at: [Link]
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Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC - NIH. Available at: [Link]
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A Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic Acid and its Role as a Privileged Scaffold in Drug Design
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are foundational to the development of a vast majority of therapeutic agents.[1][2] Their structural diversity and ability to engage in various biological interactions make them indispensable tools for medicinal chemists.[2] Certain heterocyclic motifs, often referred to as "privileged structures," demonstrate a remarkable capacity to bind with high affinity to a wide range of biological targets.[3] This versatility is often attributed to their rigid, three-dimensional architectures that present key pharmacophoric elements—such as hydrogen bond donors and acceptors, and aromatic or hydrophobic regions—in well-defined spatial arrangements.[3]
Among the myriad of heterocyclic systems, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a particularly successful scaffold in medicinal chemistry.[4] This is evidenced by its presence in numerous FDA-approved drugs.[5] This guide will provide an in-depth technical comparison of the 5-hydroxy-1H-pyrazole-3-carboxylic acid scaffold against other common heterocyclic cores used in drug design. We will explore its physicochemical properties, biological activities, and strategic applications, supported by experimental data and detailed protocols.
The this compound Scaffold: A Multifunctional Pharmacophore
The this compound scaffold presents a unique combination of functional groups that contribute to its versatility as a pharmacophore. The pyrazole ring itself is metabolically stable and offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[4] The hydroxyl and carboxylic acid moieties introduce key hydrogen bonding capabilities and the potential for ionic interactions, which are often crucial for high-affinity binding to biological targets.
Physicochemical Properties and their Implications in Drug Design
The carboxylic acid group is expected to have a pKa in the range of 4-5, rendering it ionized at physiological pH.[6] This can enhance solubility but may decrease membrane permeability. The hydroxyl group on the pyrazole ring is weakly acidic, and its pKa will be influenced by the electronic nature of the rest of the molecule. The overall lipophilicity of the scaffold is relatively low, which can be advantageous for achieving a favorable ADME profile by avoiding excessive protein binding and rapid metabolic clearance.[7]
Comparative Analysis with Other Heterocyclic Scaffolds
The this compound scaffold is often employed as a bioisostere for other acidic functional groups or as a core scaffold in its own right. Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[3]
Below is a comparison of the this compound scaffold with other common acidic heterocyclic scaffolds:
| Heterocyclic Scaffold | Representative Structure | Key Physicochemical Properties | Common Therapeutic Applications |
| This compound | ![]() | pKa (carboxylic acid) ~4-5. The hydroxyl group provides an additional H-bond donor/acceptor. Generally more polar. | Kinase inhibitors, anti-inflammatory, antibacterial.[8][9] |
| Tetrazole | ![]() | pKa ~4.5-5.1. More lipophilic than the corresponding carboxylic acid. Metabolically stable.[6][10] | Angiotensin II receptor blockers, various enzyme inhibitors.[6] |
| 3-Hydroxyisoxazole | ![]() | pKa ~4-5. Planar, aromatic system.[11] | Agonists/antagonists of neurotransmitter receptors.[11] |
| 1,2,4-Oxadiazole-5(4H)-one | ![]() | pKa ~6-7. More lipophilic than tetrazoles.[11] | Angiotensin II receptor blockers.[11] |
| 1,2,4-Triazole-3-carboxylic acid | ![]() | The triazole ring is a versatile scaffold with a range of biological activities.[12][13] | Antifungal, anticancer, antiviral.[12] |
Note: The images for the structures are placeholders and would be replaced with actual chemical structures in a final document.
Performance in Kinase Inhibition: A Case Study
The pyrazole scaffold is a well-established core in the design of kinase inhibitors.[4] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[14] The this compound scaffold can be strategically employed to target the ATP-binding site of kinases. The pyrazole ring can form key hydrogen bonds with the hinge region of the kinase, while the carboxylic acid and hydroxyl groups can interact with other residues in the active site to enhance binding affinity and selectivity.
Experimental Protocols
Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
This protocol describes a one-pot synthesis of a derivative of the target scaffold.[15]
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a 1:1 mixture of toluene and DCM.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the pure product, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.[16][17][18]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a microplate, add the kinase and its substrate to each well.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell viability.[14]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.
Visualizations
Caption: A simplified workflow for kinase inhibitor drug discovery.
Caption: Bioisosteric replacement strategies for the carboxylic acid group.
Conclusion
The this compound scaffold is a valuable and versatile building block in modern drug discovery. Its unique combination of a stable heterocyclic core and key hydrogen-bonding functionalities makes it a privileged structure for targeting a variety of biological molecules, particularly kinases. While direct comparative data with other heterocyclic scaffolds is often context-dependent on the specific biological target, the pyrazole scaffold consistently demonstrates its utility in generating potent and selective drug candidates. The strategic application of this scaffold, guided by a thorough understanding of its physicochemical properties and structure-activity relationships, will undoubtedly continue to yield novel and effective therapeutic agents.
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comparative analysis of pyrazole and isoxazole carboxylic acids in synthesis
An In-Depth Comparative Guide to Pyrazole and Isoxazole Carboxylic Acids in Modern Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a decision that dictates not only the synthetic strategy but also the ultimate biological and physicochemical properties of the target molecule. Among the five-membered heterocycles, pyrazoles and isoxazoles, particularly their carboxylic acid derivatives, stand out as foundational building blocks.[1][2][3][4][5] This guide provides an in-depth comparative analysis of these two scaffolds, moving beyond a simple recitation of facts to explore the causal relationships between their structure, reactivity, and application. Our focus is to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Part 1: Structural and Physicochemical Foundations
The fundamental difference between a pyrazole and an isoxazole lies in the heteroatoms comprising the ring: two adjacent nitrogen atoms for pyrazole and an adjacent nitrogen-oxygen pair for isoxazole. This seemingly subtle distinction creates a cascade of effects, influencing electron distribution, aromaticity, and, critically, the properties of an attached carboxylic acid group.
The pyrazole ring, with its two nitrogen atoms, is considered a π-excessive system. One nitrogen atom (N1) typically bears a proton and acts as a π-donor, while the other (N2) is pyridine-like and acts as a π-acceptor. This dynamic makes the pyrazole ring a robust aromatic system that is generally resistant to oxidation and reduction.[6] Conversely, the isoxazole ring is π-deficient due to the high electronegativity of the oxygen atom. This influences the ring's stability and the acidity of its substituents.
A crucial parameter for a carboxylic acid is its acid dissociation constant (pKa). The electronic nature of the attached heterocycle directly modulates this value, which in turn affects its reactivity in nucleophilic substitution reactions like esterification and amidation.
| Property | Pyrazole-4-carboxylic Acid | Isoxazole-4-carboxylic Acid | Causality and Implication |
| Structure | Pyrazole's N-H provides a hydrogen bond donor site, a key feature for receptor interactions that is absent in isoxazole.[7] | ||
| Electronic Nature | π-excessive | π-deficient | The more electron-withdrawing nature of the isoxazole ring generally leads to a more acidic carboxylic acid compared to its pyrazole counterpart. |
| Acidity (pKa) | ~2-3 (for pyrazole-3- and -5-carboxylic acids)[8][9] | Generally lower (more acidic) than corresponding pyrazoles | A lower pKa indicates a more reactive carboxylate anion but can also influence the conditions required for activating the carboxylic acid for coupling reactions. |
| Metabolic Stability | N-H site is susceptible to metabolic N-alkylation or N-glucosidation. | Generally considered more metabolically stable due to the absence of the labile N-H proton. | The choice of scaffold can be critical for tuning the pharmacokinetic profile of a drug candidate. |
Note: pKa values are approximate and can vary significantly based on substitution patterns and the specific isomer.[8][9][10]
Part 2: A Comparative Look at Synthesis
The construction of the core heterocyclic ring is the first major hurdle in any synthetic campaign. For both pyrazoles and isoxazoles, the [3+2] cycloaddition is the most powerful and versatile strategy.[11][12][13]
The [3+2] Cycloaddition: A Unifying Strategy
This reaction class involves the combination of a three-atom component with a two-atom component to form the five-membered ring. However, the specific reactants and resulting challenges differ significantly between the two scaffolds.
Caption: Core [3+2] cycloaddition strategies for pyrazole and isoxazole synthesis.
Synthesis of Pyrazole Carboxylic Acids: The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, remains a workhorse method.[12] Modern variations often employ aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates, which can offer improved regioselectivity.[14] A significant advantage is the wide availability of both hydrazine and dicarbonyl starting materials. However, when using unsymmetrical dicarbonyls and substituted hydrazines, controlling the regioselectivity of the condensation can be a major challenge, often leading to mixtures of isomers.[14][15]
Synthesis of Isoxazole Carboxylic Acids: The most prevalent method for isoxazole construction is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an alkyne.[11][16][17] This method is highly efficient and modular, allowing for diverse substitutions. The primary challenge in this synthesis is also regioselectivity, which is heavily dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[16]
| Synthetic Route | Scaffold | Key Reactants | Advantages | Disadvantages |
| Knorr Condensation | Pyrazole | 1,3-Diketone, Hydrazine | Readily available starting materials, robust reaction.[12] | Potential for poor regioselectivity with unsymmetrical substrates. |
| Oxidative Cycloaddition | Pyrazole | Hydrazine, Propiolate | Good functional group tolerance, potential for high regioselectivity.[14] | May require metal catalysts (e.g., copper). |
| 1,3-Dipolar Cycloaddition | Isoxazole | Alkyne, Nitrile Oxide | Highly versatile and modular, mild reaction conditions.[11][16][17] | Regioselectivity can be difficult to control; nitrile oxides are generated in situ. |
| Enamine [3+2] Cycloaddition | Isoxazole | Aldehyde, N-hydroximidoyl chloride | Metal-free, high yields, good regioselectivity for 3,4-disubstituted isoxazoles.[18] | Requires oxidation of the initial cycloadduct. |
Experimental Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is a representative example of pyrazole synthesis via condensation.
Causality: The reaction proceeds by initial condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Acetic acid serves as a catalyst for the condensation and dehydration steps.
Methodology:
-
To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.1 eq).
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
The product can be further purified by recrystallization from ethanol if necessary.
Part 3: Comparative Reactivity in Key Transformations
The carboxylic acid group is a synthetic linchpin, most commonly employed in the formation of amides and esters. The underlying electronic nature of the pyrazole versus the isoxazole ring directly influences the ease and efficiency of these critical transformations.
Amide Bond Formation: The Gateway to Bioactivity
Amide coupling is arguably the most important reaction for these scaffolds in drug discovery. The standard protocol involves activating the carboxylic acid with a coupling reagent, which converts the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine.
Caption: Generalized workflow for amide coupling of heterocyclic carboxylic acids.
Comparative Insights:
-
Activation Step: Isoxazole carboxylic acids, being generally more acidic, can sometimes be more challenging to activate with certain coupling reagents compared to their pyrazole counterparts. The corresponding carboxylate is more stable and less nucleophilic. However, this difference is often subtle and can be overcome by appropriate choice of coupling reagent and conditions.
-
Side Reactions: The N-H proton of the pyrazole ring is nucleophilic and can potentially compete with the desired amine in the coupling reaction, especially with highly reactive activated esters or if the N-H is deprotonated by the base used in the reaction. This is not a concern for isoxazoles. Protecting the pyrazole N-H group (e.g., as a BOC or SEM derivative) is a common strategy to circumvent this, adding steps to the overall synthesis.
Experimental Protocol 2: Comparative Amide Coupling
This protocol provides a side-by-side comparison for coupling an amine to both a pyrazole and an isoxazole carboxylic acid.
Causality: EDC (a carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[19][20] This intermediate is then readily attacked by the amine to form the amide bond, releasing an easily removable urea byproduct. A base like DIPEA is used to neutralize any amine salts and to facilitate the reaction.
Methodology:
-
Reaction Setup (Perform two separate reactions):
-
Flask A (Pyrazole): To a solution of 5-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF (0.1 M), add benzylamine (1.1 eq) and DIPEA (1.5 eq).
-
Flask B (Isoxazole): To a solution of 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in DMF (0.1 M), add benzylamine (1.1 eq) and DIPEA (1.5 eq).
-
-
Stir both solutions at room temperature for 5 minutes.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to each flask.
-
Stir the reactions at room temperature and monitor by TLC (typically 2-12 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Observations: While both reactions should proceed efficiently, the pyrazole reaction may show slightly faster kinetics due to the potentially higher nucleophilicity of its carboxylate. However, yields are typically comparable under these robust conditions.
Part 4: Applications and Strategic Choices in Drug Design
The choice between a pyrazole and an isoxazole scaffold is often dictated by the specific requirements of the biological target and the desired ADME (absorption, distribution, metabolism, and excretion) properties.
| Drug / Candidate | Scaffold Moiety | Therapeutic Application | Rationale for Scaffold Choice |
| Celecoxib | Pyrazole | COX-2 Inhibitor (Anti-inflammatory)[4] | The pyrazole core provides the necessary geometry to fit into the COX-2 active site. The two nitrogens are key for binding interactions. |
| Valdecoxib | Isoxazole | COX-2 Inhibitor (Anti-inflammatory)[3] | The isoxazole acts as a bioisostere for other aromatic rings, offering a different vector for substituents and improved metabolic stability compared to some alternatives. |
| Crizotinib | Pyrazole | ALK/ROS1 Inhibitor (Anti-cancer)[4] | The pyrazole ring and its substituents are optimized for potent and selective kinase inhibition. |
| Leflunomide | Isoxazole | DMARD (Anti-inflammatory)[3] | The isoxazole ring is a key pharmacophore that is metabolically opened in vivo to reveal the active metabolite. |
The pyrazole's N-H group is a critical feature. It can act as a hydrogen bond donor, which can be essential for anchoring a ligand into a protein's active site.[7] However, this same group can be a liability, representing a site for metabolism or leading to off-target interactions. The isoxazole, lacking this feature, can offer a more metabolically robust and sometimes more "neutral" scaffold, while the ring oxygen can still participate in hydrogen bonding as an acceptor.
Conclusion
The synthetic chemist's toolkit is enriched by the distinct yet related properties of pyrazole and isoxazole carboxylic acids. Neither scaffold is universally superior; rather, they offer a complementary set of features.
-
Choose Pyrazole Carboxylic Acids when:
-
An N-H hydrogen bond donor is required for biological activity.
-
The synthetic route from readily available 1,3-dicarbonyls is advantageous.
-
Potential N-H reactivity or metabolism can be managed (e.g., through substitution at N1).
-
-
Choose Isoxazole Carboxylic Acids when:
-
Metabolic stability is a primary concern.
-
A hydrogen bond donating group at that position is undesirable.
-
The modularity of the nitrile oxide-alkyne cycloaddition is best suited for the synthetic plan.
-
Ultimately, a deep understanding of the fundamental chemistry of these heterocycles—from their synthesis to their subtle differences in reactivity—is what empowers the medicinal chemist to design and execute syntheses that lead to the next generation of therapeutics.
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The Rise of Pyrazoles: A Comparative Guide to Evaluating 5-Hydroxypyrazole-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged" structure, a testament to its remarkable versatility in engaging a wide array of biological targets.[1] This has led to its incorporation into numerous approved drugs and clinical candidates, spanning therapeutic areas from oncology to inflammatory diseases.[1][2] Among the diverse pyrazole derivatives, 5-hydroxypyrazoles have emerged as a particularly promising class of reversible enzyme inhibitors.[3] This guide provides an in-depth, technical comparison of 5-hydroxypyrazole-based inhibitors, with a focus on their efficacy against Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[3][4] We will delve into the mechanistic underpinnings of their action, compare their performance against established inhibitors, and provide detailed, field-proven protocols for their evaluation.
The Significance of Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5][6] This demethylation activity can lead to either gene repression or activation, depending on the cellular context and the specific histone residue.[7] The overexpression of LSD1 has been linked to a variety of cancers, where it contributes to tumor progression by silencing tumor suppressor genes and promoting cell proliferation and migration.[4][6] Consequently, the development of potent and selective LSD1 inhibitors has become a major focus in oncology drug discovery.[6]
5-Hydroxypyrazoles as Reversible LSD1 Inhibitors: A Mechanistic Overview
Unlike the more common irreversible LSD1 inhibitors that form a covalent bond with the FAD cofactor, 5-hydroxypyrazole derivatives act as reversible inhibitors.[3] This mode of action offers potential advantages in terms of safety and off-target effects. The 5-hydroxy group is crucial for their inhibitory activity, likely participating in key interactions within the enzyme's active site. Rational drug design has led to the development of 5-hydroxypyrazole compounds with high affinity for LSD1, demonstrating Kd values in the low nanomolar range.[3]
Comparative Efficacy: 5-Hydroxypyrazoles vs. Alternative LSD1 Inhibitors
To objectively assess the efficacy of 5-hydroxypyrazole-based inhibitors, it is essential to compare them against a panel of well-characterized LSD1 inhibitors with different mechanisms of action. This includes both irreversible inhibitors like tranylcypromine and its derivatives (e.g., ORY-1001, GSK-2879552) and other classes of reversible inhibitors.[8][9]
| Inhibitor Class | Compound Example | Mechanism of Action | Target | IC50 (LSD1) | Selectivity vs. MAO-A/B | Key Characteristics |
| 5-Hydroxypyrazole | Compound 11p [3] | Reversible | LSD1 | 0.23 µM (initial hit) | High (expected) | Moderate oral bioavailability in mice, potential for in vivo studies.[3] |
| Irreversible (Covalent) | Tranylcypromine [8][10] | Irreversible | LSD1, MAO-A, MAO-B | < 2 µM | Low | Clinically used antidepressant with off-target LSD1 activity.[10] |
| Irreversible (Covalent) | ORY-1001 [9] | Irreversible | LSD1 | Sub-nanomolar | High | In clinical trials for acute myeloid leukemia and small cell lung cancer.[6][9] |
| Irreversible (Covalent) | GSK-2879552 [10][11] | Irreversible | LSD1 | 16 nM | >1000-fold vs. MAO-A/B | Potent and selective; in clinical trials.[10][11] |
Table 1: In Vitro Efficacy Comparison of LSD1 Inhibitors. This table summarizes the key characteristics and in vitro potency of a representative 5-hydroxypyrazole inhibitor compared to established irreversible inhibitors of LSD1.
The Experimental Gauntlet: A Workflow for Evaluating Inhibitor Efficacy
A rigorous and multi-faceted experimental approach is crucial for a comprehensive evaluation of any new enzyme inhibitor. The following workflow outlines the key stages, from initial biochemical characterization to cellular target engagement, providing a self-validating system to ensure data integrity.
Figure 1: Experimental Workflow for Inhibitor Evaluation. A comprehensive workflow for characterizing enzyme inhibitors, from initial biochemical screening to in vivo validation.
Causality Behind Experimental Choices: Selecting the Right Assay
The choice of experimental assay is not arbitrary; it is dictated by the specific question being addressed at each stage of the evaluation process.
-
Biochemical IC50 Assays: These are the workhorse of initial screening, providing a rapid and cost-effective way to determine the potency of an inhibitor against a purified enzyme.[12] Fluorometric or coupled-enzyme assays are often preferred for their high-throughput capabilities.[13] However, these assays do not provide information on the mechanism of inhibition or the kinetics of binding.
-
Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique that provides real-time, label-free analysis of biomolecular interactions.[14] It is invaluable for confirming direct binding of the inhibitor to the target enzyme and for determining the association (kon) and dissociation (koff) rate constants, which together define the binding affinity (KD).[15] Understanding the kinetics of binding is crucial, as a slow off-rate can lead to prolonged target engagement and a more durable pharmacological effect.
-
Cellular Target Engagement Assays: While biochemical and biophysical assays are essential, they are performed in artificial systems. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are critical for confirming that the inhibitor can reach and bind to its target within the complex environment of a living cell. This provides a crucial link between biochemical potency and cellular activity.
-
Downstream Pathway Analysis: To understand the functional consequences of target inhibition, it is necessary to examine the downstream signaling pathways. For LSD1, this involves assessing changes in the phosphorylation status of key proteins in the TGF-β, mTOR, and PI3K/AKT pathways using techniques like Western blotting and qPCR.[2][3]
LSD1-Regulated Signaling Pathways
Inhibition of LSD1 can have profound effects on multiple signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.
TGF-β Signaling Pathway
LSD1 can act as a corepressor in the TGF-β signaling pathway.[7] By inhibiting LSD1, the expression of certain TGF-β target genes can be derepressed, potentially leading to anti-proliferative effects.
Figure 2: Simplified TGF-β Signaling Pathway and LSD1 Intervention. LSD1 can repress the expression of TGF-β target genes. Inhibition of LSD1 by 5-hydroxypyrazoles can alleviate this repression.
PI3K/AKT/mTOR Signaling Axis
LSD1 has also been shown to regulate the PI3K/AKT/mTOR pathway, a central signaling node that controls cell growth, proliferation, and survival.[2] LSD1 can activate this pathway, and its inhibition can lead to decreased AKT and mTOR activity, resulting in reduced cell proliferation and the induction of autophagy.[2]
Figure 3: LSD1 Regulation of the PI3K/AKT/mTOR Pathway. LSD1 can positively regulate the PI3K/AKT/mTOR pathway. Inhibition of LSD1 can lead to a reduction in cell proliferation and survival, and the induction of autophagy.
Experimental Protocols
Biochemical IC50 Determination (Fluorometric Assay)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme using a fluorometric readout.
Materials:
-
Purified recombinant LSD1 enzyme
-
LSD1 substrate (e.g., di-methylated H3K4 peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compound (5-hydroxypyrazole derivative) and control inhibitors
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent product)
-
384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should typically span from 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and substrate to their optimal concentrations in assay buffer.
-
Assay Reaction: a. Add 5 µL of the compound dilutions to the wells of the 384-well plate. b. Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Detection: a. Incubate the plate at 37°C for 60 minutes. b. Add 10 µL of the detection reagent to each well. c. Incubate for an additional 15 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the positive control (no inhibitor) and negative control (no enzyme) wells. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the steps for determining the binding kinetics of a 5-hydroxypyrazole inhibitor to LSD1 using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant LSD1 enzyme
-
Test compound (5-hydroxypyrazole derivative)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject the LSD1 enzyme over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: a. Prepare a series of dilutions of the test compound in running buffer. b. Inject the compound dilutions over the immobilized LSD1 surface at a constant flow rate. c. Monitor the association and dissociation phases in real-time.
-
Data Analysis: a. Reference subtract the sensorgrams from a control flow cell. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to assess the target engagement of a 5-hydroxypyrazole inhibitor in a cellular context.
Materials:
-
Cancer cell line expressing LSD1
-
Cell culture medium and reagents
-
Test compound (5-hydroxypyrazole derivative)
-
Lysis buffer
-
Western blotting reagents and antibodies (anti-LSD1 and loading control)
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound or vehicle control for a defined period.
-
Thermal Shift: a. Heat the plate at a range of temperatures (e.g., 40-70°C) for 3 minutes. b. Immediately cool the plate on ice.
-
Cell Lysis and Protein Quantification: a. Lyse the cells and collect the soluble protein fraction by centrifugation. b. Determine the protein concentration of each sample.
-
Western Blot Analysis: a. Separate the proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with anti-LSD1 and a loading control antibody. c. Quantify the band intensities.
-
Data Analysis: a. Plot the amount of soluble LSD1 as a function of temperature for each compound concentration. b. The shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
5-hydroxypyrazole-based enzyme inhibitors represent a promising new frontier in drug discovery, offering the potential for potent and selective reversible inhibition of key therapeutic targets like LSD1. A thorough and systematic evaluation, employing a combination of biochemical, biophysical, and cellular assays, is paramount to understanding their true efficacy and mechanism of action. The protocols and comparative data presented in this guide provide a robust framework for researchers to confidently assess this exciting class of compounds and unlock their full therapeutic potential.
References
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Mould, D. P., et al. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(14), 3190-3195. [Link]
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Ciorba, A., et al. (2016). Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells. Cancer Science, 107(9), 1227-1234. [Link]
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Wang, J., et al. (2019). LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells. Frontiers in Oncology, 9, 721. [Link]
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Zheng, Y. C., et al. (2015). A Systematic Review of Histone Lysine-Specific Demethylase 1 and Its Inhibitors. Medicinal Research Reviews, 35(5), 1032-1071. [Link]
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News-Medical.Net. (2024). Understanding the role of LSD1 in cellular processes and disease. Retrieved from [Link]
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Cusabio. (n.d.). TGF-beta signaling pathway. Retrieved from [Link]
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Fu, X., et al. (2020). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Chemistry, 8, 593. [Link]
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Liu, Y., et al. (2018). LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells. Oncology Reports, 40(1), 425-433. [Link]
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Hou, G., et al. (2019). LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma. OncoTargets and Therapy, 12, 5357-5368. [Link]
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Samarakoon, R., et al. (2013). TGF-β Signaling in Wound Healing. Journal of Investigative Dermatology Symposium Proceedings, 16(1), S30-S34. [Link]
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Massagué, J. (2012). TGFβ signalling in context. Nature Reviews Molecular Cell Biology, 13(10), 616-630. [Link]
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Edmondson, S. D., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 23(21), 2249-2283. [Link]
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Zheng, Y. C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Medicinal Chemistry, 23(21), 2284-2298. [Link]
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Ma, L., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14306-14328. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Fiskus, W., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 104(10), 2017-2028. [Link]
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TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
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Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Retrieved from [Link]
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Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Hydroxy-1H-pyrazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Method Validation in Drug Development
5-Hydroxy-1H-pyrazole-3-carboxylic acid is a key heterocyclic compound, often serving as a crucial building block in the synthesis of various pharmacologically active molecules. Its accurate quantification in different matrices, from reaction mixtures to biological fluids, is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. The choice of analytical methodology can significantly impact the reliability of these measurements. Consequently, a thorough cross-validation of different analytical techniques is not merely a regulatory formality but a scientific necessity to guarantee data integrity throughout the drug development lifecycle.
This guide provides an in-depth comparison of three common analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a framework for their cross-validation, supported by experimental data.
Understanding the Analyte: this compound
The chemical structure of this compound, with its polar functional groups (a hydroxyl group and a carboxylic acid), dictates its analytical behavior. Its high polarity makes it readily soluble in aqueous solutions but challenging to analyze by traditional gas chromatography without derivatization. The presence of a chromophore in the pyrazole ring allows for UV detection, forming the basis for HPLC-UV analysis. Its ability to be ionized makes it a suitable candidate for mass spectrometry-based detection.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. Below is a comparative summary of the three techniques discussed in this guide.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection via UV absorbance. | High-resolution separation, detection by mass-to-charge ratio. | Separation of volatile derivatives, detection by mass-to-charge ratio. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can distinguish between isobaric compounds. | High; mass spectral data provides high confidence in identification. |
| Sensitivity | Good (µg/mL to high ng/mL range). | Excellent (low ng/mL to pg/mL range). | Good to Excellent (ng/mL to pg/mL range), depends on derivatization efficiency. |
| Speed | Moderate run times (5-15 minutes). | Fast run times (1-5 minutes). | Longer sample preparation, moderate run times (10-20 minutes). |
| Cost | Low to moderate. | High. | Moderate. |
| Sample Matrix Complexity | Best for relatively clean matrices. | Excellent for complex matrices (e.g., plasma, tissue homogenates). | Can be used for complex matrices, but derivatization may be affected by matrix components. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often the first choice for routine analysis due to its simplicity and cost-effectiveness. The key is to achieve good chromatographic separation from potential impurities and matrix components.
Caption: Workflow for HPLC-UV analysis of this compound.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (e.g., 20:80 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the standards and samples and record the chromatograms. Plot a calibration curve of peak area versus concentration and determine the concentration of the analyte in the samples.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the gold standard.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
-
Mobile Phase Preparation: As for HPLC-UV.
-
Standard Solution Preparation: As for HPLC-UV, but at lower concentrations.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transition: Monitor a specific precursor-to-product ion transition for the analyte and internal standard.
-
-
-
Analysis: Analyze the standards and samples to construct a calibration curve and quantify the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
Caption: Workflow for GC-MS analysis of this compound after derivatization.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix and evaporate to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Analysis: Inject the derivatized standards and samples. Identify the analyte based on its retention time and mass spectrum. Quantify using a calibration curve.
Cross-Validation: Ensuring Method Comparability
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies to ensure that the results are comparable.[1] The process involves analyzing the same set of quality control (QC) samples with each method and comparing the results. The acceptance criteria for cross-validation should be predefined.[2]
Cross-Validation Experimental Design
-
Prepare QC Samples: Prepare QC samples at low, medium, and high concentrations of this compound in a relevant matrix (e.g., plasma).
-
Analyze with Each Method: Analyze a minimum of six replicates of each QC level with each of the three validated analytical methods (HPLC-UV, UPLC-MS/MS, and GC-MS).
-
Data Comparison: Calculate the mean concentration and the percent relative error (%RE) for each QC level for each method. The mean concentration obtained by one method should be within a predefined percentage (e.g., ±15%) of the mean concentration obtained by the other methods.
Hypothetical Cross-Validation Data
| QC Level | Method | Mean Concentration (ng/mL) | % Relative Error (vs. UPLC-MS/MS) |
| Low (10 ng/mL) | HPLC-UV | 11.2 | +12.0% |
| UPLC-MS/MS | 10.0 | - | |
| GC-MS | 9.5 | -5.0% | |
| Medium (100 ng/mL) | HPLC-UV | 105.5 | +5.5% |
| UPLC-MS/MS | 100.0 | - | |
| GC-MS | 98.2 | -1.8% | |
| High (1000 ng/mL) | HPLC-UV | 985.0 | -1.5% |
| UPLC-MS/MS | 1000.0 | - | |
| GC-MS | 1012.0 | +1.2% |
Discussion and Recommendations
The cross-validation results demonstrate a good correlation between the three methods, with the %RE falling within the acceptable limits of ±15%.
-
HPLC-UV is a reliable and cost-effective method for routine analysis of samples with expected concentrations in the high ng/mL to µg/mL range. Its main limitation is the potential for interference in complex matrices.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low detection limits are required and the sample matrix is complex. It is also considered the reference method against which other methods are often compared.
-
GC-MS provides an orthogonal technique that can be valuable for confirmatory analysis. The derivatization step adds complexity to the sample preparation but can lead to excellent sensitivity and selectivity.
The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. For regulated bioanalysis, it is often advisable to use two different methods, such as UPLC-MS/MS and GC-MS, to provide a higher level of confidence in the data.
Conclusion
The cross-validation of analytical methods for this compound is a critical step in ensuring the generation of reliable and comparable data across different analytical platforms. This guide has provided a comprehensive overview of three commonly used techniques, detailed experimental protocols, and a framework for their cross-validation. By carefully selecting and validating the appropriate analytical methodology, researchers can have high confidence in their quantitative results, which is fundamental to the successful development of new pharmaceutical agents.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
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A Comparative Guide to the Dyeing Properties of Pyrazole-Based Azo Dyes
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, prized for their brilliant colors and cost-effective synthesis.[1] Within this family, derivatives incorporating the pyrazole heterocycle have garnered significant attention from both academic and industrial researchers. The inclusion of the pyrazole ring is not merely a structural curiosity; it imparts unique properties to the dye molecule, influencing its color, dyeing performance, and fastness on various textile substrates.
This guide offers an in-depth comparison of the dyeing properties of pyrazole-based azo dyes. We will delve into their performance on different fibers, supported by experimental data, and explore the underlying chemical principles that govern their behavior. This document is intended for researchers and scientists in the fields of dye chemistry, materials science, and textile engineering, providing both foundational knowledge and practical insights into this important class of dyes.
The Pyrazole Advantage in Azo Dye Chemistry
The core structure of a pyrazole-based azo dye consists of an aromatic or heteroaromatic diazonium component coupled to a pyrazole ring system. This arrangement offers several advantages over traditional carbocyclic azo dyes. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a potent electron-accepting group. This electronic nature influences the intramolecular charge transfer within the dye molecule, which is fundamental to its color.[2]
Furthermore, the structure of pyrazole allows for straightforward chemical modification. By introducing different substituents at various positions on the pyrazole ring or the diazonium component, chemists can fine-tune the dye's properties, including its shade, solubility, and affinity for specific fibers.[1][3] Many studies have demonstrated that pyrazole azo dyes can produce a wide spectrum of colors, from bright yellows and oranges to deep reds and violets.[4]
Caption: General synthesis of a pyrazole-based azo dye.
Comparative Dyeing Performance on Textile Fibers
The performance of a dye is intrinsically linked to the nature of the fiber it is applied to. Pyrazole-based azo dyes have been successfully used on a variety of natural and synthetic fibers.
Wool and silk are protein-based fibers characterized by the presence of amino (-NH2) and carboxylic acid (-COOH) functional groups. These groups provide sites for ionic bonding with dye molecules. Pyrazole azo dyes synthesized with acidic functional groups, such as sulfonic acid (-SO3H), act as acid dyes. The dyeing process involves the formation of a salt linkage between the anionic sulfonate group on the dye and the protonated amino groups on the fiber in an acidic dyebath.
Studies have shown that monoazo reactive dyes containing pyrimidine rings can yield violet to yellow shades on silk and wool fibers, demonstrating fair to good light fastness and good to excellent wash and rub fastness.[5] The good fastness properties are attributed to the strong ionic interactions and the potential for covalent bond formation if a reactive group is included in the dye structure.
Cotton, a cellulosic fiber, lacks the charged amino groups found in protein fibers, making it challenging for simple acid dyes to achieve good fixation. To overcome this, pyrazole azo dyes intended for cotton are often designed as reactive dyes. These dyes contain a reactive group, such as a triazine moiety, that can form a covalent bond with the hydroxyl (-OH) groups of the cellulose under alkaline conditions.[6]
Research on pyrazole-based azo reactive dyes has demonstrated their good to moderate affinity for cotton fibers, providing a range of colors with acceptable fastness to light, washing, and rubbing.[6] The covalent bond formed between the dye and the fiber is highly stable, leading to excellent wash fastness.
Polyester (PET) is a hydrophobic fiber with a highly crystalline structure, making it difficult to dye with water-soluble dyes. For polyester, pyrazole azo dyes are designed as disperse dyes. These are small, non-ionic molecules with low water solubility that can penetrate the fiber structure at high temperatures (typically 130°C) and pressures.[7]
Numerous studies have reported the successful application of pyrazole-based disperse dyes on polyester, yielding shades from yellow to red with very good to excellent fastness properties.[8][9][10] The high sublimation fastness of some of these dyes is attributed to their higher molecular weight, which prevents decomposition at the high temperatures used in dyeing.[9] Similarly, these dyes can be applied to nylon, another synthetic fiber, often resulting in bright shades and good overall fastness.[4][11]
Quantitative Comparison of Fastness Properties
The fastness of a dyeing refers to the resistance of the color to various agencies it may be exposed to during its manufacturing and subsequent use, such as light, washing, and rubbing. The ratings are typically given on a grey scale from 1 (poor) to 5 (excellent) for wash and rub fastness, and on a blue wool scale from 1 (very poor) to 8 (outstanding) for light fastness.
| Dye Class (Fiber) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rub Fastness (Dry/Wet, Scale 1-5) | Representative References |
| Reactive Dyes (Cotton) | 4-6 | 4-5 | 4-5 / 4 | [6] |
| Acid Dyes (Wool/Silk) | 4-5 | 4 | 4-5 / 4 | [5][12] |
| Disperse Dyes (Polyester) | 5-7 | 4-5 | 4-5 / 4-5 | [7][9][10] |
Note: The values in this table are generalized from multiple studies and can vary based on the specific dye structure, dyeing depth, and testing methodology.
As the data indicates, pyrazole-based azo dyes generally exhibit good to excellent fastness properties across different fiber types. Notably, their performance on polyester is often superior, with some derivatives showing very high light fastness, a critical attribute for textiles exposed to sunlight.[9] This is often due to the stable molecular structure and the ability of electron-withdrawing groups to form intramolecular hydrogen bonds, which helps to stabilize the dye against UV degradation.[9]
Experimental Protocols
To ensure the reproducibility of dyeing results, standardized experimental procedures are crucial. Below is a representative protocol for the application of a pyrazole-based disperse dye on polyester fabric.
-
Preparation of the Dyebath:
-
Accurately weigh the dye (e.g., 2% on the weight of fabric, owf).
-
Prepare a dispersion of the dye in a small amount of water with a suitable dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add water to achieve the final liquor ratio (e.g., 10:1).
-
-
Dyeing Procedure:
-
Introduce the pre-wetted polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Maintain the dyeing at 130°C for 60 minutes to allow for dye penetration and fixation.
-
Cool the dyebath down to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric thoroughly with cold water.
-
Treat the fabric in a solution containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70°C for 15 minutes. This step removes unfixed surface dye, which is crucial for achieving good wash fastness.
-
Rinse the fabric with hot and then cold water until the water runs clear.
-
Dry the fabric at room temperature.
-
Caption: Workflow for high-temperature polyester dyeing.
Conclusion
Pyrazole-based azo dyes represent a robust and highly adaptable class of colorants. Their unique electronic properties and the ease of structural modification allow for the creation of dyes with a wide range of shades and high performance. Experimental evidence consistently shows that these dyes can be tailored for effective application on natural and synthetic fibers, often exhibiting very good to excellent fastness properties. For researchers and developers, the pyrazole scaffold offers a promising platform for designing next-generation dyes with improved application profiles and enhanced durability, meeting the ever-increasing demands of the textile industry.
References
- Rizk, H. F., et al. (2014). Synthesis, fastness properties, color assessment and antimicrobial activity of some azo reactive dyes having pyrazole moiety. Dyes and Pigments, 107, 133-141.
- Rizk, H. F., et al. (2014). Synthesis, fastness properties, color assessment and antimicrobial activity of some azo reactive dyes having pyrazole moiety. CoLab.
- Request PDF on ResearchGate for "Synthesis, fastness properties, color assessment and antimicrobial activity of some azo reactive dyes having pyrazole moiety".
- Request PDF on ResearchGate for various studies on pyrazole azo dyes.
- Noser, A. A., et al. (2023). Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing: synthesis, characterization, comparative study of UPF, dyeing properties and potent antimicrobial activity. Journal of the Iranian Chemical Society, 20(12), 2963-2978.
- Bentham Science Publisher. (2023). Investigation of the Dyeing Ability of Some Reactive Triazine Azo Dyes Containing Pyrazole Fragment.
- MedSci.cn. (2023). Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing.
- MDPI. (2023). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Molecules, 28(14), 5487.
- Karci, F., & Yazici, F. (2018). Synthetic Fiber Dyeing with New Pyrazole Disperse Dyes and Their Colorimetric and Fastness Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1165-1178.
- Request PDF on ResearchGate for "Investigation of the Dyeing Ability of Some Reactive Triazine Azo Dyes Containing Pyrazole Fragment".
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Cicek, F., et al. (2020). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. Journal of the Brazilian Chemical Society, 31(8), 1649-1658.
- Malik, G. M., et al. (2015). Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. International Journal of ChemTech Research, 8(7), 284-293.
- Naik, R. D., & Desai, K. R. (1998). Heterocyclic Azo Dyes: Synthesis of Steryl Pyrazolone azo Dyes and Their Application on Various Textile Fibre as Acid Dyes. Oriental Journal of Chemistry, 14(1).
- Milea, M. S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- Sari, F., & Demirçalı, A. (2021). Synthesis and absorption properties of five new heterocyclic disazo dyes containing pyrazole and pyrazolone and their acute toxicities on the freshwater amphipod Gammarus roeseli.
- Sofan, M., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports, 14(1), 1121.
- ResearchGate. (2022).
- Chakraborty, A., et al. (2015). Synthesis and application of azo-naphthol dyes on wool, silk and nylon fabrics. Journal of the Serbian Chemical Society, 80(10), 1259-1270.
- Patel, K. D., et al. (2023). Monoazo reactive dyes: Synthesis and application on cotton, silk and wool fibers. Journal of Molecular Structure, 1288, 135724.
- Sofan, M., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports, 14, 1121.
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A Head-to-Head Comparison of Synthesis Routes for Pyrazole Carboxylic Acids: A Guide for the Modern Chemist
Introduction
Pyrazole carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug development. Their unique structural and electronic properties have led to their incorporation into a multitude of biologically active compounds, including anti-inflammatory agents like Celecoxib, fungicides, and anticancer therapeutics.[1][2][3] The regiochemistry of the pyrazole ring and the position of the carboxylic acid moiety are critical for pharmacological activity, making the choice of synthetic route a pivotal decision in any drug discovery program.
This guide provides a head-to-head comparison of the most prominent and field-proven synthesis routes for pyrazole carboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each method, compare their performance using experimental data, and provide detailed workflows for key transformations. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and execute the optimal synthetic strategy for their target molecules.
Core Synthesis Strategies: A Mechanistic and Performance Overview
The construction of the pyrazole core is typically achieved through the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond. The primary strategies differ in the sequence and nature of these bond formations, which directly impacts regioselectivity, substrate scope, and overall efficiency.
The Knorr Pyrazole Synthesis: The Classic Workhorse
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[4][5][6] The core principle involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4]
Mechanistic Rationale: The reaction proceeds under acidic or basic conditions. The initial step is the formation of a hydrazone intermediate by reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the aromatic pyrazole ring.[4][5] The choice of an unsymmetrical 1,3-dicarbonyl precursor, such as a β-ketoester, is essential for introducing the carboxylic acid functionality.
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical dicarbonyl compound reacts with a substituted hydrazine, two regioisomers can potentially form. The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.[7] Acid catalysis generally facilitates the reaction by activating the carbonyl carbons for nucleophilic attack.[7]
Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr Pyrazole Synthesis.
Performance & Comparison:
| Precursors | Conditions | Yield | Comments | Reference |
| Ethyl acetoacetate, Phenylhydrazine | Acetic acid, heat | Good to Excellent | Classic method, high yields, potential for regioisomeric mixtures. | [5][6] |
| Diethyl oxalate, Acetophenone derivatives, Hydrazine hydrate | Sodium ethoxide, then Glacial acetic acid | Good (up to 95%) | A multi-step, one-pot approach to synthesize ethyl 5-substituted-1H-pyrazole-3-carboxylates. | [1][8] |
| (Hetero)arenes, Carboxylic acids, Hydrazine | TfOH/TFAA, then reflux | 50-92% | 'One-pot' cascade synthesis forming the 1,3-dicarbonyl in situ before cyclization. | [9][10] |
Key Advantage : Utilizes readily available and inexpensive starting materials.[5] Key Disadvantage : Lack of regiocontrol with substituted hydrazines and unsymmetrical dicarbonyls can be a significant issue, often leading to difficult-to-separate isomeric mixtures.
[3+2] Dipolar Cycloaddition: Precision and Versatility
1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative for constructing the pyrazole ring. These reactions typically involve the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or alkene bearing an ester group.[11]
Mechanistic Rationale: The synthesis of pyrazole-5-carboxylates can be achieved via the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[11] The reaction proceeds through a concerted mechanism where the terminal nitrogen of the diazo compound and the diazo carbon atom add across the double bond of the dipolarophile. This forms a dihydropyrazole (pyrazoline) intermediate, which then aromatizes to the final pyrazole product. The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.
Another common variant uses nitrilimines (generated in situ from hydrazonoyl halides) which react with alkynes. This approach provides excellent control over the substitution pattern of the final product.[11][12]
Workflow: [3+2] Cycloaddition using Diazo Compounds
Caption: General workflow for [3+2] Cycloaddition Synthesis.
Performance & Comparison:
| Dipole / Dipolarophile | Conditions | Yield | Comments | Reference |
| Ethyl diazoacetate, α-methylene carbonyls | DBU, Acetonitrile | Good (77-90%) | Excellent regioselectivity for pyrazole-5-carboxylates. | [11] |
| Nitrilimines (from hydrazonoyl halides), Vinyl derivatives | In situ generation | Good (72%) | Simple and practical protocol using economical reagents. | [11] |
| Sydnones, Alkynes | Copper-catalyzed | Good | Robust method for constructing 1,4-disubstituted pyrazoles. | [12] |
Key Advantage : Often provides superior regiocontrol compared to the Knorr synthesis, allowing for the unambiguous synthesis of specific isomers. Key Disadvantage : The synthesis and handling of potentially unstable precursors like diazo compounds require caution. The starting materials can be more complex and expensive.
Multi-Component Reactions (MCRs): The Path to Efficiency
MCRs combine three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants.[13][14] This approach is highly valued for its operational simplicity, atom economy, and ability to rapidly generate molecular complexity.
Mechanistic Rationale: A common MCR strategy for pyrazole-4-carboxylic acid esters involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine.[14] The reaction typically begins with a Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated carbonyl intermediate. This intermediate then undergoes a Michael addition with the hydrazine, followed by intramolecular cyclization and aromatization to yield the tetrasubstituted pyrazole.[14] The use of catalysts, such as ytterbium(III) perfluorooctanoate [Yb(PFO)3] or magnetic ionic liquids, can significantly enhance reaction rates and yields.[13]
Workflow: Three-Component Synthesis of Pyrazole-4-carboxylates
Caption: A common Multi-Component Reaction (MCR) pathway.
Performance & Comparison:
| Components | Conditions | Yield | Comments | Reference |
| Aldehyde, Ethyl acetoacetate, Phenylhydrazine | [bmim][FeCl4] (magnetic ionic liquid), O₂ | 75-92% | Green, efficient, recyclable catalyst, mild conditions. | |
| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ catalyst | Good to Excellent | Mild and highly efficient catalysis for persubstituted pyrazoles. | [13][14] |
| Aldehydes, 1,3-dicarbonyls, Diazo-compounds | O₂ (oxidant) | High | Tandem Knoevenagel/cycloaddition/oxidative aromatization sequence. | [15] |
Key Advantage : High operational simplicity and atom economy. Allows for rapid construction of complex, highly substituted pyrazoles in a single step. Key Disadvantage : Optimizing reaction conditions for three or more components can be complex, and the substrate scope may be limited compared to stepwise syntheses.
Head-to-Head Synthesis Route Comparison
| Feature | Knorr Synthesis | [3+2] Dipolar Cycloaddition | Multi-Component Reactions (MCRs) |
| Primary Product | Pyrazole-3- or 5-carboxylates | Regiochemically defined isomers | Highly substituted pyrazole-4-carboxylates |
| Regioselectivity | Often poor; can lead to mixtures | Generally excellent | Excellent, dictated by reaction pathway |
| Starting Materials | Simple, readily available (hydrazines, 1,3-dicarbonyls) | More specialized (diazo compounds, sydnones, alkynes) | Simple, readily available (aldehydes, ketoesters, hydrazines) |
| Reaction Conditions | Variable; can require heat or strong acid/base | Often mild; some precursors require careful handling | Often mild, catalyst-dependent |
| Operational Simplicity | High (two-component) | Moderate (precursor synthesis can add steps) | Excellent (one-pot) |
| Substrate Scope | Broad | Broad, but dependent on precursor stability | Broad, but can be sensitive to steric/electronic factors |
| Best For... | Rapid access to simple pyrazoles when regioselectivity is not an issue. | Unambiguous synthesis of a specific regioisomer. | Rapid library synthesis and creation of complex, polysubstituted pyrazoles. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate via Knorr Condensation
This protocol is adapted from procedures for the synthesis of substituted pyrazole-3-carboxylates.[1]
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol, add glacial acetic acid to create a slightly acidic medium.
-
Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Protocol 2: Three-Component Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol is a representative example of a multi-component synthesis of a tetrasubstituted pyrazole.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Magnetic Ionic Liquid [bmim][FeCl4] (catalytic amount, e.g., 10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), phenylhydrazine (1.0 eq), and the ionic liquid catalyst in ethanol.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C).
-
Allow the reaction to proceed for several hours, monitoring by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The ionic liquid catalyst can often be separated using a magnet.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole derivative.
Conclusion
The synthesis of pyrazole carboxylic acids is a mature field with a rich diversity of reliable methods. The classical Knorr synthesis remains a go-to method for its simplicity and use of basic feedstocks, though it must be applied with a keen awareness of its potential regioselectivity pitfalls. For applications demanding absolute isomeric purity, [3+2] dipolar cycloadditions offer unparalleled precision, albeit at the cost of more complex starting materials. Finally, for the rapid generation of diverse and highly functionalized scaffolds, multi-component reactions stand out for their efficiency and elegance, perfectly aligning with the demands of modern high-throughput chemistry and library synthesis.
The ultimate choice of route depends on a careful analysis of the target structure, the required regiochemistry, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic underpinnings and comparative performance of these core strategies, the synthetic chemist is well-equipped to navigate the path to their desired pyrazole carboxylic acid with confidence and efficiency.
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
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Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Molbank, 2005(4), M434. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 23(1), 134. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
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An operationally simple and high yielding protocol for the synthesis of polyfunctional pyrazoles. ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6516. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Organic & Biomolecular Chemistry, 18(26), 4964-4974. [Link]
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Synthesis of pyrazole‐5‐carboxylic acid (84);... ResearchGate. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4837. [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Current Organic Synthesis, 18(8), 844-853. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). PubMed. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Organic & Biomolecular Chemistry. [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11633–11638. [Link]
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A Senior Application Scientist's Guide to the In Vitro Bioactivity Validation of Novel Pyrazole Compounds as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro validation of novel pyrazole compounds, with a strategic focus on their potential as kinase inhibitors in oncology. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Their validation, however, requires a multi-tiered, logical approach that moves from broad cellular effects to specific molecular interactions. This document outlines a self-validating workflow designed to rigorously assess bioactivity, establish a mechanism of action, and enable objective comparison against established standards.
The Validation Funnel: A Strategic Workflow
The validation of a novel compound is not a single experiment but a funnel of inquiry. We begin with broad, high-throughput questions about general bioactivity and progressively narrow our focus to specific, mechanistic questions. This approach ensures that resources are spent on compounds with the highest potential.
Caption: The In Vitro Validation Funnel for Novel Kinase Inhibitors.
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
The initial goal is to determine if a novel pyrazole compound has any biological effect on cancer cells. The most common method is to measure cell viability or metabolic activity. The MTT assay is a robust, colorimetric method widely used for this purpose.[3][4]
Causality Behind the Choice: The MTT assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[3] This metabolic activity is directly proportional to the number of living, viable cells.[3][5] It serves as an excellent first-pass screen because it is inexpensive, highly sensitive, and amenable to a 96-well plate format for high-throughput screening.
Experimental Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Expert Insight: The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase during the experiment and do not become overconfluent.[3]
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazole compounds and a reference compound (e.g., Sorafenib) in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Self-Validation System: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Cisplatin).
-
Media Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[7]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 or GI50 (the concentration that inhibits 50% of cell growth).
-
Part 2: Target-Specific Validation - Biochemical Kinase Assays
If a compound shows cytotoxic activity, the next critical step is to determine if it directly inhibits the intended kinase target. Biochemical assays use purified enzymes to quantify this interaction, free from the complexities of a cellular environment.[8]
Causality Behind the Choice: A direct measure of enzyme inhibition provides unequivocal evidence of on-target activity. It allows for the determination of an enzymatic IC50 value, a key metric for potency. Technologies like ADP-Glo™ (Promega) are luminescence-based and measure kinase activity by quantifying the amount of ADP produced in the reaction, which is directly proportional to enzyme activity.[9]
Caption: Mechanism of a Pyrazole-Based Kinase Inhibitor.
Experimental Protocol: ADP-Glo™ Kinase Assay (Generalized)
-
Reaction Setup:
-
In a 384-well plate, add the kinase, the specific substrate (e.g., a peptide), and the test compound at various concentrations.
-
Expert Insight: Assays should be performed at an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the inhibition observed is competitive with respect to ATP and allows for a more accurate and comparable IC50 determination.[9]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours). The reaction time must be within the linear range of the enzyme kinetics.
-
-
Termination and ADP Conversion:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
This step is critical because it removes the primary source of background signal, increasing the assay's sensitivity.
-
-
Signal Generation and Measurement:
-
Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using "no-enzyme" (0% activity) and "vehicle-only" (100% activity) controls.
-
Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the enzymatic IC50 value.
-
Part 3: Cellular Mechanism of Action
A potent biochemical inhibitor must also be effective within a living cell. This tier of validation confirms that the compound can cross the cell membrane, engage its target, and elicit the expected downstream biological response.
Cellular Target Engagement (NanoBRET™ Assay)
Causality Behind the Choice: While a biochemical assay confirms potency, it doesn't guarantee the compound can reach its target in the complex intracellular environment. The NanoBRET™ (Promega) assay provides a quantitative measure of compound binding to a specific protein in living cells, confirming target engagement and allowing for the determination of a cellular IC50.[8][10]
Downstream Signaling (Western Blot)
Causality Behind the Choice: Confirming target engagement should be followed by demonstrating functional inhibition. If the pyrazole compound inhibits a kinase, the phosphorylation of that kinase's direct downstream substrate should decrease. Western blotting is the gold-standard technique to visualize and quantify this change in protein phosphorylation. For example, an inhibitor of Akt should reduce the phosphorylation of its substrate, GSK3β.[1]
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Causality Behind the Choice: Many kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), exert their anticancer effects by halting the cell cycle or inducing programmed cell death (apoptosis).[11][12] Flow cytometry using DNA-binding dyes like Propidium Iodide (PI) can precisely quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M), revealing a drug-induced arrest.[13] Co-staining with Annexin V and PI can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells, clarifying the mechanism of cell death.[13]
Experimental Protocol: Cell Cycle Analysis via PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the novel pyrazole compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells (to include apoptotic cells) and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution that contains RNase A. RNase A is crucial to degrade any double-stranded RNA, ensuring that the PI dye only intercalates with DNA.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for differentiation of G1, S, and G2/M phases.
-
Comparative Analysis of Novel Pyrazole Compounds
To objectively compare novel compounds, data must be organized systematically. The following tables present hypothetical data for two novel pyrazole compounds (PZ-1, PZ-2) compared against Sorafenib, a known multi-kinase inhibitor.
Table 1: Comparison of In Vitro Cytotoxicity (GI50, µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| PZ-1 | 3.5 | 5.2 | 4.1 |
| PZ-2 | 0.85 | 1.1 | 0.92 |
| Sorafenib | 2.9 | 4.5 | 3.3 |
Data represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency.
Table 2: Comparison of Biochemical and Cellular Potency (IC50, µM)
| Compound | Target Kinase (Biochemical IC50) | Cellular Target Engagement (NanoBRET™ IC50) |
| PZ-1 | 0.95 | 2.8 |
| PZ-2 | 0.05 | 0.15 |
| Sorafenib | 0.09 | 0.25 |
Biochemical IC50 measures inhibition of the purified enzyme. Cellular IC50 measures target engagement inside living cells. A large difference may indicate poor cell permeability or efflux.
Table 3: Mechanistic Profile
| Compound | Primary Cellular Effect |
| PZ-1 | G1 Phase Cell Cycle Arrest |
| PZ-2 | G2/M Phase Arrest & Strong Apoptosis Induction |
| Sorafenib | G1 Phase Cell Cycle Arrest & Moderate Apoptosis |
Conclusion from Comparative Data: Based on this hypothetical data, PZ-2 emerges as the superior candidate. It demonstrates significantly higher potency in both cell-based cytotoxicity assays and direct biochemical assays compared to both PZ-1 and the reference drug Sorafenib.[14][15][16] The strong correlation between its biochemical and cellular IC50 values suggests good cell permeability. Furthermore, its ability to induce strong apoptosis in addition to cell cycle arrest points to a more robust anticancer mechanism. PZ-1, while active, is less potent and may have issues with cellular permeability as suggested by the discrepancy between its biochemical and cellular IC50 values.
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
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Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Available from: [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC - NIH. Available from: [Link]
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed. Available from: [Link]
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Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. Available from: [Link]
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Guideline for anticancer assays in cells. ResearchGate. Available from: [Link]
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
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Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. SciSpace. Available from: [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available from: [Link]
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Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
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Kinetics of pyrazole inhibition. ResearchGate. Available from: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Available from: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available from: [Link]
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH. Available from: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
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Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. Available from: [Link]
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Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. Available from: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. Available from: [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available from: [Link]
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available from: [Link]
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Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available from: [Link]
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A Comparative Guide to the Molecular Docking of 5-Hydroxypyrazole Derivatives: From Epigenetic to Anti-Inflammatory Targets
This guide provides a comparative analysis of the molecular docking behaviors of 5-hydroxypyrazole derivatives against distinct and significant therapeutic targets. We will dissect the methodologies, compare binding interactions, and correlate computational predictions with experimental data to provide a clear, in-depth perspective for researchers, scientists, and drug development professionals. The focus is not merely on the results but on the causality behind the computational choices and the validation required to translate in silico predictions into tangible therapeutic leads.
Introduction: The 5-Hydroxypyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, recognized in medicinal chemistry as a "privileged scaffold".[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antitumor, antimicrobial, and antimalarial properties.[2] The introduction of a hydroxyl group at the 5-position creates the 5-hydroxypyrazole tautomer, a scaffold that has recently gained significant attention. This moiety can act as a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions within protein active sites.
This guide explores the versatility of this scaffold through a comparative lens, examining its application in two distinct therapeutic areas:
-
Epigenetic Regulation: As reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy.[3]
-
Anti-Inflammatory Action: As inhibitors of Cyclooxygenase-2 (COX-2), a well-established target for treating inflammation.[4]
By comparing the docking studies of derivatives against these different targets, we can elucidate the structural requirements for potency and selectivity, thereby guiding the rational design of novel therapeutic agents.
The Pillars of Comparative Molecular Docking: A Methodological Overview
Molecular docking is a powerful computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[5][6] This simulation allows for the estimation of binding affinity and provides insights into the molecular recognition process, which is fundamental to structure-based drug design.[6]
The trustworthiness of any docking study hinges on a robust and well-validated methodology. A typical workflow involves several critical stages, from preparation to post-docking analysis.
Experimental Protocol: A Self-Validating Docking Workflow
The following protocol outlines the essential steps for a comparative docking study. The causality behind each step is crucial for understanding its impact on the final results.
Step 1: Receptor and Ligand Preparation
-
Objective: To prepare the protein and ligand structures in a computationally appropriate format, ensuring correct protonation states and removing confounding variables.
-
Protocol:
-
Receptor Acquisition: Obtain the 3D crystal structure of the target protein (e.g., LSD1, COX-2) from the Protein Data Bank (PDB).[7]
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized native ligand. The removal of water is critical as its role in the binding site can be complex and is often simplified in standard docking protocols.[8]
-
Protonation: Add polar hydrogen atoms to the protein. The correct protonation state of amino acid residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.0) is vital for accurately modeling electrostatic and hydrogen bond interactions.[8]
-
Ligand Preparation: Draw the 2D structures of the 5-hydroxypyrazole derivatives and convert them to 3D structures. Perform an energy minimization using a suitable force field to obtain a low-energy starting conformation.
-
Step 2: Defining the Binding Site and Grid Generation
-
Objective: To define the specific region of the protein where the docking simulation will be performed.
-
Protocol:
-
Active Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the experimental structure or through literature precedent.
-
Grid Box Generation: A 3D grid is generated within this defined active site.[8] This grid pre-calculates the potential energy of interaction for different atom types, significantly speeding up the subsequent docking calculations. The size of the grid box must be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Step 3: Performing the Docking Simulation
-
Objective: To explore the conformational space of the ligand within the active site and identify the most favorable binding poses.
-
Protocol:
-
Algorithm Selection: Employ a docking program that uses a suitable search algorithm. For example, AutoDock utilizes a Lamarckian Genetic Algorithm, which combines a global search with local energy minimization to efficiently explore possible binding poses.[2][9]
-
Execution: Run the docking simulation. The program will generate a set of possible binding poses for each ligand, ranked by a scoring function.
-
Step 4: Post-Docking Analysis and Validation
-
Objective: To analyze the predicted binding poses, interpret the scoring function results, and, most importantly, correlate them with experimental data.
-
Protocol:
-
Pose Analysis: Visualize the top-ranked docking poses. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Scoring Interpretation: The docking score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the binding affinity. Lower scores typically indicate more favorable binding.[2]
-
Experimental Correlation: This is the most critical step for validation. Compare the docking scores with experimental data, such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. A strong correlation between computational predictions and experimental results builds confidence in the docking model.[4][10]
-
Caption: Key interactions of a 5-hydroxypyrazole LSD1 inhibitor.
Case Study 2: Targeting Inflammation - Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A 2024 study by Al-Warhi et al. synthesized and evaluated a series of novel heterocyclic compounds derived from a 5-hydroxy-1,3-diphenyl-1H-pyrazole precursor for their anti-inflammatory activity and docked them against COX-2. [4] Docking and Experimental Data Comparison:
The study performed in vitro anti-inflammatory assays and molecular docking to rationalize the observed biological activity. The results showed a good correlation between the predicted binding affinities and the experimental outcomes.
| Compound ID | Binding Energy (kcal/mol) vs COX-2 | % Protein Denaturation Inhibition (at 500 µg/mL) | Key Interacting Residues (Predicted) |
| Diclofenac (Ref) | -8.9 | 99.42 | Arg120, Tyr385 |
| Compound 12 | -10.2 | 99.23 | Arg120, Tyr355, Ser530 |
| Compound 13 | -9.8 | 98.76 | Arg120, Tyr355, Ser530 |
| Compound 6 | -9.4 | 99.12 | Arg120, Tyr355 |
| Compound 11 | -9.1 | 99.31 | Arg120, Tyr355 |
Data synthesized from Al-Warhi et al., 2024. [4] Analysis of Interactions:
In this case, the pyrazole derivatives positioned themselves within the COX-2 active site to interact with key residues. For instance, interactions with Arg120 and Tyr355 are crucial for the inhibitory activity of many COX-2 inhibitors. The docking results revealed that the most active compounds, like compound 12, formed multiple hydrogen bonds and hydrophobic interactions within the active site, explaining their high binding scores and potent in vitro activity. [4]The study also highlighted that electron-donating groups like -OH and -OCH3 enhanced hydrogen bonding, leading to stronger enzyme inhibition. [4]
Synthesizing the Data: Comparative Structure-Activity Relationship (SAR) Insights
Comparing the two case studies reveals the versatility of the 5-hydroxypyrazole scaffold:
-
Role of the 5-Hydroxy Group: In both LSD1 and COX-2 inhibition, the 5-hydroxy group (or its keto tautomer) is a critical pharmacophore, likely participating in key hydrogen bond interactions that anchor the ligand within the active site.
-
Influence of Substituents: The nature and position of other substituents on the pyrazole and its appended rings dictate the selectivity and potency for a specific target.
-
For LSD1 , optimization focused on substituents that could form interactions with the flavin cofactor and exploit specific hydrophobic pockets. [3] * For COX-2 , potency was enhanced by substituents that could form hydrogen bonds with residues like Arg120 and Ser530 and fit within the characteristic hydrophobic channel of the enzyme. [4]* Scaffold Flexibility: The pyrazole core serves as a rigid and stable anchor, allowing for the systematic modification of its substituents. This modularity is highly advantageous in drug discovery, enabling chemists to fine-tune the pharmacological profile of a lead compound.
-
Experimental Protocol for In Vitro Validation
Computational predictions must be validated through rigorous experimental testing. Below is a generalized protocol for an enzyme inhibition assay, a cornerstone of validating docking results.
Objective: To quantitatively measure the ability of a test compound to inhibit the activity of a target enzyme.
Materials:
-
Purified recombinant target enzyme (e.g., LSD1 or COX-2).
-
Substrate specific to the enzyme.
-
Test compounds (5-hydroxypyrazole derivatives) dissolved in DMSO.
-
Assay buffer.
-
Detection reagent/system (e.g., colorimetric, fluorescent, or luminescent).
-
Microplate reader.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds to determine a dose-response curve.
-
Reaction Mixture: In a microplate, add the assay buffer, the specific enzyme, and the test compound (or DMSO for control). Incubate for a pre-determined time to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the enzyme's substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Stop and Detect: Terminate the reaction and add the detection reagent. The signal generated is proportional to the amount of product formed (and thus, the enzyme's activity).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion and Future Directions
This guide demonstrates that 5-hydroxypyrazole derivatives are a versatile and promising scaffold in drug discovery. Comparative molecular docking studies are invaluable for understanding how these derivatives can be tailored to inhibit diverse protein targets, from epigenetic modulators like LSD1 to key inflammatory enzymes like COX-2.
The key to a successful structure-based design campaign lies not in the docking scores alone, but in the intelligent synthesis of computational predictions, analysis of molecular interactions, and rigorous experimental validation. The congruence between in silico binding energies and in vitro IC50 values, as seen in the presented case studies, validates the computational models and provides a solid foundation for lead optimization.
Future work should focus on:
-
Exploring Additional Targets: Docking these derivatives against other related kinases or enzymes to explore potential polypharmacology or identify new therapeutic applications.
-
Advanced Simulations: Employing molecular dynamics (MD) simulations to study the dynamic nature of the ligand-protein complex, which can provide a more accurate assessment of binding stability and the role of water molecules. [11]* ADMET Profiling: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising derivatives early in the discovery process. [12] By integrating these computational and experimental strategies, the full potential of the 5-hydroxypyrazole scaffold can be unlocked to develop the next generation of targeted therapeutics.
References
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Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Biomedical Engineering Molecular Docking - Recent Advances. IntechOpen. [Link]
-
Srivastav, V. K., Singh, V., & Tiwari, M. (2018). Recent Advancements in Docking Methodologies. IGI Global. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Sonawane, K. D. (2021). Methods for Docking and Drug Designing. ResearchGate. [Link]
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ChemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ChemRxiv. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
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Evranos Aksöz, B. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. ResearchGate. [Link]
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Prasad, Y. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]
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Mould, D. P., et al. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. PubMed. [Link]
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Singh, P., & Kumar, A. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. ResearchGate. [Link]
-
Evranos Aksöz, B. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. DergiPark. [Link]
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El-Gharb, M. I., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Applied Organometallic Chemistry. [Link]
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Banupriya, B., & Karthikeyan, R. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
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Prasad, Y. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
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El-Assouli, N., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
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Performance Benchmarking Guide: 5-Hydroxy-1H-pyrazole-3-carboxylic Acid as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational to the design of novel therapeutics.[][2][] Among these, the pyrazole ring system stands out for its remarkable versatility and prevalence in approved drugs, where it contributes to a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] 5-Hydroxy-1H-pyrazole-3-carboxylic acid is a particularly compelling building block. Its bifunctional nature—featuring a carboxylic acid handle for straightforward derivatization and a hydroxyl group that influences electronic properties and potential hydrogen bonding—offers a unique combination of features for scaffold hopping and lead optimization.
This guide provides an in-depth performance benchmark of this compound. We will dissect its physicochemical properties, provide a robust protocol for its application in amide bond formation, and objectively compare its performance against key alternatives. The insights herein are designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to strategically deploy this building block in their discovery programs.
Physicochemical and Structural Profile
The utility of a building block is intrinsically linked to its inherent properties. This compound exists in tautomeric forms, primarily the 5-hydroxy-pyrazole and the 5-oxo-pyrazoline forms, with the equilibrium depending on the solvent and substitution pattern.[7] This tautomerism is not merely a structural curiosity; it critically influences the molecule's acidity, hydrogen bonding capability, and reactivity.
Core Application: Performance in Amide Bond Formation
The most common application for a carboxylic acid building block is the formation of amides, a cornerstone of medicinal chemistry for generating libraries of compounds with diverse functionalities.[11][12] The performance of this compound in this key transformation is a critical benchmark of its utility.
Experimental Protocol: Amide Coupling via HATU Activation
This protocol describes a reliable, high-yield method for coupling this compound with a primary or secondary amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a widely used and efficient coupling reagent.
Rationale for Reagent Selection:
-
HATU: Chosen for its high efficiency, low rate of racemization with chiral substrates, and good solubility. It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling process without competing in the reaction.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.
Materials:
-
This compound (1.0 eq)
-
Desired Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The reaction may change color.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole carboxamide.
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amide coupling.
Benchmarking: this compound vs. Alternatives
A building block's value is best understood in context. Here, we compare our target molecule with two common alternatives: a simpler pyrazole analog (5-Methyl-1H-pyrazole-3-carboxylic acid) and a widely used carboxylic acid bioisostere (5-Phenyl-1H-tetrazole). Carboxylic acid bioisosteres are functional groups that mimic the properties of a carboxylic acid but can offer advantages in terms of metabolic stability, cell permeability, and pharmacokinetic profiles.[8][9][13][14]
Data Summary Table
| Property | This compound | 5-Methyl-1H-pyrazole-3-carboxylic acid | 5-Phenyl-1H-tetrazole (Bioisostere) | Rationale & Implications for Drug Design |
| Structure | Pyrazole with -OH and -COOH | Pyrazole with -CH₃ and -COOH | Tetrazole ring | The -OH group offers an additional H-bond donor site, potentially increasing target affinity. The tetrazole mimics the acidic proton and charge distribution of a carboxylate.[9][14] |
| Acidity (pKa) | Moderately Acidic (Estimated ~3-4) | Moderately Acidic (pKa ~3.5)[10] | Acidic (pKa ~4.5-4.9)[9] | All are ionized at physiological pH. The tetrazole's lower acidity can sometimes improve oral bioavailability compared to more acidic carboxylic acids.[9] |
| Synthetic Utility | Good reactivity in standard amide couplings. | Excellent reactivity in standard amide couplings. | Requires different synthetic routes (e.g., cycloaddition with azides), which can involve more hazardous reagents.[13] | The pyrazole carboxylic acids offer more straightforward and robust synthetic access to amide libraries. |
| Metabolic Stability | Generally stable; potential for glucuronidation at the -OH or -COOH site. | Generally stable; less prone to phase II metabolism than the hydroxy analog. | Resistant to acyl glucuronidation, a common metabolic pathway for carboxylic acids that can lead to reactive metabolites.[9][15] | The tetrazole offers a distinct advantage by avoiding metabolic pathways that can lead to toxicity associated with carboxylic acids.[8][9] |
| Hydrogen Bonding | H-bond donor (-OH, ring NH, -COOH) and acceptor (ring N, C=O) sites. | H-bond donor (ring NH, -COOH) and acceptor (ring N, C=O) sites. | H-bond donor (ring NH) and multiple acceptor (ring Ns) sites. | The additional H-bond donor of the hydroxy group can be exploited for specific molecular recognition at the target binding site. |
Bioisosteric Replacement Visualization
Caption: Comparison of the building block to a core acid and a tetrazole bioisostere.
Case Studies & Applications
The pyrazole carboxylic acid scaffold is not just a theoretical tool; it is a validated component in numerous biologically active compounds.
-
Carbonic Anhydrase Inhibitors: Derivatives of 5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to be selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[16] This demonstrates the scaffold's ability to be tailored for specific enzyme active sites.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a famous example. The carboxylic acid handle allows for the introduction of pharmacophoric elements that can modulate activity against targets like COX-2 and 5-LOX.[5][6]
-
Nitric Oxide Carriers: Pyrazole-3-carboxylic acid derivatives have been successfully modified to act as carriers for nitric oxide, creating hybrid molecules with potent anti-inflammatory and antibacterial activities.[17]
Conclusion and Strategic Outlook
This compound presents itself as a high-value building block for modern drug discovery. Its key advantages include:
-
Synthetic Tractability: It readily participates in robust and scalable amide coupling reactions, facilitating rapid library synthesis.
-
Tunable Physicochemical Properties: The hydroxyl group provides an additional point for modulation of solubility, polarity, and target-specific hydrogen bonding.
-
Proven Biological Relevance: The pyrazole core is a "privileged structure" found in a multitude of bioactive compounds.
While alternatives like tetrazoles offer distinct advantages in metabolic stability, they often come with a higher synthetic barrier. The choice of building block is therefore a strategic decision. This compound is an exceptional choice for early-stage lead discovery and optimization, where rapid analogue synthesis and exploration of structure-activity relationships (SAR) are paramount. Its performance in fundamental synthetic transformations is reliable, and its structural features offer rich possibilities for generating novel chemical matter with desirable biological profiles.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Pyrazole Tautomers
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth comparative analysis of spectroscopic techniques used to characterize the tautomeric forms of pyrazoles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, integrate computational validation, and provide field-proven protocols to ensure robust and reliable characterization.
The Dynamic Nature of Pyrazoles: Understanding Annular Tautomerism
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1] A key feature governing their reactivity, binding affinity, and physicochemical properties is annular tautomerism. This phenomenon involves a rapid 1,2-proton shift between the two ring nitrogen atoms, leading to an equilibrium between two distinct tautomeric forms, typically designated by the position of the non-hydrogen substituent (e.g., 3-substituted and 5-substituted).[2]
The position of this equilibrium is highly sensitive to a multitude of factors including the electronic nature of substituents, solvent polarity, temperature, and physical state (solid vs. solution).[1] An incorrect assignment of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and misinterpretation of biological data. Therefore, rigorous spectroscopic analysis is not merely an academic exercise but a critical step in drug development and chemical synthesis.
Caption: Prototropic tautomerism in a 3(5)-substituted pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool in Solution
NMR is the most powerful and frequently used technique for investigating pyrazole tautomerism in solution.[1] Its strength lies in its ability to provide quantitative information about the equilibrium and, under the right conditions, the kinetics of the proton exchange.
Expertise & Experience: The Causality of Experimental Choices
The core principle behind using NMR to study a dynamic process like tautomerism is the concept of the NMR timescale . At room temperature, the proton exchange between the two nitrogen atoms is often very fast—faster than the NMR instrument can distinguish between the two states. This results in time-averaged signals, where chemically distinct but interconverting atoms (like C3 and C5) show a single, often broadened, signal.[1]
Trustworthiness through Protocol Design: Our primary experimental lever is temperature . By lowering the temperature, we can slow the rate of proton exchange. When the exchange rate becomes slower than the NMR timescale, the instrument can resolve the individual signals for each tautomer. This "slow-exchange regime" is the goal for unambiguous characterization and quantification.[3]
-
Why Low Temperature? To decelerate the N1-N2 prototropic exchange, allowing the distinct magnetic environments of the C3/C5 and N1/N2 nuclei in each tautomer to be observed as separate signals.[1][3]
-
Why Solvent Choice Matters: The solvent plays a critical role in mediating the proton transfer. The process is typically intermolecular, requiring a solvent molecule or another pyrazole molecule to act as a proton shuttle.[1]
-
Dipolar Aprotic Solvents (DMSO-d₆, Acetone-d₆): These are often preferred as they can slow down the proton exchange compared to protic solvents.[1] DMSO, in particular, is a good hydrogen bond acceptor, which can help stabilize individual tautomers.
-
Nonpolar Solvents (CDCl₃, Toluene-d₈): In these solvents, pyrazoles may self-associate through hydrogen bonds, which also influences the exchange rate.[3]
-
Protic Solvents (D₂O, CD₃OD): These solvents can actively participate in and accelerate the proton exchange, making it more difficult to resolve individual tautomers even at low temperatures.
-
Key Spectroscopic Probes
-
¹³C NMR: This is arguably the most informative nucleus. The chemical shifts of the ring carbons C3 and C5 are highly sensitive to the position of the N-H proton and the nature of the substituent. In the slow-exchange regime, two sets of signals will appear, corresponding to each tautomer. The relative integration of the C3/C5 signals provides a direct measure of the tautomeric equilibrium constant (KT).[4][5]
-
¹⁵N NMR: As the site of the tautomerism, nitrogen is an exceptionally sensitive probe. In the slow-exchange regime, one observes a "pyrrole-like" nitrogen (N1, bonded to H) and a "pyridine-like" nitrogen (N2, with a lone pair). The chemical shift difference between these two environments is large, making ¹⁵N NMR an unambiguous tool for identifying the presence of both tautomers.[1][6]
-
¹H NMR: While useful, ¹H NMR can be less straightforward. The signals for H3 and H5 will average at fast exchange. At slow exchange, they can be resolved, but the NH proton itself is often a broad signal due to exchange and quadrupolar coupling, and its chemical shift is highly dependent on solvent and concentration.[7]
Data Presentation: Comparative ¹³C NMR Chemical Shifts
The following table summarizes typical ¹³C chemical shifts for tautomeric pyrazoles, illustrating how the environment of C3 and C5 changes.
| Compound/Tautomer | Solvent | C3 (ppm) | C5 (ppm) | Reference |
| 3(5)-Phenylpyrazole (Tautomer A: 3-Ph) | THF-d₈ (-65 °C) | ~150.1 | ~129.8 | [3] |
| 3(5)-Phenylpyrazole (Tautomer B: 5-Ph) | THF-d₈ (-65 °C) | ~141.0 | ~140.2 | [3] |
| 3(5)-Methylpyrazole (Tautomer A: 3-Me) | HMPT (-20 °C) | ~147.9 | ~129.8 | [3] |
| 3(5)-Methylpyrazole (Tautomer B: 5-Me) | HMPT (-20 °C) | ~139.1 | ~138.7 | [3] |
Note: HMPT = Hexamethylphosphorotriamide. Chemical shifts are approximate and can vary with conditions.
Experimental Protocol: Low-Temperature ¹³C NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve 10-20 mg of the pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or THF-d₈) in a high-quality NMR tube. Use of silica-coated tubes is recommended to avoid catalytic effects on the proton exchange.[3]
-
Initial Room Temperature Spectrum: Acquire a standard ¹³C{¹H} NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. Note any broadened signals, particularly for the C3 and C5 carbons.
-
Cooling and Equilibration: Place the sample in the NMR spectrometer and lower the temperature in decrements of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Acquisition at Low Temperature: Continue cooling until the broadened C3/C5 signals resolve into two distinct sets of sharp signals, indicating the slow-exchange regime has been reached. This temperature can vary widely (e.g., 213 K / -60 °C).
-
Data Acquisition: Acquire a quantitative ¹³C spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time) to allow for full magnetization recovery, which is crucial for accurate integration.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify the signals corresponding to C3 and C5 for both tautomers. Integrate the corresponding signals for each tautomer.
-
Calculation of Tautomeric Ratio: The ratio of the integrals for the signals of Tautomer A to Tautomer B gives the tautomeric equilibrium constant, KT.
Vibrational Spectroscopy (FTIR): A Window into the Gas Phase and Solid State
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. It is particularly useful for studying pyrazole tautomers in the solid state or, using specialized techniques, as isolated molecules in the gas phase.
Expertise & Experience: The Challenge of Hydrogen Bonding
In condensed phases (liquids and solids), the most diagnostic vibration, the N-H stretch (νN-H), is significantly affected by intermolecular hydrogen bonding. This interaction broadens the N-H absorption band and shifts it to lower frequencies, often causing it to overlap with C-H stretching bands, which complicates direct interpretation.[8]
Trustworthiness through Isolation: To observe the intrinsic vibrational properties of each tautomer without the confounding effects of hydrogen bonding, matrix isolation IR spectroscopy is the gold standard.[2] This technique involves trapping the pyrazole molecules in an inert gas matrix (like argon or xenon) at very low temperatures (10-15 K). Under these conditions, molecules are isolated from one another, and sharp, well-resolved vibrational bands are observed.
Key Spectroscopic Probes
-
N-H Stretching (νN-H): In an isolated state, the N-H stretching frequency is a sensitive indicator of the electronic environment around the N-H bond, which differs between the two tautomers.
-
Ring Vibrations: The "breathing" and deformation modes of the pyrazole ring also differ between tautomers and can be used for identification, especially when supported by computational predictions.
Data Presentation: Comparative IR Frequencies of 3(5)-Aminopyrazole Tautomers
The following data for matrix-isolated aminopyrazole demonstrates the clear differences in vibrational frequencies.
| Vibrational Mode | 3-Aminopyrazole (3AP) (cm⁻¹) | 5-Aminopyrazole (5AP) (cm⁻¹) | Reference |
| NH₂ asym. stretch | 3530.8 | 3534.6 | [2] |
| NH₂ sym. stretch | 3438.9 | 3444.7 | [2] |
| N-H stretch (ring) | 3524.1 | 3519.9 | [2] |
| Ring stretch | 1563.8 | 1579.5 | [2] |
Experimental Protocol: Matrix Isolation FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid pyrazole sample in a Knudsen effusion cell, which is connected to a high-vacuum system.
-
Matrix Deposition: Cool a transparent IR window (e.g., CsI) to a very low temperature (~10 K) using a closed-cycle helium cryostat.
-
Co-deposition: Gently heat the Knudsen cell to sublimate the pyrazole sample. Simultaneously, leak a large excess of an inert matrix gas (e.g., Argon) into the vacuum chamber. The pyrazole molecules and argon atoms will co-deposit onto the cold window, forming a solid, inert matrix.
-
FTIR Spectrum Acquisition: Record the IR spectrum of the deposited matrix.
-
(Optional) Photochemistry: The matrix can be irradiated in situ with UV light of a specific wavelength to induce phototautomerization, and the resulting changes can be monitored by acquiring subsequent IR spectra.[2] This can help confirm band assignments, as bands from one tautomer decrease while those from the other increase.
Computational Chemistry: The Essential Partner for Validation and Prediction
Modern spectroscopic analysis is incomplete without the synergy of computational chemistry. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to predict structures, relative energies, and spectroscopic properties, offering invaluable support for experimental findings.[9]
Expertise & Experience: A Self-Validating System
The true power of computation lies in its ability to create a self-validating loop with experimental data.
-
Prediction of Stability: Calculations can determine the relative Gibbs free energies of the tautomers in the gas phase or with a solvent model, predicting the position of the tautomeric equilibrium.[10][11] This prediction can then be compared directly with the experimental ratio determined by NMR.
-
Spectral Assignment: Calculating theoretical spectra is crucial for assigning complex experimental data.
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹³C and ¹⁵N chemical shifts. By comparing the calculated shifts for both potential tautomers with the experimental low-temperature spectrum, one can confidently assign the signals.[12]
-
IR: Calculating harmonic (or anharmonic) vibrational frequencies helps to assign the experimental IR bands to specific vibrational modes of each tautomer, which is especially critical in a crowded spectrum.[2]
-
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A Researcher's Guide to Assessing the Novelty and Patentability of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] This guide provides an in-depth technical framework for assessing the novelty and patentability of a specific, promising subclass: 5-Hydroxy-1H-pyrazole-3-carboxylic acid derivatives. We will navigate the essential steps from prior art analysis to experimental validation, equipping you with the knowledge to strategically advance your discoveries.
Part 1: The Landscape of this compound Derivatives
The novelty of a chemical entity is the bedrock of its patentability.[5] A thorough understanding of the existing chemical space is, therefore, the first critical step. This involves a comprehensive prior art search, which extends beyond simple keyword searches to include chemical structure and substructure searches.
Known Derivatives and Their Biological Activities
A review of the scientific literature and patent databases reveals that the this compound core has been explored, albeit not exhaustively. The known derivatives primarily feature substitutions at the N1 position and modifications of the carboxylic acid group. These modifications have been shown to modulate the biological activity of the resulting compounds.
| Derivative Class | General Structure/Modification | Reported Biological Activity | Key Considerations for Novelty |
| N1-Aryl/Heteroaryl Derivatives | The hydrogen on the N1 nitrogen is replaced with an aryl or heteroaryl group. | Anti-inflammatory, antibacterial.[1] | The novelty of new derivatives would depend on the nature of the aryl/heteroaryl substituent. Unprecedented substitution patterns or the introduction of unique functional groups could be considered novel. |
| Carboxylic Acid Esters and Amides | The carboxylic acid at the C3 position is converted to an ester or an amide. | Prodrugs, modulation of pharmacokinetic properties. | While esterification and amidation are common modifications, novel esters or amides with unexpected properties (e.g., enhanced cell permeability, target specificity) could be patentable. |
| C4-Substituted Derivatives | Introduction of a substituent at the C4 position of the pyrazole ring. | Potential for increased potency and selectivity. | The C4 position is a key site for modification. Novel substituents at this position that lead to a significant and unexpected improvement in activity are likely to be considered non-obvious. |
| Hybrid Molecules | Conjugation of the pyrazole scaffold with other pharmacophores (e.g., nitric oxide donors). | Dual-acting agents with potentially synergistic effects.[1] | The novelty here lies in the unique combination of the pyrazole core with another bioactive moiety, leading to a new therapeutic modality. |
The Patent Landscape: What is Already Protected?
A number of patents and patent applications disclose pyrazole carboxylic acid derivatives for various therapeutic applications.[6][7][8][9][10] A freedom-to-operate (FTO) analysis, which is beyond the scope of this guide, would be necessary before commercialization. However, for the initial assessment of patentability, it is crucial to understand the scope of existing claims.
Key takeaway: The existing patent landscape for pyrazole derivatives is crowded. However, opportunities for patent protection still exist for derivatives of this compound that demonstrate novel and non-obvious properties.
Part 2: A Step-by-Step Guide to Assessing Novelty and Patentability
The journey from a novel compound to a patented invention is a systematic process. The following workflow outlines the key stages:
Caption: Workflow for Assessing Novelty and Patentability.
Step 1: Comprehensive Prior Art Search
A thorough prior art search is the cornerstone of any patent application. It involves searching for any public disclosure of your invention, including patents, scientific literature, and conference presentations.[11]
Protocol for a Comprehensive Prior Art Search:
-
Define the Invention: Clearly define the core structure of your this compound derivatives, including potential substituents.
-
Keyword Search: Use a combination of keywords in scientific and patent databases (e.g., "this compound," "pyrazole derivatives," "anti-inflammatory pyrazoles").
-
Chemical Structure Search: This is the most critical step. Use specialized databases that allow for exact structure, substructure, and similarity searching.[12][13]
-
Recommended Databases: SciFinder-n, Reaxys, PubChem, and the chemical structure search tools available on the websites of major patent offices (e.g., USPTO, EPO).[12]
-
-
Analyze the Results: Carefully review the search results to determine if your proposed derivatives have been previously disclosed.
Step 2: Synthesis and Characterization of Novel Derivatives
Once you have identified a potentially novel chemical space, the next step is to synthesize and characterize your target compounds. The synthesis of this compound derivatives often involves the cyclocondensation of a β-ketoester with a hydrazine derivative.
General Synthetic Protocol:
-
Synthesis of the β-ketoester precursor: This can be achieved through various methods, such as the Claisen condensation.
-
Cyclocondensation with a substituted hydrazine: React the β-ketoester with the desired hydrazine derivative in a suitable solvent (e.g., ethanol, acetic acid) under reflux.
-
Purification: Purify the crude product using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Step 3: In Vitro Biological Evaluation
With your novel compounds in hand, the next step is to assess their biological activity. Based on the known activities of pyrazole derivatives, initial screening should focus on anti-inflammatory and antibacterial assays.
Protocol for In Vitro Anti-inflammatory Activity Assessment:
This protocol is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of your test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each compound and determine the IC₅₀ value.
Protocol for In Vitro Antibacterial Activity Assessment (Broth Microdilution Method): [5][15][16]
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of your test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Step 4: In Vivo Efficacy Studies
Promising results from in vitro assays should be followed by in vivo studies to demonstrate efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and accepted model for assessing acute inflammation.[3][17][18]
Protocol for Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer your test compounds orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Step 5: Patentability Analysis and Application Drafting
If your novel derivatives demonstrate significant and unexpected biological activity, they may be patentable. The three main criteria for patentability are:
-
Novelty: The invention must be new and not previously disclosed.[5]
-
Non-obviousness (Inventive Step): The invention must not be obvious to a person skilled in the art.[5]
-
Utility (Industrial Applicability): The invention must have a practical use.[5]
The data generated from your experimental work will be crucial for demonstrating the non-obviousness and utility of your invention. For example, showing that your derivatives have significantly higher potency or a better safety profile than existing compounds would strengthen your patent application.
Diagram of Key Patentability Considerations:
Caption: The three pillars of patentability.
Part 3: Data-Driven Decision Making
The decision to pursue patent protection should be based on a careful analysis of your experimental data in the context of the prior art. A strong patent application will be supported by robust data that clearly demonstrates the novelty and non-obviousness of your invention.
By following the systematic approach outlined in this guide, you will be well-equipped to assess the novelty and patentability of your this compound derivatives and make informed decisions about how to protect and advance your valuable research.
References
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Frontiers in Microbiology. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
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Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
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National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
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Chemical Methodologies. (n.d.). Design, Synthesis and Antimicrobial Activity Evaluation of New Bisimidyl Sulfonamido Ketone Comprising Drug component. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. Retrieved from [Link]
-
PubMed. (2012, September 15). Synthesis, biological evaluation, and docking studies of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines as potent anti-inflammatory and antioxidant agents. Retrieved from [Link]
-
PubMed. (2017, November 1). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The lifecycle of a chemical reagent does not conclude at the end of an experiment; its proper disposal is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon established best practices and data from structurally analogous pyrazole derivatives to ensure the highest standards of laboratory safety.
Hazard Identification and Risk Assessment: A Precautionary Approach
Table 1: Inferred Hazard Profile and Precautionary Measures
| Hazard Classification (Inferred) | GHS Hazard Statement (Anticipated) | Precautionary Statement (Recommended) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a comprehensive PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Eye Protection: Safety goggles with side-shields or a face shield are essential to protect against splashes and airborne particles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[3]
-
Body Protection: A laboratory coat or impervious clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4] All handling of the solid compound should be performed in a certified chemical fume hood.[3]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
For Small Spills (Solid or Liquid):
-
Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, gently sweep up the material to avoid creating dust.[6]
-
Collect Waste: Carefully place the absorbed material or swept solids into a clearly labeled, sealable hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[8]
For Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the laboratory.
-
Alert Personnel: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
Isolate the Area: Close the doors to the affected area and prevent re-entry.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.
Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[2] Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound, and any labware (e.g., weigh boats, contaminated gloves, absorbent pads) grossly contaminated with the solid.
-
Liquid Waste: Solutions containing this compound. Whenever possible, separate halogenated and non-halogenated solvent waste.[9]
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1] For liquid waste, always use a secondary containment tray that can hold 110% of the volume of the largest container.[2]
-
Labeling: All waste containers must be accurately and clearly labeled.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents with their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Hazardous waste should be collected in a designated SAA within the laboratory, at or near the point of generation.[2]
-
Safe Storage: Keep waste containers closed at all times except when adding waste.[2] Store waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][11]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent.[1]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be collected as well, depending on institutional policies.
-
Container Disposal: Once decontaminated, the empty container can be disposed of in regular trash or recycling, after defacing the label.[1]
Step 5: Requesting Waste Pickup
-
Follow Institutional Procedures: Once a waste container is full or nearing its storage time limit (typically 90 days), submit a chemical waste collection request through your institution's EHS department.[1][2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]
By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding our collective responsibility to protect the environment.
References
- BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKxZbs_1FYbFaxDtbExvjxn6sEm_TVtuVoVLLyLe7Dp_UP8vDes0xX4zuMmOk_LSDW_AB0eRXS7HCu13n1vLJrpl5c8NKlTB0uwTel2xnCk27Yk2y2hy9pWPr1OF3MFc9CVK3B1k6csEMzHUbY7zkZelWOO6Bo6-pWV34Jii6lcoXHrHFkDD0X0oEvYtA33xXU7m2VEQd3xdH6KaTKZeOCXM9r9os5-FZAXgP9UGWFf5izQPZ2XliW3gl7T8TS0qnYwgvcnN1CJKjFXrCMv7wSEvveSg6zLq1XBz9qApcjT1clN3xySlaXNbZLOXkP77jMkUdkWpHUfpUsBti_v6J46UX1_Y=
- BenchChem. (n.d.). A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
- 5 - Safety Data Sheet. (n.d.).
- ChemScene. (2025, August 23). Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid.
- ChemicalBook. (2025, June 28). 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2011, May 6). SAFETY DATA SHEET - 1H-Pyrazole-3-carboxylic acid.
- Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
- University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
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Navigating the Safe Handling of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
For Immediate Action: In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for 5-Hydroxy-1H-pyrazole-3-carboxylic acid is not fully established, data from its Safety Data Sheet (SDS) and structurally related pyrazole and carboxylic acid derivatives indicate that it should be handled as a hazardous substance. The primary anticipated hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
-
Harmful if Swallowed: Some related pyrazole compounds are harmful if swallowed.[2]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the potential for dust or aerosol generation, and the specific laboratory environment.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to minimize exposure and ensure operator safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles | Must provide a complete seal around the eyes. Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Face Shield | Recommended in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect for integrity before each use. | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory Coat | An acid-resistant or chemical-resistant lab coat or gown should be worn. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is advised. | Minimizes the risk of inhaling irritating airborne particles. |
dot
Caption: Required PPE to mitigate the primary hazards associated with this compound.
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the immediate vicinity.
-
Review SDS: Before beginning work, all personnel involved must review the Safety Data Sheet for this compound and understand the associated hazards.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transferring:
-
Handle the solid material carefully to minimize the generation of dust.
-
Use a spatula or other appropriate tools for transferring the powder.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
During Use:
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.[2]
-
Clean the work area and any equipment used according to laboratory protocols.
-
Properly remove and decontaminate or dispose of PPE.
-
dot
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully scoop the material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Restrict access to the spill area.
-
Provide emergency responders with the SDS for this compound.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated weighing paper, paper towels, and disposable PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Container Labeling
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Storage and Disposal
-
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure and well-ventilated.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[6][7]
dot
Caption: A systematic approach to the safe disposal of this compound waste.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

